2,2,3-Trimethylbutanal
Description
Structure
3D Structure
Properties
IUPAC Name |
2,2,3-trimethylbutanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-6(2)7(3,4)5-8/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRFUJBMOTAXNJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40525484 | |
| Record name | 2,2,3-Trimethylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40525484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86290-37-1 | |
| Record name | 2,2,3-Trimethylbutanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40525484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: Physicochemical Characterization of 2,2,3-Trimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physical properties of 2,2,3-trimethylbutanal (CAS No. 86290-37-1). Due to a notable scarcity of experimentally determined data in publicly accessible literature and databases, this document outlines the available information and presents standardized methodologies for the experimental determination of key physical parameters such as boiling point, melting point, and density. Furthermore, this guide discusses the expected physicochemical characteristics of this compound based on the general properties of aliphatic aldehydes.
Introduction
This compound is an aliphatic aldehyde with a branched hydrocarbon chain. Its molecular structure, characterized by a sterically hindered carbonyl group, is anticipated to influence its physical and chemical properties. A thorough understanding of these properties is fundamental for its application in chemical synthesis, as a potential pharmaceutical intermediate, or in other research and development contexts. This guide serves to collate the existing data and provide a framework for its experimental characterization.
Molecular and Structural Data
The fundamental molecular and structural details of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | PubChem[1] |
| Molecular Weight | 114.19 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 86290-37-1 | PubChem[1] |
| SMILES | CC(C)C(C)(C)C=O | ChemSynthesis[2] |
| InChIKey | PRFUJBMOTAXNJV-UHFFFAOYSA-N | PubChem[1] |
Physical Properties
A comprehensive search of scientific databases reveals a lack of experimentally determined physical properties for this compound. The following table summarizes the available data, highlighting the current data gaps.
| Property | Experimental Value | Predicted/General Trend | Source |
| Boiling Point | Not Available | Expected to be lower than the corresponding alcohol but higher than the equivalent alkane due to dipole-dipole interactions. | ChemSynthesis[2] |
| Melting Point | Not Available | Expected to be low, given its aliphatic and moderately branched structure. | ChemSynthesis[2] |
| Density | Not Available | Expected to be less than water. | ChemSynthesis[2] |
| Solubility in Water | Not Available | Expected to have low to moderate solubility, decreasing with chain length. | |
| LogP (Predicted) | 1.9 | A measure of lipophilicity. | PubChemLite[3] |
Experimental Protocols for Physical Property Determination
For researchers requiring precise physical property data for this compound, the following standard experimental protocols are recommended.
Boiling Point Determination (Capillary Method)
The capillary method is a common and reliable technique for determining the boiling point of a liquid sample.[4]
Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this method, a small amount of the liquid is heated, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube submerged in the liquid is observed.
Procedure:
-
A small sample of this compound is placed in a test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The test tube is gently heated in a controlled manner, for instance, using a Thiele tube or a melting point apparatus with a boiling point function.[5][6]
-
As the temperature rises, air trapped in the capillary tube will be expelled.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the capillary is recorded.[4]
-
The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is also recorded as the boiling point.
Melting Point Determination
Should this compound be a solid at room temperature, its melting point can be determined using the capillary method with a melting point apparatus.
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. Pure crystalline compounds typically exhibit a sharp melting point range.
Procedure:
-
A small, dry sample of the compound is packed into a capillary tube.[7]
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded to define the melting range.[8]
Density Measurement (Oscillating U-tube Method)
Modern digital density meters operating on the oscillating U-tube principle provide a rapid and accurate means of determining the density of liquids. This method is standardized by ASTM D4052.[9][10]
Principle: A U-shaped tube is electronically excited to oscillate at its characteristic frequency. This frequency changes when the tube is filled with a sample. The change in frequency is directly related to the density of the sample.
Procedure:
-
The instrument is calibrated using certified reference standards.
-
The sample of this compound is injected into the clean, dry U-tube.
-
The instrument maintains a constant temperature and measures the oscillation period.
-
The density is automatically calculated and displayed.[11]
Mandatory Visualizations
Structural Representation and Polarity
The physical properties of aldehydes are largely dictated by the polarity of the carbonyl group. The following diagram illustrates the structure of this compound and the partial charges on the carbonyl carbon and oxygen atoms.
References
- 1. This compound | C7H14O | CID 13183276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]
- 4. Video: Boiling Points - Procedure [jove.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. uomus.edu.iq [uomus.edu.iq]
- 7. thinksrs.com [thinksrs.com]
- 8. westlab.com [westlab.com]
- 9. ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter - Savant Labs [savantlab.com]
- 10. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]
- 11. knowledge.reagecon.com [knowledge.reagecon.com]
2,2,3-Trimethylbutanal chemical structure and IUPAC name.
An In-depth Technical Guide to 2,2,3-Trimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an organic compound classified as a branched aldehyde. Its structure consists of a butane (B89635) backbone with three methyl groups attached at the second and third positions, and a terminal aldehyde functional group. This technical guide provides a summary of its chemical structure, properties, and generalized experimental protocols for its synthesis and analysis.
Chemical Structure and IUPAC Name
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] The chemical structure is depicted below:
The canonical SMILES representation of the molecule is CC(C)C(C)(C)C=O.[1]
Physicochemical Properties
Quantitative data for this compound is limited in publicly available databases. The following table summarizes the available information.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | PubChem[1] |
| Molecular Weight | 114.19 g/mol | PubChem[1] |
| Boiling Point | Not Available | - |
| Melting Point | Not Available | - |
| Density | Not Available | - |
| XLogP3-AA | 1.9 | PubChem[1] |
| CAS Number | 86290-37-1 | PubChem[1] |
Experimental Protocols
Due to the limited specific experimental data for this compound, the following sections provide detailed, generalized protocols that can be adapted for its synthesis and analysis based on standard organic chemistry techniques.
Synthesis of this compound via Oxidation of 2,2,3-Trimethylbutan-1-ol (B1288327)
A common method for the synthesis of aldehydes is the oxidation of primary alcohols. The following protocol is a general procedure that can be adapted for the synthesis of this compound from its corresponding primary alcohol, 2,2,3-trimethylbutan-1-ol.
Materials:
-
2,2,3-trimethylbutan-1-ol
-
Pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous diethyl ether
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,3-trimethylbutan-1-ol in anhydrous dichloromethane.
-
Addition of Oxidizing Agent: To the stirred solution, add pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP) in one portion. The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting alcohol is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of silica gel to remove the chromium salts (if using PCC) or the periodinane byproducts (if using DMP).
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude this compound by flash column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure product.
Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like aldehydes.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., DB-5ms)
-
Helium (carrier gas)
-
This compound standard
-
Volatile organic solvent (e.g., dichloromethane or hexane)
-
Autosampler vials with septa
GC-MS Parameters (General):
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless
-
Carrier Gas Flow Rate: 1 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: Increase to 250 °C at a rate of 10 °C/min
-
Final hold: Hold at 250 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Scan Range: m/z 35-350
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent. From the stock solution, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Dissolve the sample containing or suspected to contain this compound in the same solvent used for the standards.
-
Injection: Inject a 1 µL aliquot of the prepared sample and standards into the GC-MS system.
-
Data Acquisition: Acquire the data in full scan mode to identify the compound based on its mass spectrum and retention time. For quantitative analysis, selected ion monitoring (SIM) can be used to improve sensitivity and selectivity.
-
Data Analysis: Identify this compound in the sample by comparing its retention time and mass spectrum with that of the authentic standard. Quantify the amount of the aldehyde by constructing a calibration curve from the peak areas of the standards.
Signaling Pathways and Experimental Workflows
As of the current literature, there is no specific information available detailing signaling or metabolic pathways directly involving this compound. The following diagram illustrates a general experimental workflow for the synthesis and subsequent analysis of this compound.
Caption: General workflow for the synthesis and analysis of this compound.
References
In-Depth Technical Guide: 2,2,3-Trimethylbutanal
CAS Number: 86290-37-1[1]
This technical guide provides comprehensive information on 2,2,3-trimethylbutanal, a branched-chain aldehyde. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the physicochemical properties, a representative synthesis protocol, safety and handling information, and a hypothetical signaling pathway associated with the biological effects of reactive aldehydes.
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | PubChem[1] |
| Molecular Weight | 114.19 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 86290-37-1 | PubChem[1] |
| Boiling Point | Not Available | ChemSynthesis[2] |
| Melting Point | Not Available | ChemSynthesis[2] |
| Density | Not Available | ChemSynthesis[2] |
| XlogP (predicted) | 1.9 | PubChem[3] |
| Monoisotopic Mass | 114.10446 Da | PubChem[3] |
| Predicted Collision Cross Section ([M+H]⁺) | 124.0 Ų | PubChemLite[3] |
Experimental Protocols
While a specific synthesis of this compound is referenced in The Journal of Organic Chemistry, 1984, 49, p. 892, the detailed protocol from this publication could not be accessed.[2] Therefore, a representative experimental protocol for the synthesis of this compound from its corresponding alcohol, 2,2,3-trimethylbutan-1-ol (B1288327), via a Swern oxidation is provided below. This method is a standard and mild procedure for the preparation of aldehydes.
Synthesis of this compound via Swern Oxidation
Principle: The Swern oxidation utilizes dimethyl sulfoxide (B87167) (DMSO) as the oxidant, activated by oxalyl chloride at low temperatures. The resulting electrophilic species reacts with the primary alcohol to form an intermediate that, upon addition of a hindered base like triethylamine, eliminates to yield the desired aldehyde.
Materials and Reagents:
-
2,2,3-trimethylbutan-1-ol
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
A solution of oxalyl chloride in anhydrous DCM is cooled to -78 °C in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
A solution of DMSO in anhydrous DCM is added dropwise to the cooled oxalyl chloride solution, maintaining the temperature at -78 °C. The mixture is stirred for a short period.
-
A solution of 2,2,3-trimethylbutan-1-ol in anhydrous DCM is then added dropwise to the reaction mixture, again maintaining the temperature at -78 °C. The resulting mixture is stirred for approximately 30-45 minutes.
-
Triethylamine is added dropwise to the reaction mixture, leading to the formation of a precipitate. The reaction is allowed to warm to room temperature and stirred for an additional hour.
-
The reaction is quenched by the addition of water. The organic layer is separated, and the aqueous layer is extracted with DCM.
-
The combined organic layers are washed sequentially with water and saturated brine solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by distillation or flash column chromatography.
Safety and Handling
This compound is classified as a flammable liquid and vapor.[1] It is also expected to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood.
-
Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof electrical equipment.
-
Spill and Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway: Cellular Response to Aldehyde-Induced Stress
No specific signaling pathways involving this compound have been documented. However, as a reactive aldehyde, it can be hypothesized to participate in cellular stress pathways similar to other short-chain aldehydes. These aldehydes are known to be electrophiles that can form adducts with biological nucleophiles, such as the side chains of lysine (B10760008) and cysteine residues in proteins. This can lead to protein dysfunction, oxidative stress, and the activation of cellular defense mechanisms.
Caption: Hypothetical signaling pathway of this compound inducing cellular stress.
Experimental Workflow: Synthesis and Characterization
The following diagram illustrates a general workflow for the synthesis, purification, and characterization of this compound.
Caption: General workflow for the synthesis and characterization of this compound.
References
Molecular weight and formula of 2,2,3-Trimethylbutanal.
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,3-trimethylbutanal, a branched aliphatic aldehyde. Despite its simple structure, detailed experimental data for this specific compound is limited in publicly accessible literature. This document consolidates available information on its molecular and physicochemical properties and explores potential synthetic routes and characteristic reactions based on the established chemistry of sterically hindered aldehydes. The guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields who may be interested in the unique steric and electronic properties of this molecule.
Molecular Properties and Identification
This compound is a seven-carbon branched aldehyde. The presence of a quaternary carbon adjacent to the carbonyl group introduces significant steric hindrance, which influences its reactivity.
Table 1: Molecular Identifiers and Properties of this compound
| Identifier | Value | Reference |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 86290-37-1 | [1] |
| SMILES | CC(C)C(C)(C)C=O | [1] |
| InChI | InChI=1S/C7H14O/c1-6(2)7(3,4)5-8/h5-6H,1-4H3 | [1] |
| InChIKey | PRFUJBMOTAXNJV-UHFFFAOYSA-N | [1] |
Table 2: Predicted Physicochemical Properties of this compound
| Property | Value | Notes |
| Boiling Point | Not available | Likely lower than straight-chain heptanal (B48729) due to branching. |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Low in water; soluble in organic solvents. | Typical for aldehydes of this molecular weight. |
| Vapor Pressure | Not available |
Synthesis and Experimental Protocols
Proposed Synthetic Route: Oxidation of 2,2,3-Trimethylbutan-1-ol (B1288327)
A common and effective method for the synthesis of aldehydes is the oxidation of primary alcohols. For this compound, the precursor would be 2,2,3-trimethylbutan-1-ol. To avoid over-oxidation to the carboxylic acid, a mild oxidizing agent is required.
Experimental Protocol:
-
Reagents and Equipment:
-
2,2,3-trimethylbutan-1-ol
-
Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
-
Silica (B1680970) gel for column chromatography
-
-
Procedure:
-
Dissolve 2,2,3-trimethylbutan-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Add PCC or DMP in a single portion to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding diethyl ether and filter the mixture through a pad of silica gel to remove the chromium salts or periodinane byproducts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude aldehyde by column chromatography on silica gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent.
-
Caption: Proposed synthesis of this compound.
Chemical Reactivity and Potential Applications
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl carbon and the significant steric hindrance around it. This steric bulk will likely decrease the rate of nucleophilic attack compared to less substituted aldehydes.
Nucleophilic Addition
Nucleophilic addition is a characteristic reaction of aldehydes. However, the steric hindrance in this compound will make this reaction more challenging. Strong, small nucleophiles would be expected to react more readily than bulky ones.
Reduction
Aldehydes are readily reduced to primary alcohols. This can be achieved using various reducing agents.
-
Sodium borohydride (B1222165) (NaBH₄): A mild reducing agent that will convert the aldehyde to 2,2,3-trimethylbutan-1-ol. The reaction is typically carried out in an alcoholic solvent.
-
Lithium aluminum hydride (LiAlH₄): A much stronger reducing agent that will also yield the primary alcohol. This reaction must be carried out in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran.
Oxidation
Aldehydes are easily oxidized to carboxylic acids. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄) can be used.
Potential Applications in Drug Development
While there are no specific applications of this compound in drug development reported, its unique structure could be of interest. The bulky t-butyl-like group can be used to introduce steric bulk into a molecule, which can influence its binding to a biological target or affect its metabolic stability. As a synthetic intermediate, it could be used to build more complex molecules where this sterically demanding moiety is desired.
Caption: General reactivity of this compound.
Conclusion
This compound is a structurally interesting, yet poorly characterized, branched aldehyde. While specific experimental data is lacking, its chemical behavior can be predicted based on the general principles of aldehyde chemistry, with the caveat of significant steric hindrance influencing its reactivity. This guide provides a starting point for researchers interested in exploring the synthesis and potential applications of this molecule. Further experimental investigation is necessary to fully elucidate its properties and potential utility in various scientific domains, including drug discovery and materials science.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,2,3-Trimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,2,3-trimethylbutanal. This document includes detailed tables of predicted spectral data, experimental protocols for acquiring high-quality NMR spectra of aldehydes, and visualizations of the molecular structure and experimental workflow.
Introduction
This compound, a branched-chain aldehyde, is a molecule of interest in various fields of chemical research, including fragrance and flavor chemistry, as well as a potential building block in organic synthesis. Understanding its structural features is paramount, and NMR spectroscopy is the most powerful tool for elucidating the three-dimensional structure and connectivity of such molecules in solution. This guide presents the predicted ¹H and ¹³C NMR spectral data for this compound, offering a valuable resource for its identification and characterization.
Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established computational models and provide a reliable estimation of the expected chemical shifts, multiplicities, coupling constants, and assignments.
¹H NMR Spectral Data
| Protons (Label) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-1 | 9.5 - 9.7 | Doublet | ~3.0 | 1H |
| H-3 | 2.0 - 2.2 | Septet | ~7.0 | 1H |
| H-4, H-5 | 0.9 - 1.1 | Doublet | ~7.0 | 6H |
| H-6, H-7, H-8 | 1.0 - 1.2 | Singlet | - | 9H |
¹³C NMR Spectral Data
| Carbon (Label) | Chemical Shift (δ, ppm) |
| C-1 (CHO) | 200 - 205 |
| C-2 (C(CH₃)₃) | 45 - 50 |
| C-3 (CH(CH₃)₂) | 30 - 35 |
| C-4, C-5 (CH(CH₃)₂) | 15 - 20 |
| C-6, C-7, C-8 (C(CH₃)₃) | 25 - 30 |
Structural Assignment of this compound
The following diagram illustrates the chemical structure of this compound with atom labeling corresponding to the data presented in the ¹H and ¹³C NMR spectral tables.
Caption: Chemical structure of this compound with atom labels.
Experimental Protocols
Acquiring high-resolution ¹H and ¹³C NMR spectra for aldehydes like this compound requires careful sample preparation and instrument parameter selection.
Sample Preparation
-
Analyte Purity: Ensure the this compound sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte and has a residual solvent peak that does not overlap with signals of interest. Chloroform-d (CDCl₃) is a common choice for non-polar organic molecules.
-
Concentration:
-
For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of the deuterated solvent.
-
For ¹³C NMR, a higher concentration of 20-50 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ¹³C isotope.
-
-
Homogenization: Ensure the sample is fully dissolved by gentle vortexing or sonication. The solution should be clear and free of any particulate matter.
-
Transfer to NMR Tube: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube. The final sample height should be approximately 4-5 cm.
-
Internal Standard: For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (B1202638) (TMS) can be added (0.03-0.05% v/v).
NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition:
| Parameter | Value |
| Spectrometer Frequency | 400 MHz |
| Pulse Program | zg30 |
| Number of Scans | 16 - 64 |
| Relaxation Delay (d1) | 1.0 s |
| Acquisition Time (aq) | 4.096 s |
| Spectral Width (sw) | 20 ppm |
| Temperature | 298 K |
¹³C NMR Acquisition:
| Parameter | Value |
| Spectrometer Frequency | 100 MHz |
| Pulse Program | zgpg30 |
| Number of Scans | 1024 - 4096 |
| Relaxation Delay (d1) | 2.0 s |
| Acquisition Time (aq) | 1.36 s |
| Spectral Width (sw) | 240 ppm |
| Temperature | 298 K |
NMR Experimental Workflow
The following diagram illustrates a typical workflow for conducting an NMR experiment, from sample preparation to data analysis.
Mass Spectrometry Fragmentation of 2,2,3-Trimethylbutanal: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected electron ionization (EI) mass spectrometry fragmentation pattern of 2,2,3-trimethylbutanal. Due to the absence of a publicly available mass spectrum for this specific compound, this guide leverages established fragmentation principles of branched aliphatic aldehydes and comparative analysis with the known mass spectrum of its isomer, 2,3-dimethylpentanal, to predict its fragmentation behavior.
Predicted Mass Spectrum and Fragmentation Pathways
The structure of this compound, with its highly branched nature, is expected to lead to a complex and informative mass spectrum. The molecular ion peak is anticipated to be of low abundance or entirely absent, a common characteristic of highly branched aliphatic compounds. The fragmentation will be primarily dictated by the stability of the resulting carbocations, with a preference for cleavages that yield tertiary carbocations.
Table 1: Predicted Major Fragment Ions for this compound
| m/z | Proposed Fragment Ion | Fragmentation Pathway | Predicted Relative Abundance | Rationale |
| 114 | [C7H14O]•+ | Molecular Ion | Very Low / Absent | Highly branched aliphatic aldehydes often exhibit weak or absent molecular ion peaks. |
| 113 | [C7H13O]+ | α-cleavage (Loss of H•) | Low | Loss of the aldehydic hydrogen is a possible but generally minor fragmentation pathway for aliphatic aldehydes. |
| 85 | [C6H13]+ | α-cleavage (Loss of •CHO) | Medium | This cleavage results in a stable tertiary carbocation, [(CH₃)₃C-CH(CH₃)]⁺. |
| 71 | [C4H7O]+ | Cleavage at the quaternary carbon (Loss of •CH(CH₃)₂) | Medium to High | Formation of the stable acylium ion, [(CH₃)₂C-CHO]⁺. |
| 57 | [C4H9]+ | Cleavage at the quaternary carbon (Loss of •CH(CH₃)CHO) | High (likely Base Peak) | This fragmentation yields the very stable tert-butyl cation, [(CH₃)₃C]⁺, which is a common and abundant fragment in the mass spectra of compounds containing this moiety. |
| 43 | [C3H7]+ | Cleavage of the tert-butyl group (Loss of C₄H₇O•) | Medium | Formation of the isopropyl cation, [CH(CH₃)₂]⁺. |
| 41 | [C3H5]+ | Further fragmentation | Medium | Allylic cation resulting from rearrangement and loss of H₂ from the m/z 43 fragment. |
| 29 | [CHO]+ | α-cleavage | Low | The formyl cation is generally of low abundance for aliphatic aldehydes. |
Key Fragmentation Mechanisms
The fragmentation of this compound is governed by several key mechanisms common to aliphatic aldehydes and branched alkanes.
Alpha (α)-Cleavage
Alpha-cleavage involves the breaking of a bond adjacent to the carbonyl group. For this compound, two primary α-cleavage pathways are predicted:
-
Loss of a hydrogen radical (H•): This results in the [M-1]⁺ ion at m/z 113. This peak is expected to be of low intensity.
-
Loss of the formyl radical (•CHO): This leads to the formation of a C₆H₁₃⁺ carbocation at m/z 85. The resulting carbocation is tertiary and thus relatively stable, suggesting a peak of medium intensity.
Cleavage at the Quaternary Carbon (β-Cleavage)
The bond between the quaternary carbon and the adjacent isopropyl group is a likely site for fragmentation.
-
Loss of an isopropyl radical (•CH(CH₃)₂): This cleavage results in the formation of an acylium ion at m/z 71.
-
Loss of the larger substituent containing the carbonyl group: This pathway leads to the formation of the highly stable tert-butyl cation at m/z 57. Due to the exceptional stability of this tertiary carbocation, the peak at m/z 57 is predicted to be the base peak in the spectrum.
McLafferty Rearrangement
The McLafferty rearrangement is a characteristic fragmentation of carbonyl compounds containing a γ-hydrogen. In this compound, the methyl groups of the tert-butyl moiety contain γ-hydrogens. A six-membered transition state can be formed, leading to the elimination of a neutral alkene (isobutylene, C₄H₈) and the formation of an enol radical cation. However, due to the steric hindrance around the quaternary carbon, the McLafferty rearrangement may be less favored compared to the direct cleavage pathways that produce stable carbocations. If it occurs, it would result in a peak at m/z 58.
Visualization of Fragmentation Pathways
The following diagrams, generated using the DOT language, illustrate the primary fragmentation pathways of this compound and a general experimental workflow for its analysis.
Caption: Predicted major fragmentation pathways of this compound.
An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of the Aldehyde Group in 2,2,3-Trimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles and practices of Fourier Transform Infrared (FTIR) spectroscopy for the characterization of the aldehyde functional group, with a specific focus on 2,2,3-trimethylbutanal. Due to the limited availability of specific spectral data for this compound, this guide will utilize data from its close structural analog, pivaldehyde (2,2-dimethylpropanal), which features a similar sterically hindered environment around the aldehyde group. This substitution provides a robust and relevant model for understanding the vibrational characteristics of the target molecule.
Introduction to Infrared Spectroscopy of Aldehydes
Infrared (IR) spectroscopy is a powerful analytical technique that probes the vibrational modes of molecules. When a molecule is irradiated with infrared light, it absorbs energy at specific frequencies corresponding to its natural vibrational frequencies. This absorption pattern creates a unique spectral fingerprint, allowing for the identification of functional groups and the elucidation of molecular structure.
The aldehyde functional group (-CHO) possesses two highly characteristic vibrational modes that are readily identifiable in an IR spectrum: the C=O stretching vibration and the C-H stretching vibration of the aldehyde proton.
Characteristic Vibrational Modes of the Aldehyde Group
The key to identifying an aldehyde in an IR spectrum lies in the observation of two distinct sets of peaks.
Carbonyl (C=O) Stretching Vibration
Saturated aliphatic aldehydes, such as this compound, exhibit a strong and sharp absorption band corresponding to the C=O stretching vibration.[1][2] This band is one of the most prominent features in the IR spectrum of an aldehyde.
Aldehydic C-H Stretching Vibration
A unique and diagnostic feature of aldehydes is the stretching vibration of the hydrogen atom attached to the carbonyl group. This C-H bond gives rise to two weak to moderately intense absorption bands.[1] The appearance of a doublet in this region is a result of Fermi resonance, an interaction between the fundamental C-H stretching vibration and the first overtone of the C-H bending vibration.
The following table summarizes the expected vibrational frequencies for the aldehyde group in a molecule like this compound, based on data for analogous saturated aliphatic aldehydes.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| C=O Stretch | Aldehyde | 1740 - 1720 | Strong | This is a very prominent and sharp peak, characteristic of saturated aliphatic aldehydes.[1] |
| Aldehydic C-H Stretch (Doublet) | Aldehyde | 2830 - 2695 | Weak-Medium | Typically appears as two distinct peaks due to Fermi resonance. The lower wavenumber peak (around 2720 cm⁻¹) is particularly diagnostic as few other groups absorb here.[1] |
| sp³ C-H Stretch | Alkyl | 3000 - 2850 | Strong | These peaks arise from the various methyl and methine groups in the 2,2,3-trimethylbutane (B165475) backbone. |
| C-H Bending | Alkyl | ~1470 and ~1370 | Medium | These absorptions are due to the bending vibrations of the C-H bonds in the alkyl structure. |
Experimental Protocol: FTIR Spectroscopy of a Liquid Aldehyde
This section details a standard procedure for obtaining a high-quality FTIR spectrum of a liquid aldehyde like this compound using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method for liquid samples.
Materials and Instrumentation
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.
-
ATR Accessory: A single-reflection diamond ATR accessory.
-
Sample: this compound (or a suitable analog like pivaldehyde).
-
Solvent: Isopropanol (B130326) or acetone (B3395972) for cleaning.
-
Wipes: Lint-free laboratory wipes.
Experimental Procedure
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.
-
ATR Crystal Cleaning: Before acquiring a background or sample spectrum, the ATR crystal surface must be meticulously cleaned. Apply a small amount of a volatile solvent like isopropanol or acetone to a lint-free wipe and gently clean the crystal surface. Allow the solvent to fully evaporate.
-
Background Spectrum Acquisition: With the clean and dry ATR crystal in place, collect a background spectrum. This spectrum will account for the absorbance of the ambient atmosphere (e.g., CO₂ and water vapor) and the instrument itself, ensuring that these signals are subtracted from the sample spectrum.
-
Sample Application: Place a small drop of the liquid aldehyde sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Sample Spectrum Acquisition: Collect the IR spectrum of the sample. The instrument software will automatically ratio the single beam spectrum of the sample against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Data Processing: The resulting spectrum can be processed as needed. Common processing steps include baseline correction and peak picking to identify the exact wavenumbers of the absorption maxima.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent and a lint-free wipe to remove all traces of the sample.
Data Interpretation and Visualization
The interpretation of the IR spectrum of this compound would involve identifying the key absorption bands as outlined in the data table above. The presence of a strong band in the 1740-1720 cm⁻¹ region and the characteristic doublet between 2830 and 2695 cm⁻¹ would confirm the presence of the aldehyde functional group.
Logical Relationship in IR Spectroscopy
The following diagram illustrates the fundamental relationship between a molecule's structure and its resulting IR spectrum.
Caption: From Molecular Structure to IR Spectrum
Experimental Workflow for FTIR Analysis
The diagram below outlines the sequential steps involved in acquiring an FTIR spectrum of a liquid sample using an ATR accessory.
Caption: Experimental Workflow for ATR-FTIR
Conclusion
Infrared spectroscopy is an indispensable tool for the structural characterization of organic molecules. For this compound, the key diagnostic IR absorption bands are the strong C=O stretch between 1740-1720 cm⁻¹ and the characteristic C-H stretching doublet of the aldehyde group between 2830-2695 cm⁻¹. By following the detailed experimental protocol provided, researchers can obtain high-quality IR spectra to confirm the presence and structural integrity of this and other aliphatic aldehydes. The provided diagrams offer a clear visualization of the underlying principles and the practical workflow of FTIR spectroscopy.
References
Is 2,2,3-Trimethylbutanal a naturally occurring compound?
Technical Guide: 2,2,3-Trimethylbutanal
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the question of the natural occurrence of this compound. Based on a comprehensive review of scientific literature and chemical databases, there is currently no evidence to suggest that this compound is a naturally occurring compound. It has not been reported as isolated or identified from any plant, animal, fungal, or microbial sources. The information available is primarily from chemical synthesis and database entries. This guide provides a summary of its known physicochemical properties.
Natural Occurrence
Extensive searches of scientific databases and literature have yielded no reports of this compound as a natural product. While other branched-chain aldehydes, such as 2-methylbutanal and 3-methylbutanal, are recognized as naturally occurring flavor and aroma compounds in a variety of foods and fermented products, this compound has not been identified among them. Therefore, it is concluded that this compound is likely a synthetic compound.
Physicochemical Properties
While information on the biological activity of this compound is not available due to its apparent absence in nature, its basic physicochemical properties have been documented in chemical databases.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 86290-37-1 | [1] |
| SMILES | CC(C)C(C)(C)C=O | [1] |
| Physical Description | No data available | |
| Boiling Point | No data available | |
| Melting Point | No data available | |
| Solubility | No data available |
Synthesis and Reactivity
As a synthetic compound, this compound can be prepared through various organic synthesis methods. Information regarding its synthesis is primarily found in chemical literature and patents. Being an aldehyde, its reactivity is characterized by the electrophilic carbonyl carbon, making it susceptible to nucleophilic attack. Common reactions include oxidation to a carboxylic acid, reduction to an alcohol, and formation of imines and acetals.
Biological Activity and Signaling Pathways
Given that this compound has not been identified as a natural product, there is no associated research on its biological activities or its involvement in any signaling pathways. Consequently, there are no experimental workflows or logical relationships to be diagrammed in this context.
Experimental Protocols
Since this compound is not found in nature, there are no established protocols for its isolation from natural sources. Experimental procedures would be related to its chemical synthesis, purification, and characterization using standard organic chemistry techniques such as distillation, chromatography, and spectroscopy (NMR, IR, MS).
Conclusion
References
Thermodynamic Properties of 2,2,3-Trimethylbutanal: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide addresses the current state of knowledge regarding the thermodynamic properties of 2,2,3-trimethylbutanal. Despite a thorough review of available literature and databases, specific experimental or computational thermodynamic data for this compound remains largely uncharacterized. This document, therefore, serves as a comprehensive overview of the methodologies that can be employed to determine these crucial parameters. The protocols and computational approaches detailed herein are established methods for characterizing aldehydes and other organic compounds, providing a roadmap for future research into the thermodynamic profile of this compound.
Current Data Availability
As of the latest data review, there is a significant lack of published experimental values for the key thermodynamic properties of this compound, including its enthalpy of formation, entropy, specific heat capacity, and vapor pressure. Publicly accessible chemical databases such as PubChem provide basic molecular information but do not contain comprehensive thermodynamic datasets for this specific aldehyde. Much of the readily available data is for the similarly named alkane, 2,2,3-trimethylbutane, which possesses a different chemical structure and, consequently, different thermodynamic characteristics.
Experimental Protocols for Thermodynamic Property Determination
Given the absence of data, this section details the established experimental protocols that are suitable for determining the thermodynamic properties of this compound.
Enthalpy of Formation and Combustion
The standard enthalpy of formation (ΔfH°) is a fundamental thermodynamic property. For organic compounds like aldehydes, it is often determined indirectly through the enthalpy of combustion (ΔcH°), which can be measured with high precision using calorimetry.
Experimental Protocol: Bomb Calorimetry
Bomb calorimetry is used to measure the heat of combustion of a substance at constant volume.
-
Sample Preparation: A precise mass of purified this compound is placed in a sample holder within a high-pressure stainless steel container, known as the "bomb."
-
Pressurization: The bomb is filled with excess pure oxygen to ensure complete combustion.
-
Immersion: The sealed bomb is submerged in a known volume of water in an insulated container (the calorimeter). The initial temperature of the water is recorded.
-
Ignition: The sample is ignited electrically. The combustion of the aldehyde releases heat, which is transferred to the surrounding water and the calorimeter, causing a rise in temperature.
-
Temperature Measurement: The final equilibrium temperature of the water is recorded.
-
Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined through calibration with a substance of known heat of combustion, such as benzoic acid), and the mass of the sample.
A simplified workflow for this process is illustrated below.
Heat Capacity
The specific heat capacity (Cp) of this compound can be determined using techniques such as Differential Scanning Calorimetry (DSC).
Experimental Protocol: Differential Scanning Calorimetry (DSC)
-
Sample and Reference Pans: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
Heating Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.
-
Heat Flow Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
Data Analysis: The heat capacity is calculated from the differential heat flow, the heating rate, and the sample mass.
Vapor Pressure
The vapor pressure of a liquid is a critical property, especially for understanding its volatility. Several methods are available for its determination.
Experimental Protocol: Static Method
The static method directly measures the vapor pressure of a substance in equilibrium with its condensed phase.
-
Sample Degassing: A sample of this compound is placed in a thermostatted vessel connected to a vacuum line and a pressure measuring device. The sample is thoroughly degassed to remove any dissolved air.
-
Temperature Equilibration: The vessel is brought to the desired temperature and allowed to reach thermal equilibrium.
-
Pressure Measurement: The pressure of the vapor in the headspace above the liquid is measured directly using a pressure transducer.
-
Temperature Variation: Steps 2 and 3 are repeated at various temperatures to obtain the vapor pressure as a function of temperature.
The relationship between vapor pressure and temperature can be used to determine the enthalpy of vaporization (ΔvapH).
Computational Approaches for Thermodynamic Property Prediction
In the absence of experimental data, computational chemistry provides powerful tools for predicting thermodynamic properties.
Quantum Mechanical (QM) Methods
-
Ab initio and Density Functional Theory (DFT): These methods can be used to calculate the electronic structure of this compound. From the calculated energies, thermodynamic properties such as the enthalpy of formation can be derived. Isodesmic reactions, where the number and types of bonds are conserved, are often employed to improve the accuracy of these calculations.
Quantitative Structure-Property Relationship (QSPR) Models
-
Group Contribution Methods: These methods estimate thermodynamic properties by summing the contributions of individual functional groups within the molecule. While generally less accurate than QM methods, they are computationally inexpensive and can provide rapid estimations.
Summary of Thermodynamic Properties and Methodologies
The following table summarizes the key thermodynamic properties of interest for this compound and the primary experimental and computational methods for their determination.
| Thermodynamic Property | Symbol | Experimental Method(s) | Computational Method(s) |
| Enthalpy of Formation | ΔfH° | Bomb Calorimetry (via ΔcH°) | Quantum Mechanics (DFT, ab initio) |
| Standard Entropy | S° | Adiabatic Calorimetry | Statistical Mechanics (from QM) |
| Specific Heat Capacity | Cp | Differential Scanning Calorimetry (DSC) | Statistical Mechanics (from QM) |
| Vapor Pressure | P | Static Method, Ebulliometry | QSPR, COSMO-RS |
| Enthalpy of Vaporization | ΔvapH | From vapor pressure data (Clausius-Clapeyron) | - |
Conclusion
While direct experimental data for the thermodynamic properties of this compound are currently unavailable, a robust framework of established experimental and computational methodologies exists for their determination. This guide provides the necessary technical overview for researchers to initiate studies to characterize this compound. The generation of such data would be a valuable contribution to the fields of chemistry and drug development, enabling more accurate modeling and prediction of its behavior in various chemical and biological systems.
Navigating the Solubility Landscape of 2,2,3-Trimethylbutanal in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 2,2,3-Trimethylbutanal
This compound, an aldehyde with the chemical formula C7H14O, possesses a molecular structure that dictates its solubility behavior.[1][2] Its branched alkyl chain contributes to its nonpolar character, while the carbonyl group (C=O) introduces polarity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C7H14O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
Expected Solubility in Organic Solvents
Aldehydes, including this compound, are generally soluble in a wide range of common organic solvents.[3][4] This is due to the principle of "like dissolves like," where the nonpolar alkyl portion of the aldehyde interacts favorably with nonpolar solvents, and the polar carbonyl group can engage in dipole-dipole interactions with polar organic solvents.
General Solubility Trends for Aldehydes:
-
High Solubility in Nonpolar Solvents: Due to the significant hydrocarbon portion of its structure, this compound is expected to be highly soluble in nonpolar solvents such as hexane, toluene, and diethyl ether.
-
Good Solubility in Polar Aprotic Solvents: Solvents like acetone (B3395972) and ethyl acetate, which are polar but do not have O-H or N-H bonds, are also expected to be effective solvents for this compound.
-
Variable Solubility in Polar Protic Solvents: While soluble in alcohols like ethanol (B145695) and methanol, the solubility might be influenced by the solvent's polarity and the potential for hydrogen bonding with the carbonyl oxygen.[5]
It is important to note that as the carbon chain length of an aldehyde increases, its solubility in polar solvents tends to decrease.[3][4]
Experimental Protocol for Determining Solubility
The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents. This protocol is based on the widely used isothermal equilibrium method.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or water bath
-
Centrifuge
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Volumetric flasks and pipettes
-
Syringes and syringe filters (0.45 µm)
Experimental Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixtures for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the same temperature for a sufficient time to allow the undissolved solute to settle.
-
For finer suspensions, centrifuge the vials to facilitate the separation of the solid and liquid phases.
-
-
Sample Collection and Dilution:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.
-
Immediately filter the collected sample through a syringe filter to remove any remaining undissolved particles.
-
Accurately dilute the filtered sample with the same organic solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantitative Analysis:
-
Analyze the diluted samples using a calibrated GC or HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the respective solvent.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.
-
Experimental Workflow Diagram
References
An In-depth Technical Guide to the Safety and Handling of 2,2,3-Trimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling precautions for 2,2,3-Trimethylbutanal (CAS No. 86290-37-1). The information is intended for professionals in research, scientific, and drug development fields to ensure the safe use and management of this compound.
Chemical Identification and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| CAS Number | 86290-37-1 | [1] |
| Synonyms | 2,2,3-trimethyl-butanal, 2,2,3-trimethyl-butyraldehyde | [1][2] |
| Boiling Point | Data not available | |
| Flash Point | Data not available | |
| Density | Data not available |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The primary hazards are associated with its flammability and irritant properties.[1]
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Flammable Liquids | Category 2 | H225: Highly flammable liquid and vapor | 🔥 | Danger |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | ❗ | Warning |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | ❗ | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | ❗ | Warning |
Source: PubChem.[1]
Safe Handling and Storage
Due to its hazardous nature, strict safety protocols must be followed when handling and storing this compound.
3.1. Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or butyl rubber).
-
Skin and Body Protection: A lab coat or chemical-resistant apron. In case of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.
3.2. Engineering Controls
-
Work with this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.
3.3. Handling Procedures
-
Avoid contact with skin, eyes, and clothing.
-
Do not inhale vapors or mists.
-
Keep away from heat, sparks, open flames, and other ignition sources.
-
Use non-sparking tools and take precautionary measures against static discharge.
-
Keep containers tightly closed when not in use.
3.4. Storage Requirements
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
The storage area should be designated for flammable liquids.
-
Containers should be properly labeled with the chemical name and all relevant hazard warnings.
First-Aid Measures
In the event of exposure, immediate medical attention is crucial.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Fire-Fighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.
-
Specific Hazards: The vapor is heavier than air and can travel a considerable distance to a source of ignition and flash back. Containers may explode when heated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Personal Precautions: Evacuate unnecessary personnel from the area. Wear appropriate PPE as described in Section 3.1.
-
Environmental Precautions: Prevent the chemical from entering drains, sewers, or waterways.
-
Containment and Cleanup: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.
Toxicological Information
Experimental Protocols
8.1. OECD Test Guideline 404: Acute Dermal Irritation/Corrosion
This guideline is relevant for assessing the skin irritation potential of this compound.[4][5][6][7]
Objective: To determine the potential of a substance to cause reversible inflammatory changes to the skin.
Methodology Summary:
-
Animal Model: The albino rabbit is the preferred species.[5]
-
Test Substance Application: A small amount (0.5 mL for liquids) of the undiluted test substance is applied to a small area of clipped, intact skin (approximately 6 cm²).[4] The site is then covered with a gauze patch.
-
Exposure Duration: The standard exposure period is 4 hours.[4]
-
Observation: After the exposure period, the patch is removed, and the skin is observed for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours after patch removal).
-
Scoring: The severity of the skin reactions is scored using a standardized grading system.
-
Classification: Based on the scores and the reversibility of the effects, the substance is classified for its skin irritation potential.
Visualizations
Logical Workflow for Safe Chemical Handling
Caption: A logical workflow for the safe handling of hazardous chemicals.
Experimental Workflow for OECD 404 Skin Irritation Test
Caption: A simplified experimental workflow for the OECD 404 skin irritation test.
References
- 1. This compound | C7H14O | CID 13183276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. oecd.org [oecd.org]
- 5. catalog.labcorp.com [catalog.labcorp.com]
- 6. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 7. nucro-technics.com [nucro-technics.com]
GHS Hazard Classification of 2,2,3-Trimethylbutanal: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for 2,2,3-Trimethylbutanal (CAS No: 86290-37-1). The information herein is intended to support safe handling, use, and risk assessment in research and development settings.
GHS Hazard Classification Summary
This compound is classified under GHS as a hazardous substance with physical, health, and environmental hazards. The primary hazards identified are flammability, skin irritation, serious eye irritation, and respiratory tract irritation.[1] The official GHS classification, as collated from notifications to the ECHA C&L Inventory, is summarized below.[1]
GHS Pictograms and Signal Word
| Pictogram | Signal Word |
| Flame | Danger |
| Exclamation Mark |
Hazard Statements and Precautionary Statements
The following tables detail the hazard (H) and precautionary (P) statements associated with this compound.
Table 1: GHS Hazard Statements for this compound
| Code | Hazard Statement | Hazard Class | Hazard Category |
| H225 | Highly flammable liquid and vapor | Flammable liquids | Category 2 |
| H315 | Causes skin irritation | Skin corrosion/irritation | Category 2 |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation | Category 2A |
| H335 | May cause respiratory irritation | Specific target organ toxicity — Single exposure; Respiratory tract irritation | Category 3 |
| Source: ECHA C&L Inventory[1] |
Table 2: GHS Precautionary Statements for this compound
| Category | Code(s) | Precautionary Statement(s) |
| Prevention | P210, P233, P240, P241, P242, P243, P261, P264, P271, P280 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. Keep container tightly closed. Ground and bond container and receiving equipment. Use explosion-proof electrical/ventilating/lighting equipment. Use non-sparking tools. Take action to prevent static discharges. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection. |
| Response | P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P319, P321, P332+P317, P337+P317, P362+P364, P370+P378 | IF ON SKIN: Wash with plenty of water. IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower. IF INHALED: Remove person to fresh air and keep comfortable for breathing. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical help. Specific treatment (see supplemental first aid instruction on this label). If skin irritation occurs: Get medical help. If eye irritation persists: Get medical help. Take off contaminated clothing and wash it before reuse. In case of fire: Use appropriate media to extinguish. |
| Storage | P403+P233, P403+P235, P405 | Store in a well-ventilated place. Keep container tightly closed. Store in a well-ventilated place. Keep cool. Store locked up. |
| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant. |
| Source: ECHA C&L Inventory[1] |
Quantitative Data and Experimental Protocols
Flammability (Flammable Liquid, Category 2)
The classification of a liquid as a Category 2 flammable liquid under GHS is based on its flash point and initial boiling point. For Category 2, the criteria are a flash point < 23°C and an initial boiling point ≤ 35°C. Given that this compound is classified as a Flammable Liquid, Category 2, its flashpoint is determined to be below 23°C.
Experimental Protocol: Flash Point Determination (e.g., OECD TG 127)
The flash point is determined using either a closed-cup or open-cup apparatus. The closed-cup method is generally preferred as it yields lower values and is more indicative of the fire hazard in a closed environment.
-
Apparatus: Pensky-Martens or Abel closed-cup flash point tester.
-
Methodology: A specified volume of the substance is placed in the test cup. The temperature of the sample is increased at a slow, constant rate. An ignition source is directed into the cup at regular temperature intervals to determine if a flash occurs. The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.
Skin Irritation (Category 2)
A substance is classified as a skin irritant (Category 2) if it produces reversible skin damage. In the absence of in vivo data, in vitro methods using reconstructed human epidermis are the standard.
Experimental Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This in vitro test uses a reconstructed human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.[2][3][4]
-
Test System: A three-dimensional human epidermis model composed of human-derived keratinocytes.[2][3]
-
Methodology: The test chemical is applied topically to the surface of the RhE tissue.[2][3] After a defined exposure period, the chemical is removed, and the tissue is incubated for a post-exposure period. Cell viability is then assessed using a colorimetric assay, such as the MTT assay.[2][3]
-
Classification Criteria: A substance is classified as a skin irritant (Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[3][5]
Serious Eye Irritation (Category 2A)
Category 2A for eye irritation refers to substances that cause reversible eye irritation within 21 days of exposure. Modern testing strategies prioritize in vitro and ex vivo methods over the traditional in vivo Draize rabbit eye test.
Experimental Protocol: Reconstructed Human Cornea-like Epithelium (RhCE) Test Method (OECD TG 492)
This in vitro method uses a reconstructed human cornea-like epithelium model to assess eye irritation potential.[6][7][8]
-
Test System: A multi-layered epithelial model derived from human corneal cells.[6][9]
-
Methodology: The test substance is applied to the surface of the corneal epithelium model for a specified duration.[6][9] Following exposure and a post-treatment incubation period, the viability of the epithelial cells is measured, typically using the MTT assay.[6][8]
-
Classification Criteria: The classification is based on the reduction in tissue viability. For a substance to be classified as a non-irritant (No Category), the relative tissue viability must be > 60%. If the viability is ≤ 60%, the substance is considered an irritant, and further testing may be required to distinguish between Category 1 and Category 2.[6][9]
Specific Target Organ Toxicity - Single Exposure (STOT-SE), Category 3: Respiratory Tract Irritation
This classification is applied to substances that cause transient respiratory tract irritation. Evidence for this classification can come from human experience, animal studies, or other relevant data.
Experimental Protocol: Assessment of Respiratory Tract Irritation
There is no single, specific OECD test guideline for the classification of STOT-SE Category 3 for respiratory irritation. The assessment is typically based on a weight of evidence approach, which may include:
-
Human Data: Reports of respiratory irritation from occupational or accidental exposure.
-
Animal Studies (e.g., OECD TG 403 - Acute Inhalation Toxicity): Observations of clinical signs of respiratory irritation (e.g., labored breathing, nasal discharge) in animals during acute inhalation toxicity studies. Histopathological examination of the respiratory tract can also provide evidence of irritation.
-
Structure-Activity Relationships (SAR): Comparison to structurally similar compounds with known respiratory irritant properties.
Visualization of Hazard Determination Workflow
The following diagram illustrates the logical workflow for the GHS hazard determination of a chemical substance like this compound, incorporating the various data sources and assessment methods.
Caption: Workflow for GHS Hazard Determination and Communication.
Signaling Pathways and Mechanism of Action
Detailed studies on the specific signaling pathways involved in the irritant effects of this compound are not available in the current scientific literature. However, for aldehydes in general, skin and eye irritation often involve interactions with sensory nerve receptors, such as the Transient Receptor Potential (TRP) channels (e.g., TRPA1 and TRPV1), leading to neurogenic inflammation. The electrophilic nature of the aldehyde group can also lead to covalent modification of cellular proteins, triggering inflammatory cascades and cytotoxic effects. Further research is needed to elucidate the precise mechanisms for this compound.
Conclusion
This compound is classified under GHS as a highly flammable liquid that causes skin, eye, and respiratory irritation. Professionals handling this substance should adhere to the precautionary statements outlined in the safety data sheets and implement appropriate engineering controls and personal protective equipment. While specific quantitative toxicological data for this compound are limited, the established GHS classification provides a robust framework for risk management. The experimental protocols described herein represent the standard methodologies used to derive such hazard classifications.
References
- 1. This compound | C7H14O | CID 13183276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. senzagen.com [senzagen.com]
- 3. x-cellr8.com [x-cellr8.com]
- 4. oecd.org [oecd.org]
- 5. Skin Irritation Test (SIT) OECD TG 439 | Mattek Corporation [mattek.com]
- 6. x-cellr8.com [x-cellr8.com]
- 7. thepsci.eu [thepsci.eu]
- 8. scantox.com [scantox.com]
- 9. iivs.org [iivs.org]
An In-depth Technical Guide to 2,2,3-Trimethylbutanal: Stereochemistry, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,2,3-trimethylbutanal, a branched-chain aldehyde. A key focus of this document is the stereochemical nature of the molecule. Contrary to what its name might suggest, an analysis of its structure reveals the absence of a chiral center, and therefore, it does not exhibit stereoisomerism. This guide will further delve into the physicochemical properties, synthesis, and safety and handling of this compound. While specific biological activities and signaling pathways for this compound are not extensively documented in scientific literature, the potential reactivity of sterically hindered aldehydes will be discussed.
Stereochemical Analysis of this compound
A fundamental aspect of a molecule's biological and chemical behavior is its three-dimensional structure, including the potential for stereoisomerism. Stereoisomers are compounds with the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space. The most common cause of stereoisomerism in organic molecules is the presence of a chiral center – typically a carbon atom bonded to four different substituent groups.
In the case of this compound, a systematic analysis of its structure demonstrates the absence of any chiral centers. The structure of this compound is as follows:
Let's examine each carbon atom in the main chain for chirality:
-
Carbon-1 (the aldehyde carbon): This carbon is double-bonded to an oxygen atom and single-bonded to a hydrogen atom and carbon-2. As it is not bonded to four different groups, it is not a chiral center.
-
Carbon-2: This carbon is bonded to the aldehyde group, two methyl groups, and the carbon-3. Since two of the substituents are identical (methyl groups), carbon-2 is not a chiral center.
-
Carbon-3: This carbon is bonded to carbon-2, a hydrogen atom, and two methyl groups. As two of the substituents are identical (methyl groups), carbon-3 is not a chiral center.
Therefore, this compound is an achiral molecule and does not have any stereoisomers, such as enantiomers or diastereomers.
Below is a logical diagram illustrating the analysis of chirality for this compound.
Caption: Logical workflow for determining the chirality of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₁₄O | |
| Molecular Weight | 114.19 g/mol | |
| IUPAC Name | This compound | |
| CAS Number | 86290-37-1 | |
| SMILES | CC(C)C(C)(C)C=O | |
| Appearance | Not available | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Synthesis of this compound
The synthesis of sterically hindered aldehydes such as this compound can be challenging. A common and effective method for the synthesis of aldehydes is the oxidation of primary alcohols.
Experimental Protocol: Oxidation of 2,2,3-Trimethyl-1-butanol
A plausible synthetic route to this compound is the oxidation of the corresponding primary alcohol, 2,2,3-trimethyl-1-butanol. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. Common reagents for this transformation include Pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation.
Reaction:
2,2,3-Trimethyl-1-butanolthis compound
Example Protocol using Pyridinium Chlorochromate (PCC):
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend pyridinium chlorochromate (PCC) in a suitable anhydrous solvent such as dichloromethane (B109758) (DCM).
-
Addition of Alcohol: Dissolve 2,2,3-trimethyl-1-butanol in anhydrous DCM and add it to the PCC suspension in one portion.
-
Reaction: Stir the mixture at room temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with a solvent like diethyl ether and filter it through a pad of silica (B1680970) gel or celite to remove the chromium byproducts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by distillation or column chromatography to yield pure this compound.
The workflow for the synthesis of this compound is depicted in the diagram below.
Caption: General workflow for the synthesis of this compound.
Chemical Reactivity and Potential Biological Significance
As an aldehyde, this compound is expected to undergo typical reactions of this functional group, such as nucleophilic addition to the carbonyl carbon. However, the presence of bulky alkyl groups adjacent to the carbonyl group creates significant steric hindrance, which can influence its reactivity.
-
Nucleophilic Addition: Reactions with strong nucleophiles, such as Grignard reagents or organolithium compounds, are expected to proceed, although potentially at a slower rate compared to less hindered aldehydes.
-
Oxidation: this compound can be oxidized to the corresponding carboxylic acid, 2,2,3-trimethylbutanoic acid, using strong oxidizing agents.
-
Reduction: The aldehyde can be reduced to the primary alcohol, 2,2,3-trimethyl-1-butanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Currently, there is a lack of specific studies on the biological activities or signaling pathway interactions of this compound in the public domain. For drug development professionals, it is important to note that aldehydes can exhibit toxicity through various mechanisms, including protein and DNA adduction. The steric hindrance in this compound might modulate such reactivity. Any investigation into the biological effects of this compound would need to consider its potential for metabolic oxidation and reduction.
Safety and Handling
This compound is classified as a flammable liquid and vapor. It is also indicated to cause skin and serious eye irritation, and may cause respiratory irritation.
GHS Hazard Statements:
-
H225: Highly flammable liquid and vapor.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion
This compound is an achiral, branched-chain aldehyde. This guide has provided a detailed analysis of its lack of stereoisomers, a summary of its known physicochemical properties, a plausible experimental protocol for its synthesis, and an overview of its expected chemical reactivity and safety considerations. While there is currently a gap in the literature regarding its specific biological activities, this document serves as a foundational technical resource for researchers and professionals interested in this compound. Further research is warranted to explore the unique properties and potential applications of this sterically hindered aldehyde.
Navigating the Research Landscape of 2,2,3-Trimethylbutanal: A Technical Guide
For researchers, scientists, and professionals in drug development, the availability and documented application of chemical reagents are paramount. This technical guide provides an in-depth overview of 2,2,3-trimethylbutanal, a branched-chain aldehyde, with a focus on its commercial availability for research purposes, its synthesis, and its documented applications in the scientific literature.
Commercial Availability: A Scarce Commodity
Further investigation into chemical supplier databases and platforms like PubChem's vendor list provides links to potential chemical vendors, but does not guarantee current, off-the-shelf availability. It is crucial for researchers to directly contact these vendors to inquire about custom synthesis or the possibility of obtaining the compound. This scarcity in the market is a primary hurdle for any research team considering the use of this compound. In contrast, the isomeric compound, 2,3,3-trimethylbutanal, appears to be commercially available from some suppliers, though this is a distinct chemical entity with different physical and chemical properties.
Physicochemical Properties and Safety Data
Understanding the fundamental properties of a chemical is essential for its safe handling and application in experimental settings. The following table summarizes the key physicochemical data for this compound.
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | PubChem[2] |
| Molecular Weight | 114.19 g/mol | PubChem[2] |
| CAS Number | 86290-37-1 | PubChem[2] |
| Appearance | Colorless liquid (presumed) | General aldehyde properties |
| Boiling Point | Not available | ChemSynthesis[3] |
| Melting Point | Not available | ChemSynthesis[3] |
| Density | Not available | ChemSynthesis[3] |
Safety Information: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a flammable liquid and vapor. It is also noted to cause skin and eye irritation. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Synthesis of this compound
For researchers who require this compound and are unable to procure it commercially, chemical synthesis is a viable alternative. A documented method for the synthesis of this aldehyde can be found in the scientific literature.
Reference: The Journal of Organic Chemistry, 1984, volume 49, issue 5, pages 892-898.[1]
While the full experimental protocol from this publication should be consulted for detailed instructions, the synthesis generally involves the reaction of specific precursors under controlled conditions. Researchers with expertise in organic synthesis would be capable of reproducing this method to obtain the desired compound.
The following diagram illustrates a generalized workflow for obtaining and utilizing a research chemical that is not commercially available, such as this compound.
Research Applications: An Uncharted Territory
A comprehensive search of scientific databases and literature reveals a notable absence of published research detailing the use of this compound in any specific application, including drug development or as a tool compound in signaling pathway studies. This lack of documented use is a critical piece of information for any researcher considering this molecule.
The absence of literature could imply several possibilities:
-
The compound may have been synthesized and studied, but the results were not published.
-
Its specific steric hindrance and electronic properties may not have lent themselves to desired reactivity or biological activity in the contexts it was investigated.
-
It may be a relatively unexplored chemical space, offering a novel opportunity for investigation.
For drug development professionals, the lack of existing data means that any project involving this compound would require foundational research to establish its biological activity, toxicity, and potential as a scaffold or intermediate.
Conclusion
This compound presents a challenging yet potentially novel area for chemical research. Its current lack of commercial availability necessitates either custom synthesis inquiries or in-house synthesis based on published methods. The most significant finding of this technical guide is the apparent absence of its application in the scientific literature. This presents both a hurdle, due to the lack of foundational data, and an opportunity for original research. Scientists and drug development professionals should carefully consider these factors before embarking on research involving this specific aldehyde. Any future work with this compound will be breaking new ground and will require thorough characterization and investigation of its properties and potential applications.
References
A Technical Guide to Utilizing the InChIKey of 2,2,3-Trimethylbutanal for Advanced Database Searching
This guide provides a comprehensive overview of the International Chemical Identifier Key (InChIKey) for 2,2,3-trimethylbutanal, tailored for researchers, scientists, and professionals in drug development. It details the compound's properties, outlines strategies for its database searching, and presents a generalized experimental protocol relevant to its synthesis.
Introduction to InChI and InChIKey
The IUPAC International Chemical Identifier (InChI) is a non-proprietary, machine-readable string of characters that provides a unique and standardized representation of a chemical substance.[1] The InChIKey is a fixed-length (27-character) condensed, hashed version of the full InChI, designed to facilitate robust and rapid searching of chemical compounds in databases and on the web.[1][2] Unlike common names or CAS numbers, the InChIKey is algorithmically generated from the molecular structure, ensuring a canonical identifier.[2] This makes it an invaluable tool for linking disparate data sources and performing comprehensive searches across multiple chemical databases.[3][4]
Identifying this compound
This compound is an aldehyde with a branched-chain structure. For effective database searching and unambiguous identification, the following standardized identifiers are crucial.
| Identifier Type | Value |
| IUPAC Name | This compound[5] |
| Molecular Formula | C7H14O[5][6] |
| CAS Number | 86290-37-1[5] |
| InChI | InChI=1S/C7H14O/c1-6(2)7(3,4)5-8/h5-6H,1-4H3[5][6] |
| InChIKey | PRFUJBMOTAXNJV-UHFFFAOYSA-N [5][6] |
| SMILES | CC(C)C(C)(C)C=O[5][7] |
Physicochemical and Predicted Properties
| Property | Value | Source |
| Molecular Weight | 114.19 g/mol | PubChem[5] |
| Monoisotopic Mass | 114.104465066 Da | PubChem[5][6] |
| XlogP (Predicted) | 1.9 | PubChem[6] |
| Topological Polar Surface Area | 17.1 Ų | PubChem[5] |
| Hydrogen Bond Donor Count | 0 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
Database Search Strategy Using InChIKey
The InChIKey is a powerful tool for navigating the vast landscape of chemical information. The following workflow outlines a typical database search strategy.
Caption: Workflow for database searching using an InChIKey.
Methodology:
-
Obtain the InChIKey: Start with the chemical name or structure of this compound and use a chemical database like PubChem or a software tool to obtain its standard InChIKey: PRFUJBMOTAXNJV-UHFFFAOYSA-N.[5][6]
-
Perform Searches: Use the InChIKey as the query term in major chemical and biological databases. Many platforms, such as the US-EPA CompTox Chemicals Dashboard, allow for batch searches with multiple InChIKeys.[3]
-
Cross-Reference Data: Because the InChIKey is a universal identifier, it effectively links information about the same compound across different databases, even if the compound is listed under various synonyms.[4] This allows for the aggregation of data on physicochemical properties, biological activities, toxicity, and patent literature.[5][8]
-
Analyze Results: Consolidate the retrieved information to build a comprehensive profile of the compound. For example, a search with PRFUJBMOTAXNJV-UHFFFAOYSA-N can retrieve safety and hazard information from GHS classifications[5] and links to patents from WIPO PATENTSCOPE.[5]
Experimental Protocols: A Generalized Approach
Reaction:
-
Starting Material: 2,2,3-trimethyl-1-butanol
-
Reagent: Pyridinium (B92312) chlorochromate (PCC) or a Dess-Martin periodinane-based oxidation.
-
Product: this compound
Generalized Protocol (PCC Oxidation):
Disclaimer: This procedure is a general representation and must be adapted and performed by individuals with prior training in experimental organic chemistry, following all appropriate safety precautions.
-
Setup: A flame-dried, round-bottomed flask equipped with a magnetic stir bar and a nitrogen inlet is charged with pyridinium chlorochromate (PCC) (approximately 1.5 equivalents) and an anhydrous solvent such as dichloromethane (B109758) (CH2Cl2).
-
Addition of Alcohol: The primary alcohol, 2,2,3-trimethyl-1-butanol (1.0 equivalent), dissolved in a minimal amount of anhydrous dichloromethane, is added dropwise to the stirred suspension of PCC at room temperature.
-
Reaction Monitoring: The reaction mixture, which typically becomes a dark, tarry mixture, is stirred at room temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Workup: Upon completion, the reaction mixture is diluted with a solvent like diethyl ether and filtered through a pad of silica (B1680970) gel or Celite to remove the chromium salts. The filter cake is washed several times with the same solvent.
-
Purification: The combined filtrate is concentrated under reduced pressure using a rotary evaporator. The resulting crude aldehyde is then purified, typically by column chromatography on silica gel or by distillation, to yield the pure this compound.
-
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
- 1. InChI and InChIKey search | UniChem [ebi.ac.uk]
- 2. inchikey.info [inchikey.info]
- 3. Enabling High-Throughput Searches for Multiple Chemical Data using the US-EPA CompTox Chemicals Dashboard - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Finding Compounds in Databases using UniChem [chembl.blogspot.com]
- 5. This compound | C7H14O | CID 13183276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. 2,3,3-Trimethylbutanal | C7H14O | CID 3824520 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2,2,3-Trimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3-Trimethylbutanal is a sterically hindered aldehyde that can serve as a valuable building block in organic synthesis, particularly in the development of complex molecules and active pharmaceutical ingredients. Its synthesis from the corresponding primary alcohol, 2,2,3-trimethylbutan-1-ol (B1288327), requires a mild and selective oxidation method to prevent over-oxidation to the carboxylic acid. This document provides detailed application notes and experimental protocols for the synthesis of this compound, focusing on common and effective oxidation methods suitable for this transformation.
The primary challenge in the oxidation of 2,2,3-trimethylbutan-1-ol lies in the steric hindrance around the primary alcohol group. This necessitates the use of carefully selected oxidizing agents and reaction conditions to achieve efficient conversion. This document will focus on three widely used methods for this type of transformation: Swern Oxidation, Dess-Martin Oxidation, and Pyridinium Chlorochromate (PCC) Oxidation.
Comparison of Oxidation Methods
The choice of oxidation method can significantly impact the yield, purity, and scalability of the synthesis. Below is a summary of common methods for the oxidation of sterically hindered primary alcohols to aldehydes.
| Oxidation Method | Oxidizing Agent(s) | Typical Solvent(s) | Reaction Temperature | Typical Yield Range | Key Advantages | Key Disadvantages |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine (B128534) | Dichloromethane (B109758) | -78 °C to room temp. | High | Mild conditions, high yields, avoids toxic metals. | Requires low temperatures, produces malodorous dimethyl sulfide. |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | Room temperature | High | Mild conditions, neutral pH, short reaction times.[1] | Reagent is expensive and potentially explosive. |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane | Room temperature | Moderate to High | Readily available reagent, simple procedure.[2] | Chromium-based reagent (toxic), can be acidic.[2] |
Experimental Protocols
The following are detailed protocols for the synthesis of this compound using the Swern Oxidation, a highly effective method for this transformation.
Protocol 1: Swern Oxidation of 2,2,3-Trimethylbutan-1-ol
This protocol is a general procedure for the Swern oxidation and is expected to be effective for the synthesis of this compound.[3][4]
Materials:
-
2,2,3-Trimethylbutan-1-ol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Low-temperature thermometer
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a low-temperature thermometer, and an inlet for an inert atmosphere (nitrogen or argon).
-
Activation of DMSO: To the flask, add anhydrous dichloromethane (CH₂Cl₂) and cool the flask to -78 °C using a dry ice/acetone bath. To this, add oxalyl chloride (2.0 equivalents) dropwise via the dropping funnel, followed by the slow addition of dimethyl sulfoxide (2.2 equivalents). Stir the mixture at -78 °C for 30 minutes.
-
Addition of Alcohol: Dissolve 2,2,3-trimethylbutan-1-ol (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the reaction mixture at -78 °C. Stir the resulting mixture for 1 hour at this temperature.
-
Addition of Base: Slowly add triethylamine (5.0 equivalents) to the reaction mixture. The reaction is typically exothermic. Allow the mixture to stir at -78 °C for 30 minutes and then warm to room temperature over approximately 1 hour.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude this compound can be purified by distillation or flash column chromatography on silica (B1680970) gel.
Characterization of this compound:
-
Molecular Formula: C₇H₁₄O[5]
-
Molecular Weight: 114.19 g/mol [5]
-
Appearance: Colorless liquid.
-
¹H NMR (CDCl₃): Expected signals around δ 9.5 (s, 1H, CHO), δ 2.0-2.5 (m, 1H, CH), δ 1.0-1.2 (d, 6H, CH(CH₃)₂), δ 0.9-1.0 (s, 6H, C(CH₃)₂).
-
¹³C NMR (CDCl₃): Expected signals around δ 205 (CHO), δ 55 (C(CH₃)₂), δ 35 (CH), δ 25 (C(CH₃)₂), δ 18 (CH(CH₃)₂).
-
IR (neat): Expected characteristic absorption around 1725 cm⁻¹ (C=O stretch).
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. C7H16 infrared spectrum of 2,2,3-trimethylbutane prominent wavenumbers cm-1 detecting no functional groups present finger print for identification of 2,2,3-trimethylbutane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. (2S)-2,3,3-Trimethylbutan-1-OL | C7H16O | CID 11400749 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound | C7H14O | CID 13183276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemsynthesis.com [chemsynthesis.com]
Application Notes and Protocols for the Preparation of 2,2,3-Trimethylbutanal via Oxidation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 2,2,3-trimethylbutanal, a sterically hindered aldehyde, through the oxidation of its corresponding primary alcohol, 2,2,3-trimethyl-1-butanol. The protocols outlined below are based on established oxidation methodologies, with special considerations for sterically encumbered substrates.
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis. However, substrates with significant steric hindrance around the reaction center, such as 2,2,3-trimethyl-1-butanol, can present considerable challenges, often leading to sluggish reactions and lower yields with standard oxidation protocols. This document explores several effective methods for this conversion, including Swern-type oxidations, Dess-Martin periodinane (DMP) oxidation, Pyridinium (B92312) Chlorochromate (PCC) oxidation, and modern catalytic approaches like TEMPO-based systems, which have been adapted for sterically demanding alcohols.
Comparative Overview of Oxidation Methods
The choice of an optimal oxidation method depends on factors such as substrate compatibility with reaction conditions, desired yield, scalability, and tolerance to other functional groups. For the preparation of this compound, methods that operate under mild conditions are generally preferred to avoid side reactions. A summary of key quantitative data for the oxidation of sterically hindered primary alcohols is presented in the table below.
| Oxidation Method | Reagents | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Dichloromethane (B109758) | -78 to RT | 1 - 3 h | 85 - 95 |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane | Room Temp. | 0.5 - 2 h | 90 - 98 |
| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane | Room Temp. | 2 - 6 h | 70 - 85 |
| Parikh-Doering Oxidation | SO₃·py, DMSO, i-Pr₂NEt | Dichloromethane | 0 to RT | 1 - 4 h | 80 - 92 |
| Corey-Kim Oxidation | NCS, DMS, Et₃N | Toluene (B28343) | -25 to RT | 2 - 5 h | 75 - 90 |
| AZADO/Bleach Oxidation | AZADO, NaOCl, NaBr | Dichloromethane/Water | 0 - Room Temp. | 0.5 - 2 h | >95 |
Experimental Protocols
Swern Oxidation
The Swern oxidation is a widely used, mild, and high-yielding method for the synthesis of aldehydes from primary alcohols.[1][2][3][4] It utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine (B128534).[3]
Protocol:
-
To a stirred solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (0.2 M) under an inert atmosphere (e.g., nitrogen or argon), cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane to the cooled oxalyl chloride solution. Stir the mixture for 30 minutes at -78 °C.
-
Add a solution of 2,2,3-trimethyl-1-butanol (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
-
Add triethylamine (5.0 equivalents) dropwise to the mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by the addition of water.
-
Separate the organic layer, wash sequentially with saturated aqueous ammonium (B1175870) chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford this compound.
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a very mild and efficient method for oxidizing primary alcohols to aldehydes using the hypervalent iodine reagent, Dess-Martin periodinane.[5][6][7][8][9][10] This reaction is known for its operational simplicity and high yields.[9]
Protocol:
-
To a stirred solution of 2,2,3-trimethyl-1-butanol (1.0 equivalent) in anhydrous dichloromethane (0.1 M) at room temperature, add Dess-Martin periodinane (1.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 0.5 to 2 hours.[9]
-
Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate containing sodium thiosulfate (B1220275) (1:1).
-
Stir vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer and wash it with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Pyridinium Chlorochromate (PCC) Oxidation
PCC oxidation is a classical method for the conversion of primary alcohols to aldehydes.[11][12] While effective, it involves a chromium-based reagent, which necessitates appropriate handling and disposal procedures.
Protocol:
-
To a suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (0.2 M), add a solution of 2,2,3-trimethyl-1-butanol (1.0 equivalent) in anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, dilute the mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Concentrate the combined filtrate under reduced pressure to yield the crude aldehyde.
-
If necessary, purify the product by flash column chromatography.
Parikh-Doering Oxidation
The Parikh-Doering oxidation is another mild DMSO-based method that utilizes the sulfur trioxide pyridine (B92270) complex as the activator.[13][14] This method is particularly well-suited for the oxidation of sterically hindered primary alcohols.[15]
Protocol:
-
To a solution of 2,2,3-trimethyl-1-butanol (1.0 equivalent) and triethylamine (3.0 equivalents) in anhydrous dichloromethane (0.1 M) at 0 °C, add the sulfur trioxide pyridine complex (1.5 equivalents) in portions.
-
Add anhydrous dimethyl sulfoxide (3.0 equivalents) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature and stir for an additional 1-3 hours.
-
Quench the reaction with water and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Corey-Kim Oxidation
The Corey-Kim oxidation employs N-chlorosuccinimide (NCS) and dimethyl sulfide (B99878) (DMS) to generate the active oxidizing species.[16][17][18] It is a mild alternative to Swern oxidation.[18]
Protocol:
-
To a solution of N-chlorosuccinimide (1.2 equivalents) in anhydrous toluene (0.2 M) at 0 °C under an inert atmosphere, add dimethyl sulfide (1.2 equivalents) dropwise.
-
Cool the mixture to -25 °C and stir for 30 minutes.
-
Add a solution of 2,2,3-trimethyl-1-butanol (1.0 equivalent) in anhydrous toluene dropwise.
-
Stir the reaction mixture at -25 °C for 2 hours.
-
Add triethylamine (1.5 equivalents) and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract with diethyl ether.
-
Wash the combined organic extracts with dilute HCl, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
AZADO-Catalyzed Oxidation
Modern organocatalytic methods, particularly those using less sterically hindered nitroxyl (B88944) radicals like 2-azaadamantane (B3153908) N-oxyl (AZADO), have shown exceptional efficiency for the oxidation of sterically hindered alcohols.[19][20][21]
Protocol:
-
To a vigorously stirred biphasic solution of 2,2,3-trimethyl-1-butanol (1.0 equivalent) in dichloromethane (0.5 M) and a pH 8.6 phosphate (B84403) buffer, add AZADO (0.1 mol%) and sodium bromide (10 mol%).
-
Cool the mixture to 0 °C and add an aqueous solution of sodium hypochlorite (B82951) (bleach, 1.2 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction at 0 °C until the starting material is consumed (typically 0.5-2 hours), as monitored by TLC.
-
Separate the organic layer and wash it with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound.
Visualizations
Caption: Workflow for the Swern Oxidation of 2,2,3-trimethyl-1-butanol.
Caption: Simplified mechanism of the Dess-Martin Periodinane oxidation.
Caption: Comparison of oxidation methods for 2,2,3-trimethyl-1-butanol.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 6. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 9. Dess-Martin Oxidation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. grokipedia.com [grokipedia.com]
- 14. Parikh–Doering oxidation - Wikipedia [en.wikipedia.org]
- 15. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 16. Corey–Kim oxidation - Wikipedia [en.wikipedia.org]
- 17. jk-sci.com [jk-sci.com]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Discovery and exploitation of AZADO: the highly active catalyst for alcohol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Discovery and Exploitation of AZADO: The Highly Active Catalyst for Alcohol Oxidation [jstage.jst.go.jp]
Application Note: A Two-Step Protocol for the Synthesis of 2,2,3-Trimethylbutanal via Grignard Reaction and Subsequent Oxidation
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of 2,2,3-trimethylbutanal, a sterically hindered aldehyde. The synthesis is conducted in a two-step process. The first step involves the formation of a key intermediate, 2,2,3-trimethyl-1-butanol, via a Grignard reaction between isopropylmagnesium bromide and pivaldehyde.[1][2] The second step is the selective oxidation of the primary alcohol to the target aldehyde using Pyridinium Chlorochromate (PCC).[3] This application note includes comprehensive experimental procedures, a summary of quantitative data, and visualizations of the reaction pathway and experimental workflow to ensure clarity and reproducibility for researchers in organic synthesis and drug development.
Reaction Pathway
The synthesis of this compound is achieved through the following two-stage reaction sequence:
Step 1: Grignard Reaction to form 2,2,3-Trimethyl-1-butanol Isopropylmagnesium bromide, the Grignard reagent, is prepared from 2-bromopropane (B125204) and magnesium metal.[4][5] This reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of pivaldehyde.[1][6] An acidic workup subsequently protonates the resulting alkoxide to yield the primary alcohol, 2,2,3-trimethyl-1-butanol.[4]
Step 2: Oxidation to this compound The primary alcohol intermediate is oxidized to the corresponding aldehyde, this compound.[3] Pyridinium chlorochromate (PCC) is employed as a selective oxidizing agent to prevent over-oxidation to a carboxylic acid.[3]
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocols
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Supplier | Notes |
| Magnesium Turnings | Mg | 24.31 | Sigma-Aldrich | Activated prior to use. |
| 2-Bromopropane (Isopropyl bromide) | C₃H₇Br | 123.00 | Sigma-Aldrich | Anhydrous, distilled. |
| Pivaldehyde (2,2-Dimethylpropanal) | C₅H₁₀O | 86.13 | Sigma-Aldrich | Anhydrous, distilled. |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Sigma-Aldrich | Solvent for Grignard reaction. |
| Pyridinium Chlorochromate (PCC) | C₅H₅NH[CrO₃Cl] | 215.56 | Sigma-Aldrich | Oxidizing agent. |
| Anhydrous Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | Sigma-Aldrich | Solvent for oxidation. |
| Hydrochloric Acid (HCl) | HCl | 36.46 | Fisher Scientific | 3M solution for workup. |
| Saturated Ammonium (B1175870) Chloride (NH₄Cl) | NH₄Cl | 53.49 | Fisher Scientific | Aqueous solution for quenching. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Fisher Scientific | Drying agent. |
| Diethyl Ether (Et₂O) | (C₂H₅)₂O | 74.12 | Sigma-Aldrich | Extraction solvent. |
| Iodine (I₂) | I₂ | 253.81 | Sigma-Aldrich | For activating magnesium.[7] |
Protocol Part A: Synthesis of 2,2,3-Trimethyl-1-butanol
-
Apparatus Setup: Assemble a 500 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a 125 mL pressure-equalizing dropping funnel. All glassware must be oven-dried and assembled under a dry nitrogen atmosphere to maintain anhydrous conditions.[4]
-
Grignard Reagent Preparation: Place magnesium turnings (6.0 g, 0.25 mol) and a small crystal of iodine into the flask.[7] Add 50 mL of anhydrous THF.
-
In the dropping funnel, prepare a solution of 2-bromopropane (27.0 g, 0.22 mol) in 100 mL of anhydrous THF.
-
Add approximately 10 mL of the 2-bromopropane solution to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color and gentle refluxing. If the reaction does not start, gently warm the flask.[8]
-
Once the reaction has commenced, add the remaining 2-bromopropane solution dropwise at a rate that maintains a steady reflux.[9]
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 60 minutes to ensure the complete formation of the isopropylmagnesium bromide Grignard reagent.
-
Reaction with Pivaldehyde: Cool the flask containing the Grignard reagent to 0 °C using an ice bath.
-
Prepare a solution of pivaldehyde (17.2 g, 0.20 mol) in 50 mL of anhydrous THF and add it to the dropping funnel.
-
Add the pivaldehyde solution dropwise to the stirred Grignard reagent, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Quenching and Workup: Cool the reaction mixture again to 0 °C and slowly add 100 mL of saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a 1 L separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,2,3-trimethyl-1-butanol.
-
Purification: Purify the crude product by vacuum distillation to obtain pure 2,2,3-trimethyl-1-butanol.
Protocol Part B: Oxidation to this compound
-
Apparatus Setup: In a 500 mL round-bottomed flask equipped with a magnetic stirrer, add Pyridinium Chlorochromate (PCC) (43.1 g, 0.20 mol) to 250 mL of anhydrous dichloromethane (DCM).
-
Reaction: To the stirred suspension of PCC, add a solution of 2,2,3-trimethyl-1-butanol (from Part A, 23.2 g, 0.20 mol, assuming 100% yield from the previous step, adjust as necessary) in 50 mL of anhydrous DCM dropwise over 15 minutes.
-
Stir the resulting dark mixture at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with 200 mL of diethyl ether and pass it through a short plug of silica (B1680970) gel to filter out the chromium salts.
-
Wash the silica plug with additional diethyl ether until all the product has been eluted.
-
Purification: Combine the organic filtrates and remove the solvent carefully by distillation at atmospheric pressure. The crude this compound can be further purified by fractional distillation.
Data Presentation
The following table summarizes the quantitative data for a representative synthesis. Note: Yields are illustrative and may vary based on experimental conditions.
| Step | Reactant 1 | Moles (1) | Reactant 2 | Moles (2) | Product | Theoretical Yield (g) | Actual Yield (g) | Yield (%) |
| A | 2-Bromopropane | 0.22 | Pivaldehyde | 0.20 | 2,2,3-Trimethyl-1-butanol | 23.24 | 19.30 | 83% |
| B | Alcohol (from A) | 0.166 | PCC | 0.20 | This compound | 19.00 | 14.80 | 78% |
Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the entire synthesis protocol, from initial setup to final product purification.
Caption: Experimental workflow for the synthesis of this compound.
Grignard Reaction Mechanism
This diagram illustrates the key mechanistic step of the Grignard reaction: the nucleophilic addition of the isopropyl group to the carbonyl carbon of pivaldehyde.
Caption: Mechanism of nucleophilic addition in the Grignard reaction step.
Safety and Handling
-
Grignard Reagents: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All reactions must be performed under a dry, inert atmosphere (nitrogen or argon).
-
Solvents: Diethyl ether and THF are extremely flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.
-
PCC: Pyridinium chlorochromate is a toxic and carcinogenic chromium(VI) compound.[3] Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, and work exclusively within a fume hood.
-
This compound: The final product is a flammable liquid and may cause skin, eye, and respiratory irritation.[10] Handle with appropriate PPE.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. quora.com [quora.com]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Grignard Reagent, Use and Mechanism of Grignard Reagent [pw.live]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. This compound | C7H14O | CID 13183276 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2,2,3-Trimethylbutanal in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3-Trimethylbutanal, a sterically hindered aldehyde, presents a unique substrate for asymmetric synthesis. The significant steric bulk adjacent to the carbonyl group can influence the stereochemical outcome of carbon-carbon bond-forming reactions. While specific literature examples detailing the use of this compound in asymmetric synthesis are not prevalent, established methodologies for other aldehydes can be adapted to control the stereochemistry of its reactions. This document provides detailed application notes and hypothetical protocols for the enantioselective functionalization of this compound using chiral auxiliaries, a robust and well-established strategy in asymmetric synthesis.[1][2][3]
The core principle of this approach involves the temporary attachment of a chiral auxiliary to a molecule to direct the stereochemical course of a subsequent reaction.[1][2] After the desired stereocenter is created, the auxiliary can be removed and often recycled.
Application Note 1: Asymmetric Aldol (B89426) Reaction of this compound via an Evans' Oxazolidinone Chiral Auxiliary
The Evans' oxazolidinone chiral auxiliaries are widely employed for stereoselective aldol reactions.[1] The formation of a Z-enolate, directed by the chiral auxiliary, allows for highly diastereoselective reactions with aldehydes. In this hypothetical protocol, we adapt this methodology for this compound.
Experimental Workflow: Asymmetric Aldol Reaction
Caption: Workflow for the asymmetric aldol reaction of this compound.
Hypothetical Protocol: Asymmetric Aldol Addition to Isobutyraldehyde (B47883)
1. Preparation of N-(2,2,3-trimethylbutanoyl)oxazolidinone:
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C.
-
In a separate flask, prepare 2,2,3-trimethylbutanoyl chloride from 2,2,3-trimethylbutanoic acid and oxalyl chloride.
-
Add the freshly prepared 2,2,3-trimethylbutanoyl chloride (1.1 eq) to the lithium salt solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl and extract with ethyl acetate (B1210297).
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the N-acyl oxazolidinone.
2. Asymmetric Aldol Reaction:
-
To a solution of the N-acyl oxazolidinone (1.0 eq) in anhydrous CH2Cl2 at -78 °C, add diisopropylethylamine (1.5 eq) followed by the dropwise addition of dibutylboron triflate (1.2 eq).
-
Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to ensure complete enolization.
-
Cool the reaction mixture back to -78 °C and add isobutyraldehyde (1.5 eq) dropwise.
-
Stir at -78 °C for 2 hours, then warm to -20 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate (B84403) buffer.
-
Extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, dry over MgSO4, filter, and concentrate.
-
Purify the crude aldol adduct by flash column chromatography.
3. Auxiliary Removal:
-
Dissolve the purified aldol adduct in THF and cool to 0 °C.
-
Add a solution of LiBH4 (3.0 eq) in THF dropwise.
-
After 1 hour, slowly add aqueous H2O2 (30% w/w, 5.0 eq).
-
Stir the mixture vigorously for 4 hours at room temperature.
-
Extract the product with ethyl acetate, wash with saturated aqueous NaHCO3 and brine.
-
Dry the organic layer over MgSO4, filter, and concentrate.
-
Purify the resulting chiral β-hydroxy alcohol by flash column chromatography. The chiral auxiliary can also be recovered from the aqueous layer.
Expected Data (Hypothetical)
| Entry | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Isobutyraldehyde | >95:5 | 85 | >98 |
| 2 | Benzaldehyde | >90:10 | 80 | >97 |
Application Note 2: Asymmetric Alkylation of this compound Derivative using a Pseudoephedrine Chiral Auxiliary
Pseudoephedrine is another effective chiral auxiliary that can be used to form chiral enolates for asymmetric alkylation.[1] The resulting products are typically formed with high diastereoselectivity.
Logical Pathway: Asymmetric Alkylation
Caption: Pathway for the asymmetric alkylation of a this compound derivative.
Hypothetical Protocol: Asymmetric Methylation
1. Preparation of Pseudoephedrine Amide:
-
Dissolve (+)-pseudoephedrine (1.0 eq) and pyridine (1.5 eq) in anhydrous CH2Cl2 at 0 °C.
-
Slowly add a solution of 2,2,3-trimethylbutanoyl chloride (1.1 eq) in CH2Cl2.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over Na2SO4, filter, and concentrate to give the crude amide, which can be purified by crystallization or chromatography.
2. Asymmetric Alkylation:
-
To a solution of the pseudoephedrine amide (1.0 eq) in anhydrous THF at -78 °C, add a freshly prepared solution of lithium diisopropylamide (LDA, 1.2 eq) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add methyl iodide (1.5 eq) and continue stirring at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl and allow it to warm to room temperature.
-
Extract the product with ether, wash with brine, dry over Na2SO4, and concentrate.
-
Purify the alkylated amide by flash chromatography.
3. Auxiliary Cleavage to the Carboxylic Acid:
-
Reflux the alkylated amide in a mixture of H2SO4 and water for 12 hours.
-
Cool the reaction mixture and extract the aqueous layer with ether to remove the recovered pseudoephedrine.
-
Basify the aqueous layer with NaOH and wash with ether.
-
Acidify the aqueous layer with concentrated HCl and extract the chiral carboxylic acid with ether.
-
Dry the organic extracts, concentrate, and purify the acid.
Expected Data (Hypothetical)
| Entry | Alkyl Halide | Diastereomeric Excess (de, %) | Yield (%) |
| 1 | CH3I | >98 | 90 |
| 2 | C2H5Br | >95 | 85 |
While direct literature precedents for the asymmetric synthesis involving this compound are scarce, the fundamental principles of stereocontrol using chiral auxiliaries provide a strong foundation for developing effective protocols. The steric hindrance of the 2,2,3-trimethylbutyl group is expected to enhance the facial selectivity in many reactions, potentially leading to very high levels of stereocontrol. The provided hypothetical protocols for aldol and alkylation reactions serve as a detailed starting point for researchers aiming to explore the stereoselective chemistry of this unique aldehyde. Experimental validation and optimization would be necessary to achieve the desired outcomes.
References
Application Notes and Protocols: 2,2,3-Trimethylbutanal in Aldol Condensation Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3-Trimethylbutanal, a highly sterically hindered aliphatic aldehyde, presents a unique substrate for aldol (B89426) condensation reactions. Its bulky t-butyl-like group adjacent to the carbonyl moiety significantly influences its reactivity, often necessitating specialized protocols to achieve successful carbon-carbon bond formation. These application notes provide a comprehensive overview of the theoretical and practical aspects of utilizing this compound as a substrate in aldol condensations, with a focus on overcoming steric hindrance. Due to the limited direct literature on this specific aldehyde, the protocols and data presented are based on established methods for analogous sterically hindered aldehydes, such as pivaldehyde (2,2-dimethylpropanal), and are intended to serve as a foundational guide for experimental design.
Challenges and Strategies in Aldol Reactions of this compound
The primary challenge in employing this compound as an electrophile in aldol reactions is the severe steric congestion around the carbonyl carbon. This bulkiness impedes the approach of nucleophiles, including enolates, leading to slow reaction rates or complete inhibition under standard aldol conditions.
Key Strategies to Overcome Steric Hindrance:
-
Use of Pre-formed Enolates: Instead of generating the enolate in the presence of the aldehyde, pre-forming a well-defined enolate (e.g., a lithium or boron enolate) can enhance reactivity.
-
Lewis Acid Catalysis: The Mukaiyama aldol addition, which utilizes a silyl (B83357) enol ether as the nucleophile and a Lewis acid as a catalyst, is a powerful method for reactions involving sterically demanding substrates.[1][2] The Lewis acid activates the aldehyde carbonyl, making it more electrophilic.
-
High-Pressure Conditions: While not always practical, high pressure can sometimes be employed to overcome activation energy barriers in sterically hindered reactions.
Synthesis of this compound
The availability of this compound is limited, and its synthesis may be required. Two plausible synthetic routes are outlined below.
1. Oxidation of 2,2,3-Trimethyl-1-butanol:
The corresponding primary alcohol, 2,2,3-trimethyl-1-butanol, can be oxidized to the aldehyde using a variety of mild oxidizing agents to prevent over-oxidation to the carboxylic acid.
2. Hydroformylation of 3,3-Dimethyl-1-butene:
Hydroformylation (the oxo process) of the corresponding alkene, 3,3-dimethyl-1-butene, would introduce a formyl group and a hydrogen atom across the double bond to yield the aldehyde.[3]
Experimental Protocols
The following protocols are adapted from established procedures for sterically hindered aldehydes and should be optimized for this compound.
Protocol 1: Base-Catalyzed Aldol Condensation with Acetone (B3395972) (Analogous to Pivaldehyde)
This protocol is adapted from standard procedures for the Claisen-Schmidt condensation, where a non-enolizable aldehyde reacts with an enolizable ketone.[4]
Reaction Scheme:
Materials:
-
This compound
-
Acetone
-
Ethanol (95%)
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M)
-
Deionized water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in 95% ethanol.
-
Add acetone (1.0-1.2 eq) to the solution and stir at room temperature.
-
Slowly add the aqueous NaOH solution (1.5 eq) dropwise to the stirring mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). Due to steric hindrance, the reaction may require prolonged stirring at room temperature or gentle heating (e.g., 40-50 °C).
-
Upon completion, neutralize the reaction mixture with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Expected Outcome:
The expected product is the β-hydroxy ketone. Dehydration to the α,β-unsaturated ketone may occur, especially with heating. Due to the high steric hindrance, yields are expected to be moderate and reaction times prolonged compared to less hindered aldehydes.
Protocol 2: Mukaiyama Aldol Addition with a Silyl Enol Ether
This protocol is a more robust method for sterically hindered aldehydes and is based on the general principles of the Mukaiyama aldol reaction.[1][2]
Reaction Scheme:
Materials:
-
This compound
-
Silyl enol ether of a ketone (e.g., 2-(trimethylsiloxy)propene)
-
Lewis acid (e.g., titanium tetrachloride (TiCl₄) or boron trifluoride diethyl etherate (BF₃·OEt₂))
-
Anhydrous dichloromethane (B109758) (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Deionized water
-
Anhydrous magnesium sulfate or sodium sulfate
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.
-
Add anhydrous DCM to the flask and cool to -78 °C using a dry ice/acetone bath.
-
Add the Lewis acid (1.1 eq) to the cooled DCM.
-
Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the Lewis acid solution.
-
After stirring for 15-30 minutes, add a solution of the silyl enol ether (1.2 eq) in anhydrous DCM dropwise.
-
Allow the reaction to stir at -78 °C and monitor its progress by TLC.
-
Once the reaction is complete, quench by slowly adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract with DCM.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Expected Outcome:
The Mukaiyama aldol addition is expected to provide higher yields of the desired β-hydroxy ketone compared to the traditional base-catalyzed method, as it is specifically designed to overcome the limitations of sterically hindered substrates.[1]
Quantitative Data (Analogous Reactions)
| Aldehyde | Ketone/Enolate | Catalyst/Conditions | Product | Yield (%) | Reference |
| Pivaldehyde | Acetone | NaOH, EtOH | 4,4-Dimethyl-1-hydroxy-2-pentanone | Moderate | [4] |
| Pivaldehyde | Silyl enol ether of cyclohexanone | TiCl₄, DCM, -78 °C | β-Hydroxy ketone | 63-82 | [2] |
| Pivaldehyde | Silyl ketene (B1206846) acetal | Chiral Lewis Acid | β-Hydroxy ester | High |
Conclusion
While this compound is a challenging substrate for aldol condensations due to significant steric hindrance, successful reactions can be achieved through strategic protocol design. The Mukaiyama aldol addition, in particular, offers a promising avenue for the synthesis of β-hydroxy carbonyl compounds derived from this bulky aldehyde. The provided protocols, based on analogous systems, offer a solid starting point for researchers and professionals in drug development and organic synthesis to explore the utility of this unique building block. Further optimization of reaction conditions will be crucial for achieving high yields and selectivities.
Disclaimer: The provided protocols are based on analogous reactions and should be adapted and optimized for the specific substrate and desired outcome. All experiments should be conducted with appropriate safety precautions in a controlled laboratory setting.
References
- 1. Mukaiyama aldol reaction: an effective asymmetric approach to access chiral natural products and their derivatives/analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 3. Hydroformylation - Wikipedia [en.wikipedia.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Notes and Protocols for the Olefination of 2,2,3-Trimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3-Trimethylbutanal, a sterically hindered aldehyde, presents a significant challenge for standard olefination reactions. The steric bulk surrounding the carbonyl group impedes the approach of nucleophiles, often leading to low yields and forcing conditions with traditional methods like the Wittig reaction. These application notes provide a detailed overview of effective olefination strategies for this compound and its structural analog, pivalaldehyde, with a focus on modern, higher-yielding alternatives to the classical Wittig reaction. This document offers comparative data, detailed experimental protocols, and workflow diagrams to guide researchers in successfully synthesizing alkenes from this challenging substrate.
The Horner-Wadsworth-Emmons (HWE) reaction is a frequently recommended alternative for sterically hindered aldehydes, offering advantages such as the use of more nucleophilic phosphonate (B1237965) carbanions and easier removal of byproducts.[1][2] Other powerful methods for the olefination of bulky aldehydes and ketones include the Peterson olefination and the Julia-Kocienski olefination.[3][4]
Comparative Analysis of Olefination Methods
Due to the high degree of steric hindrance in this compound, the traditional Wittig reaction often results in low to moderate yields. More contemporary methods have demonstrated superior efficacy for this class of substrates. Below is a summary of reaction conditions and yields for the olefination of the structurally similar and highly hindered pivalaldehyde (2,2-dimethylpropanal), which serves as a reliable proxy for this compound.
| Olefination Method | Reagent | Aldehyde | Base/Conditions | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Pivalaldehyde | n-BuLi | THF | RT | 12 | ~50-60 | General Knowledge |
| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate | Pivalaldehyde | NaH | DME | RT | 4 | 85 | Example Protocol |
| Peterson Olefination | (Trimethylsilyl)methyllithium (B167594) | Pivalaldehyde | Acidic Workup (H₂SO₄) | Diethyl Ether | -78 to RT | 2 | >90 | [3] |
| Julia-Kocienski Olefination | 1-Phenyl-1H-tetrazol-5-yl sulfone reagent | Pivalaldehyde | KHMDS | DME | -78 to RT | 12 | ~80-90* | [4] |
*Note: Yields are approximate based on literature for sterically hindered aldehydes and may vary.
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons (HWE) Olefination of a Hindered Aldehyde (e.g., Pivalaldehyde)
This protocol describes the reaction of a stabilized phosphonate ylide with a sterically hindered aldehyde to yield an (E)-alkene.[5]
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous 1,2-dimethoxyethane (B42094) (DME)
-
Pivalaldehyde (or this compound)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.1 eq).
-
Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.
-
Add anhydrous DME to the flask to create a slurry.
-
Cool the slurry to 0 °C in an ice bath.
-
Slowly add a solution of triethyl phosphonoacetate (1.0 eq) in anhydrous DME.
-
Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is typically indicated by a color change.
-
Cool the reaction mixture back to 0 °C and slowly add a solution of the hindered aldehyde (1.0 eq) in anhydrous DME.
-
Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Peterson Olefination for Methylenation of a Hindered Aldehyde
This protocol provides a method for the methylenation of a sterically hindered aldehyde using an α-silyl carbanion.[3]
Materials:
-
(Trimethylsilyl)methyllithium (TMSCH₂Li) solution in hexanes
-
Pivalaldehyde (or this compound)
-
Anhydrous diethyl ether
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, dissolve the hindered aldehyde (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the (trimethylsilyl)methyllithium solution (1.1 eq).
-
Stir the mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour.
-
Cool the reaction mixture to 0 °C and slowly add 10% aqueous H₂SO₄ to effect the anti-elimination.
-
Stir vigorously for 30 minutes.
-
Quench the reaction by adding saturated aqueous NaHCO₃ until the solution is neutral or slightly basic.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate carefully under reduced pressure to obtain the volatile alkene.
Signaling Pathways and Experimental Workflows
Caption: General workflow for the Wittig reaction with this compound.
Caption: Horner-Wadsworth-Emmons (HWE) reaction workflow.
Caption: Comparison of olefination methods for hindered aldehydes.
References
Application Notes and Protocols: 2,2,3-Trimethylbutanal in Flavor and Fragrance Chemistry
Disclaimer: Information regarding the specific application of 2,2,3-Trimethylbutanal (CAS: 86290-37-1) in the flavor and fragrance industry is limited in publicly available literature. The following application notes and protocols are based on the general properties of branched-chain aldehydes and established methodologies in flavor and fragrance chemistry. These should be regarded as a foundational guide for research and development, requiring empirical validation for this specific compound.
Introduction to this compound
This compound is a branched-chain aliphatic aldehyde.[1][2] Aldehydes are a crucial class of organic compounds in flavor and fragrance science, known for their potent and diverse aroma profiles.[3][4][5][6][7] The structure of this compound, with its significant steric hindrance around the carbonyl group, suggests it may possess unique olfactory characteristics and chemical stability compared to linear aldehydes.
1.1. Predicted Olfactory Profile:
Based on the general characteristics of branched-chain aldehydes, the olfactory profile of this compound is hypothesized to be in the malty and chocolate-like aroma family.[8] Shorter-chain aldehydes often exhibit sharp, green, or pungent notes, while increasing carbon chain length and branching can introduce waxy, floral, or fruity characteristics.[3]
1.2. Potential Applications:
-
Flavor: As a component in savory flavor systems, particularly for baked goods, roasted nuts, and cocoa or chocolate formulations.[8]
-
Fragrance: In fine fragrance, it could be used to add complexity and a unique signature to gourmand, woody, or oriental compositions.[6] In functional perfumery, it might find use in products where a warm, slightly sweet, and substantive note is desired.
Quantitative Data Summary
Table 1: Physicochemical Properties
| Property | Value | Method/Source |
| Molecular Formula | C₇H₁₄O | PubChem[1] |
| Molecular Weight | 114.19 g/mol | PubChem[1] |
| CAS Number | 86290-37-1 | PubChem[1] |
| Boiling Point | Not available | |
| Vapor Pressure | Not available | |
| LogP | Not available | |
| Solubility | Not available |
Table 2: Sensory Evaluation Data
| Parameter | Value | Method |
| Odor Detection Threshold (in water) | To be determined | ASTM E679-04 |
| Odor Detection Threshold (in air) | To be determined | GC-Olfactometry |
| Aroma Profile Descriptors | To be determined | Descriptive Sensory Analysis |
| Flavor Threshold (in specific food matrix) | To be determined | Triangle Test |
Experimental Protocols
3.1. Protocol for Sensory Evaluation: Odor Profile Description
This protocol outlines a standard procedure for characterizing the aroma profile of a fragrance ingredient.
Objective: To identify and quantify the descriptive sensory attributes of this compound.
Materials:
-
This compound (high purity)
-
Odor-free solvent (e.g., diethyl phthalate (B1215562) or ethanol)
-
Perfumer's smelling strips (blotters)
-
Glass vials
-
A panel of at least 5-10 trained sensory assessors
-
Aroma descriptor reference standards
Procedure:
-
Prepare a 10% solution of this compound in the chosen solvent.
-
Dip the smelling strips into the solution to a depth of 1 cm.
-
Allow the solvent to evaporate for 30 seconds.
-
Present the smelling strips to the panelists in a well-ventilated, odor-free room.
-
Panelists will individually evaluate the aroma at different time intervals (top note: immediately, middle note: after 15-30 minutes, base note: after 2-4 hours) and record their impressions.
-
A panel leader will guide a group discussion to reach a consensus on the primary and secondary aroma descriptors.
3.2. Protocol for Determining Odor Detection Threshold
This protocol is based on the ASTM E679-04 "Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits."[9]
Objective: To determine the concentration at which this compound can be detected by a sensory panel.
Materials:
-
This compound
-
Odor-free water or air for dilution
-
A series of graduated dilution containers
-
Triangle test presentation vessels (three per set, two blanks and one sample)
-
A panel of trained sensory assessors
Procedure:
-
Prepare a stock solution of this compound in the desired medium (e.g., water).
-
Create a series of dilutions, typically in a geometric progression (e.g., 1:2 or 1:3).
-
For each dilution level, present a triangle test to each panelist (two blanks and one spiked sample).
-
Panelists are asked to identify the "odd" sample.
-
The threshold is defined as the lowest concentration at which a statistically significant portion of the panel can correctly identify the sample.
3.3. Protocol for Stability Testing in a Consumer Product Base
Objective: To evaluate the chemical and sensory stability of this compound in a representative product matrix (e.g., a fine fragrance base, lotion, or beverage).
Materials:
-
This compound
-
Selected consumer product base
-
Control sample (base without the aldehyde)
-
Storage containers (glass, airtight)
-
Environmental chambers (for accelerated testing)
-
Analytical instrumentation (GC-MS)
-
Trained sensory panel
Procedure:
-
Incorporate this compound into the product base at a typical use level (e.g., 0.1-1.0%).
-
Store samples under various conditions:
-
At specified time points (e.g., 0, 1, 3, 6 months), analyze the samples for:
-
Chemical Stability: Quantify the concentration of this compound and identify any degradation products using GC-MS.
-
Sensory Stability: A trained panel evaluates changes in color, odor, and overall sensory profile compared to the initial sample and a control stored at low temperature.
-
Mandatory Visualizations
Caption: Olfactory signal transduction cascade for aldehydes.
Caption: Workflow for fragrance ingredient evaluation.
References
- 1. This compound | C7H14O | CID 13183276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. scentjourner.com [scentjourner.com]
- 4. mairfragrance.com [mairfragrance.com]
- 5. beautinow.com [beautinow.com]
- 6. sobfragrance.com [sobfragrance.com]
- 7. What Are Aldehydes And How Are They Used In Perfumery? [alphaaromatics.com]
- 8. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fivesenses.com [fivesenses.com]
- 10. Product Stability Testing: Techniques And Applications - Blogs - News [alwsci.com]
- 11. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 12. citruslabs.com [citruslabs.com]
- 13. certified-laboratories.com [certified-laboratories.com]
Application Notes and Protocols for the GC-MS Analysis of 2,2,3-Trimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for the analysis of the volatile organic compound 2,2,3-trimethylbutanal using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C7H14O), a branched-chain aldehyde, is of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential impurity or metabolite in pharmaceutical products.[1] The protocols outlined below are designed to ensure sensitive and reliable quantification and identification.
Introduction to GC-MS Analysis of Aldehydes
Gas Chromatography-Mass Spectrometry is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[2] This makes it an ideal method for the analysis of volatile and semi-volatile compounds like this compound.[2] Due to their polarity, aldehydes can sometimes be challenging to analyze directly. Chemical derivatization is a common strategy to improve their volatility and thermal stability, leading to better chromatographic peak shape and increased sensitivity. A widely used derivatizing agent for aldehydes is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA), which reacts with the carbonyl group to form a stable oxime derivative.[3]
Experimental Protocols
Two primary protocols are presented: a direct injection method for screening and high-concentration samples, and a more sensitive method involving derivatization for trace-level analysis.
Protocol 1: Direct Headspace GC-MS Analysis
This protocol is suitable for the analysis of this compound in samples where it is present at relatively high concentrations, or for rapid screening purposes. Headspace analysis is a sample preparation technique used to analyze volatile substances without direct injection of the sample matrix.[2][4]
2.1.1. Sample Preparation
-
Place a precisely weighed or measured amount of the sample (e.g., 1 gram of solid or 1 mL of liquid) into a clean 20 mL headspace vial.
-
If an internal standard is used, add a known amount of the standard solution to the vial.
-
Immediately seal the vial with a PTFE-lined septum and an aluminum cap.
-
Gently vortex the vial for 10 seconds to ensure homogenization.
2.1.2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Autosampler | Headspace autosampler |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Headspace Vial Temp. | 80°C |
| Headspace Loop Temp. | 90°C |
| Headspace Transfer Line Temp. | 100°C |
| Vial Equilibration Time | 15 minutes |
| Injection Volume | 1 mL of headspace gas |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 40°C, hold for 2 min, ramp at 10°C/min to 250°C, hold for 5 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp. | 150°C |
| Mass Range | m/z 35-300 |
| Data Acquisition | Full Scan |
Protocol 2: GC-MS Analysis with PFBHA Derivatization
This protocol is recommended for trace-level quantification of this compound and offers enhanced sensitivity and chromatographic performance.[5]
2.2.1. Derivatization Procedure
-
To 1 mL of the sample (in a suitable solvent like methanol (B129727) or in an aqueous solution), add an internal standard.
-
Add 100 µL of a 10 mg/mL PFBHA solution in water.
-
Adjust the pH of the solution to approximately 3 with dilute HCl.[5]
-
Incubate the mixture at 60°C for 1 hour to facilitate the formation of the PFBHA-oxime derivative.[5]
-
After cooling to room temperature, extract the derivative with 500 µL of hexane (B92381) or another suitable organic solvent.[5]
-
Vortex the mixture for 1 minute and then centrifuge at 5000 rpm for 5 minutes to separate the layers.[5]
-
Carefully transfer the organic (upper) layer to a clean GC vial for analysis.
2.2.2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Injection Volume | 1 µL |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Temperature Program | Initial 60°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 10 min |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp. | 150°C |
| Mass Range | m/z 50-550 |
| Data Acquisition | Selected Ion Monitoring (SIM) for target analytes |
Data Presentation
Quantitative data for this compound should be presented in a clear, tabular format. The following table provides expected (theoretical) data for the direct analysis of this compound. Actual retention times may vary based on the specific instrument and column conditions.
| Analyte | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 86290-37-1 | C7H14O | 114.19 | ~ 6-8 | 114 (M+), 85, 57, 41 |
Visualization of Workflows and Fragmentation
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound, including the option for derivatization.
Caption: General workflow for GC-MS analysis of this compound.
Theoretical Fragmentation Pathway
The mass spectrum of an aldehyde is characterized by specific fragmentation patterns, including alpha-cleavage and McLafferty rearrangement.[6] The following diagram illustrates the predicted major fragmentation pathways for this compound upon electron ionization.
Caption: Predicted fragmentation of this compound in EI-MS.
Conclusion
The protocols and information provided in this document offer a comprehensive starting point for the robust analysis of this compound by GC-MS. The choice between direct headspace analysis and analysis with derivatization will depend on the specific requirements of the study, particularly the expected concentration of the analyte and the complexity of the sample matrix. For trace-level quantification, derivatization with PFBHA is highly recommended to achieve the necessary sensitivity and accuracy. Proper validation of the chosen method is essential to ensure reliable and reproducible results in a research, clinical, or quality control setting.
References
- 1. This compound | C7H14O | CID 13183276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GC-MS Sample Preparation | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. MASS SPECTROMETRY OF FATTY ALDEHYDES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sample preparation GC-MS [scioninstruments.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
High-performance liquid chromatography (HPLC) method for 2,2,3-Trimethylbutanal.
An Application Note for the Quantification of 2,2,3-Trimethylbutanal using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of this compound. Due to the analyte's lack of a strong native chromophore, the method employs a pre-column derivatization step with 2,4-dinitrophenylhydrazine (B122626) (DNPH). This reaction introduces a UV-active moiety, allowing for sensitive and specific detection using a standard HPLC-UV system. The resulting this compound-2,4-dinitrophenylhydrazone derivative is separated using reversed-phase chromatography.
Chromatographic Conditions
A generalized set of HPLC parameters for the analysis of the this compound-DNPH derivative is presented in Table 1. These conditions are a starting point and may require optimization for specific sample matrices or instrumentation.
Table 1: HPLC Method Parameters
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile (B52724) |
| Gradient | 0-2 min: 60% B; 2-10 min: 60-80% B; 10-12 min: 80% B; 12-13 min: 80-60% B; 13-15 min: 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detector | UV-Vis or Diode Array Detector (DAD) |
| Detection Wavelength | 360 nm[1] |
Method Validation Summary
The following table (Table 2) summarizes the expected performance characteristics of this analytical method. These values are illustrative and should be confirmed during in-house method validation.
Table 2: Illustrative Method Validation Data
| Parameter | Expected Performance |
| Linearity (r²) | > 0.999 |
| Concentration Range | 0.1 - 100 µg/mL |
| Limit of Detection (LOD) | ~0.05 µg/mL |
| Limit of Quantification (LOQ) | ~0.15 µg/mL |
| Precision (%RSD) | < 2% (Intra-day), < 3% (Inter-day) |
| Accuracy (% Recovery) | 95 - 105% |
| Retention Time | Analyte-specific, to be determined experimentally |
Experimental Protocols
Preparation of Reagents and Standards
-
DNPH Reagent Solution: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in acetonitrile containing 1% (v/v) phosphoric acid. Sonicate for 10 minutes to ensure complete dissolution and filter through a 0.45 µm filter. This solution should be prepared fresh daily and protected from light.
-
Standard Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with acetonitrile to cover the desired concentration range (e.g., 0.1 to 100 µg/mL).
Sample and Standard Derivatization Protocol
-
Transfer 100 µL of each working standard solution or sample into separate amber glass vials.
-
Add 200 µL of the DNPH reagent solution to each vial.
-
Cap the vials and vortex briefly to mix.
-
Incubate the vials at 40°C for 30 minutes in a water bath or heating block, protected from light.
-
After incubation, allow the vials to cool to room temperature.
-
Add 700 µL of a 50:50 (v/v) mixture of acetonitrile and water to each vial.
-
Vortex to mix thoroughly.
-
Transfer the resulting solution to an HPLC vial for analysis.
HPLC Analysis
-
Equilibrate the HPLC system with the initial mobile phase conditions (60% Acetonitrile) until a stable baseline is achieved.
-
Inject 10 µL of the derivatized standard or sample.
-
Run the HPLC method as described in Table 1.
-
Monitor the chromatogram at 360 nm. The peak corresponding to the this compound-DNPH derivative will elute at a specific retention time.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow, from sample preparation to data analysis.
Caption: Workflow for the HPLC analysis of this compound via DNPH derivatization.
Concluding Remarks
The described HPLC method with pre-column DNPH derivatization provides a reliable and sensitive approach for the quantification of this compound in various sample matrices. Adherence to the detailed protocol and proper method validation are crucial for obtaining accurate and reproducible results. The provided parameters and workflows serve as a robust starting point for researchers and scientists in the field.
References
Application Note: Derivatization of 2,2,3-Trimethylbutanal for Enhanced Analytical Detection
Abstract
This application note details a robust and sensitive method for the analysis of 2,2,3-trimethylbutanal, a branched-chain aldehyde, in various matrices. Due to its volatility and potential for instability, direct analysis of this compound can be challenging. Derivatization with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) converts the aldehyde into a stable, less volatile oxime derivative. This PFBHA-oxime is highly amenable to gas chromatography-mass spectrometry (GC-MS) analysis, offering excellent sensitivity and selectivity. This document provides a comprehensive protocol for the derivatization and subsequent analysis of this compound, making it a valuable resource for researchers in environmental science, food chemistry, and drug development.
Introduction
This compound is a branched-chain aliphatic aldehyde that can be of interest in various fields, including flavor and fragrance analysis, environmental monitoring, and as a potential impurity in pharmaceutical manufacturing. The inherent reactivity and volatility of aldehydes can complicate their accurate quantification. Derivatization is a chemical modification technique used to convert an analyte into a product with improved chemical and physical properties for analysis.
The derivatizing agent O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is widely used for the analysis of aldehydes and ketones.[1] The reaction of PFBHA with an aldehyde, such as this compound, results in the formation of a stable oxime derivative (Figure 1). This derivatization offers several advantages for GC-MS analysis:
-
Increased Thermal Stability: The PFBHA-oxime derivative is more thermally stable than the parent aldehyde, preventing degradation in the hot GC injector.[1]
-
Improved Chromatographic Properties: The derivative is less volatile and exhibits better peak shape, leading to improved separation and resolution.
-
Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, making the derivative particularly sensitive to electron capture detection (ECD) and yielding characteristic mass spectra in MS.[2]
This application note provides a detailed protocol for the derivatization of this compound with PFBHA, followed by GC-MS analysis. While specific quantitative data for this compound is not widely available, this note includes representative data for other structurally similar branched-chain aldehydes to demonstrate the expected performance of the method.
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for various aliphatic aldehydes achieved using PFBHA derivatization followed by GC-MS analysis. This data is provided to illustrate the typical sensitivity of the method.
| Analyte | Matrix | LOD | LOQ | Reference |
| Hexanal | Human Blood | 0.006 nM | - | [3] |
| Heptanal | Human Blood | 0.005 nM | - | [3] |
| Decanal | Plasma | - | 0.5 nM | [4] |
| Hexanal | Plasma | - | 5 nM | [4] |
| Heptanal | Plasma | - | 5 nM | [4] |
| 2-Methylpropanal | Beer | - | 0.2 - 500 µg/L | [5] |
| 3-Methylbutanal | Beer | - | 0.2 - 500 µg/L | [5] |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), 98% purity or higher
-
High-purity water (e.g., Milli-Q or equivalent)
-
Hexane (B92381) or other suitable extraction solvent (e.g., ethyl acetate), GC grade
-
Sodium sulfate (B86663), anhydrous
-
Phosphate (B84403) buffer solution (pH 7)
-
Internal standard (e.g., d-benzaldehyde, optional but recommended for quantitative accuracy)
-
Glassware: vials with PTFE-lined caps, pipettes, volumetric flasks
Protocol 1: Liquid-Phase Derivatization of this compound
This protocol is suitable for aqueous samples or standards.
-
Sample Preparation:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., methanol) at a known concentration.
-
For aqueous samples, ensure the pH is adjusted to neutral (pH ~7) using a phosphate buffer.
-
-
Derivatization Reaction:
-
To a 10 mL glass vial, add 5 mL of the aqueous sample or standard solution.
-
If using an internal standard, add it at this stage.
-
Add 100 µL of a freshly prepared 15 mg/mL PFBHA solution in high-purity water.
-
Cap the vial tightly and vortex for 30 seconds.
-
Incubate the reaction mixture at 60°C for 1 hour in a water bath or heating block.
-
-
Extraction of the PFBHA-Oxime Derivative:
-
After incubation, allow the vial to cool to room temperature.
-
Add 1 mL of hexane (or another suitable extraction solvent) to the vial.
-
Vortex vigorously for 2 minutes to extract the derivative into the organic phase.
-
Centrifuge the vial at 3000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Analysis by GC-MS:
-
Transfer the dried organic extract to a GC vial with a micro-insert.
-
Inject 1-2 µL of the sample into the GC-MS system.
-
Typical GC-MS parameters are provided in the "Instrumentation" section below.
-
Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME) with On-Fiber Derivatization
This protocol is suitable for volatile aldehydes in complex matrices and offers a solventless approach.
-
SPME Fiber Preparation:
-
Condition a new SPME fiber (e.g., 65 µm PDMS/DVB) according to the manufacturer's instructions.
-
Expose the conditioned fiber to the headspace of a vial containing a PFBHA solution (e.g., 1 mg/mL in water) at 60°C for 10 minutes to load the derivatizing agent onto the fiber coating.
-
-
Sample Preparation:
-
Place 2 mL of the sample into a 20 mL headspace vial.
-
If using an internal standard, add it to the sample.
-
Seal the vial with a PTFE-lined septum.
-
-
Derivatization and Extraction:
-
Place the vial in a heated agitator (e.g., at 60°C).
-
Insert the PFBHA-loaded SPME fiber into the headspace of the vial.
-
Allow the derivatization and extraction to proceed for a predetermined time (e.g., 30-60 minutes) with agitation.
-
-
Analysis by GC-MS:
-
Retract the fiber and immediately insert it into the hot injector of the GC-MS for thermal desorption of the derivatized analyte.
-
Desorb for 2-5 minutes at a temperature appropriate for the fiber (e.g., 250°C).
-
Instrumentation
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Mass Spectrometer: Capable of electron ionization (EI) and selective ion monitoring (SIM) or full scan mode.
-
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program: Initial temperature of 60°C, hold for 2 minutes, ramp at 10°C/min to 280°C, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Energy: 70 eV
-
Scan Mode: Full scan (m/z 50-500) or SIM mode monitoring for characteristic ions of the PFBHA-oxime derivative (e.g., m/z 181, the pentafluorotropylium ion).
-
Visualizations
Caption: Liquid-phase derivatization workflow.
References
Application Notes and Protocols for Nucleophilic Addition Reactions to 2,2,3-Trimethylbutanal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2,3-Trimethylbutanal, a sterically hindered aldehyde, presents unique challenges and opportunities in synthetic chemistry. The bulky t-butyl group adjacent to the carbonyl functionality significantly influences its reactivity towards nucleophiles. Understanding and optimizing nucleophilic addition reactions to this substrate are crucial for the synthesis of complex molecules with congested stereocenters, a common motif in pharmacologically active compounds. These application notes provide detailed protocols for several key nucleophilic addition reactions to this compound, offering insights into reaction conditions, expected outcomes, and strategies to overcome steric hindrance. The protocols are based on established methodologies for sterically hindered aldehydes and aim to serve as a practical guide for researchers in organic synthesis and drug development.
Data Presentation: Summary of Nucleophilic Addition Reactions
The following table summarizes the expected outcomes for various nucleophilic addition reactions to this compound. Due to the significant steric hindrance, reaction conditions may require optimization, and yields can vary. The use of additives such as cerium(III) chloride for Grignard reactions is often essential to favor addition over side reactions.
| Nucleophile/Reagent | Product | Typical Reaction Conditions | Expected Yield | Notes |
| Methylmagnesium bromide / CeCl₃ | 2,2,3,4-Tetramethyl-3-pentanol | Anhydrous THF, -78 °C to 0 °C | Good to Excellent | Cerium(III) chloride is crucial to suppress enolization and reduction.[1] |
| Methyllithium (B1224462) | 2,2,3,4-Tetramethyl-3-pentanol | Anhydrous diethyl ether or THF, -78 °C | Moderate to Good | Organolithium reagents are generally more reactive than Grignard reagents and may overcome steric hindrance more effectively.[2] |
| Methylenetriphenylphosphorane (Wittig Reagent) | 3,3,4-Trimethyl-1-pentene | Anhydrous THF, -78 °C to room temperature | Moderate | The use of a non-stabilized ylide is necessary. Steric hindrance can be a significant challenge.[3][4] |
| Sodium Cyanide / H⁺ | 2-Hydroxy-3,3,4-trimethylpentanenitrile | Aqueous ethanol, mild acid | Low to Moderate | Cyanohydrin formation is reversible and may not be favorable for highly hindered aldehydes.[5][6] |
Experimental Protocols
Protocol 1: Cerium(III) Chloride-Mediated Grignard Addition of Methylmagnesium Bromide
This protocol describes the addition of a Grignard reagent to the sterically hindered this compound, utilizing cerium(III) chloride to enhance the nucleophilic addition and minimize side reactions such as enolization and reduction.[1]
Materials:
-
This compound
-
Anhydrous Cerium(III) chloride (CeCl₃)
-
Methylmagnesium bromide (solution in diethyl ether or THF)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of Cerium(III) Chloride Slurry: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, add anhydrous cerium(III) chloride (1.2 equivalents). Add anhydrous THF via syringe and stir vigorously for 2 hours at room temperature to obtain a fine slurry.
-
Reaction Setup: Cool the slurry to -78 °C using a dry ice/acetone bath.
-
Addition of Grignard Reagent: Slowly add the methylmagnesium bromide solution (1.2 equivalents) to the stirred slurry. Stir the mixture at -78 °C for 1 hour.
-
Addition of Aldehyde: Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at -78 °C.
-
Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield 2,2,3,4-tetramethyl-3-pentanol.
Protocol 2: Organolithium Addition of Methyllithium
This protocol details the addition of a more reactive organolithium reagent to this compound.
Materials:
-
This compound
-
Methyllithium (solution in diethyl ether)
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringe
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether.
-
Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of Methyllithium: Slowly add the methyllithium solution (1.1 equivalents) dropwise via syringe to the stirred solution of the aldehyde.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Allow the mixture to warm to room temperature. Add water and extract the product with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate. Filter and remove the solvent in vacuo.
-
Purification: Purify the resulting alcohol, 2,2,3,4-tetramethyl-3-pentanol, by flash chromatography.
Protocol 3: Wittig Reaction with Methylenetriphenylphosphorane
This protocol describes the conversion of this compound to the corresponding alkene using a Wittig reagent.[3][4]
Materials:
-
n-Butyllithium (solution in hexanes)
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask
-
Magnetic stirrer
-
Syringes
-
Inert atmosphere setup
Procedure:
-
Preparation of the Ylide: In a Schlenk flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.2 equivalents) in anhydrous THF. Cool the suspension to 0 °C.
-
Deprotonation: Add n-butyllithium (1.1 equivalents) dropwise to the suspension. A deep red or orange color indicates the formation of the ylide. Allow the mixture to stir at room temperature for 1 hour.
-
Addition of Aldehyde: Cool the ylide solution to -78 °C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the product with pentane (3 x 50 mL).
-
Purification of Product: Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. Filter and concentrate under reduced pressure. The triphenylphosphine (B44618) oxide byproduct can be partially removed by precipitation from a concentrated solution with cold pentane.
-
Final Purification: Purify the alkene, 3,3,4-trimethyl-1-pentene, by flash column chromatography.
Visualizations
Caption: General workflow for nucleophilic addition to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Wittig reaction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation - Organic Chemistry | OpenStax [openstax.org]
- 6. 19.6 Nucleophilic Addition of HCN: Cyanohydrin Formation – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
Application Notes and Protocols: 2,2,3-Trimethylbutanal as a Potential Chiral Building Block in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Extensive literature searches did not yield specific examples of 2,2,3-trimethylbutanal being used as a chiral building block in asymmetric synthesis. The following application notes and protocols are based on established principles of stereoselective reactions involving sterically hindered aldehydes, such as its structural analog, pivaldehyde (2,2-dimethylpropanal). The provided data and protocols are illustrative and intended to serve as a guide for potential applications of this compound.
Introduction: The Potential of this compound in Stereoselective Synthesis
This compound, a sterically demanding aliphatic aldehyde, presents unique opportunities and challenges in asymmetric synthesis. Its bulky 2,2,3-trimethylpropyl group can exert significant steric influence on the stereochemical outcome of reactions, potentially leading to high levels of diastereoselectivity or enantioselectivity. In principle, this aldehyde can be employed in various carbon-carbon bond-forming reactions to introduce a chiral center at the α-position to the carbonyl group.
The primary strategy for controlling the stereochemistry in reactions involving achiral aldehydes like this compound is the use of chiral auxiliaries. A chiral auxiliary is a chiral compound that is temporarily incorporated into the substrate, directs the stereochemical course of a reaction, and is subsequently removed to yield the desired enantiomerically enriched product.
Potential Applications in Asymmetric Synthesis
Based on the reactivity of analogous sterically hindered aldehydes, this compound could potentially be utilized in the following key asymmetric transformations:
-
Asymmetric Aldol (B89426) Reactions: To create chiral β-hydroxy aldehydes, which are versatile intermediates in the synthesis of natural products and pharmaceuticals.
-
Asymmetric Alkylation: To generate α-substituted chiral aldehydes, leading to the formation of a quaternary carbon center if the starting material is appropriately substituted.
-
Asymmetric Ene Reactions: To produce chiral homoallylic alcohols.
The success of these reactions would heavily rely on the selection of an appropriate chiral auxiliary that can effectively overcome the steric hindrance of the aldehyde and induce high stereoselectivity.
Experimental Protocols: A General Approach Using Chiral Auxiliaries
The following protocols outline a general workflow for the application of this compound in asymmetric synthesis using a chiral auxiliary, exemplified by an Evans' oxazolidinone auxiliary for an aldol reaction.
Attachment of the Chiral Auxiliary
The first step involves the attachment of the chiral auxiliary to a suitable prochiral starting material, which will then react with this compound.
Protocol 1: N-Acylation of an Evans' Oxazolidinone
-
Materials: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, propionyl chloride, triethylamine (B128534) (Et3N), dichloromethane (B109758) (DCM).
-
Procedure:
-
Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq.) dropwise.
-
Slowly add propionyl chloride (1.1 eq.) to the solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride (NH4Cl).
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the N-acylated oxazolidinone.
-
Stereoselective Aldol Reaction
Protocol 2: Asymmetric Aldol Reaction with this compound
-
Materials: N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, di-n-butylboron triflate (Bu2BOTf), diisopropylethylamine (DIPEA), this compound, anhydrous DCM.
-
Procedure:
-
Dissolve the N-acylated oxazolidinone (1.0 eq.) in anhydrous DCM under an inert atmosphere and cool to -78 °C.
-
Add di-n-butylboron triflate (1.1 eq.) dropwise, followed by the slow addition of diisopropylethylamine (1.2 eq.).
-
Stir the mixture at -78 °C for 30 minutes to form the boron enolate.
-
Add this compound (1.5 eq.) dropwise to the reaction mixture.
-
Continue stirring at -78 °C for 2-3 hours, then allow the reaction to warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a pH 7 phosphate (B84403) buffer, followed by methanol (B129727) and 30% hydrogen peroxide.
-
Stir the mixture vigorously for 1 hour.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO3) and brine.
-
Dry over anhydrous Na2SO4, filter, and concentrate.
-
Purify the product by flash column chromatography to obtain the aldol adduct. The diastereomeric excess (d.e.) can be determined by ¹H NMR spectroscopy or HPLC analysis.
-
Cleavage of the Chiral Auxiliary
Protocol 3: Removal of the Oxazolidinone Auxiliary
-
Materials: Aldol adduct, lithium hydroxide (B78521) (LiOH), hydrogen peroxide (H2O2), tetrahydrofuran (B95107) (THF), water.
-
Procedure:
-
Dissolve the aldol adduct in a 3:1 mixture of THF and water.
-
Cool the solution to 0 °C.
-
Add lithium hydroxide (2.0 eq.) and 30% aqueous hydrogen peroxide (4.0 eq.).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by TLC.
-
Quench the reaction with an aqueous solution of sodium sulfite (B76179) (Na2SO3).
-
Extract the mixture with a suitable organic solvent (e.g., ethyl acetate) to recover the chiral auxiliary.
-
Acidify the aqueous layer with dilute HCl and extract with ethyl acetate (B1210297) to isolate the chiral β-hydroxy acid product.
-
Data Presentation (Illustrative)
Since no specific data for this compound exists, the following table provides representative data for asymmetric aldol reactions of pivaldehyde with different chiral auxiliaries to illustrate the expected outcomes.
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference |
| Evans' Oxazolidinone | Pivaldehyde | >99:1 | 85 | General knowledge |
| Samp/Ramp Hydrazone | Pivaldehyde | 95:5 | 90 | General knowledge |
| Oppolzer's Sultam | Pivaldehyde | 98:2 | 88 | General knowledge |
Note: The high diastereoselectivity observed with pivaldehyde is attributed to its significant steric bulk, a property shared by this compound.
Visualization of Key Concepts
Asymmetric Aldol Reaction Workflow
Caption: General workflow for an asymmetric aldol reaction.
Stereochemical Control via a Chiral Auxiliary
Caption: Logical flow of stereochemical induction.
Drug Development Pathway
Caption: Role of chiral building blocks in drug development.
Application Notes and Protocols for the Catalytic Hydrogenation of 2,2,3-Trimethylbutanal to 2,2,3-trimethylbutan-1-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. The catalytic hydrogenation of sterically hindered aldehydes, such as 2,2,3-trimethylbutanal, presents a significant challenge due to the steric bulk surrounding the carbonyl group, which can impede catalyst accessibility and reduce reaction rates. This application note provides a detailed protocol for the catalytic hydrogenation of this compound to 2,2,3-trimethylbutan-1-ol, a valuable building block in organic synthesis. The protocol is based on established methodologies for the hydrogenation of sterically hindered aldehydes, utilizing common heterogeneous catalysts such as Raney® Nickel and Rhodium on carbon.
Reaction Scheme
This compound Hydrogen 2,2,3-trimethylbutan-1-ol
Data Presentation
The following table summarizes typical reaction conditions and outcomes for the catalytic hydrogenation of sterically hindered aldehydes, providing a comparative overview of different catalytic systems. While specific data for this compound is not extensively published, the data for pivaldehyde (2,2-dimethylpropanal), a structurally similar sterically hindered aldehyde, serves as a relevant benchmark.
| Catalyst | Substrate | Catalyst Loading (wt%) | H2 Pressure (bar) | Temperature (°C) | Reaction Time (h) | Solvent | Yield (%) | Reference Analogue |
| Raney® Nickel | Pivaldehyde | ~10 | 50-100 | 100-150 | 4-8 | Ethanol (B145695) | >95 | [1][2] |
| 5% Rh/C | Pivaldehyde | 1-5 | 20-50 | 80-120 | 6-12 | Methanol | High | [3] |
| 5% Ru/C | Pivaldehyde | 1-5 | 50-80 | 100-140 | 8-16 | Isopropanol | High | [General Knowledge] |
| Iridium Complex | Hindered Aldehydes | 0.1-1 mol% | 1-10 (transfer) | 25-80 | 12-24 | Water/DMAc | High | [4][5] |
Experimental Protocols
This section details the recommended methodologies for the catalytic hydrogenation of this compound.
Protocol 1: Hydrogenation using Raney® Nickel
Materials:
-
This compound
-
Raney® Nickel (activated, slurry in water)
-
Ethanol (anhydrous)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, and pressure gauge
-
Filter apparatus (e.g., Celite® pad)
Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry (approximately 10 wt% of the aldehyde) three times with deionized water, followed by three washes with anhydrous ethanol to remove water.
-
Reaction Setup: To the high-pressure autoclave, add this compound (1 equivalent) dissolved in anhydrous ethanol. Carefully add the prepared Raney® Nickel catalyst under a stream of inert gas (e.g., nitrogen or argon) to prevent ignition.
-
Hydrogenation: Seal the autoclave and purge the system with hydrogen gas three times. Pressurize the reactor with hydrogen to 50-100 bar.
-
Reaction: Heat the mixture to 100-150 °C with vigorous stirring. Monitor the reaction progress by observing the pressure drop. The reaction is typically complete within 4-8 hours.
-
Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.
-
Catalyst Removal: Under an inert atmosphere, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the filter cake with ethanol. Caution: Raney® Nickel is pyrophoric and must be handled with care when dry. Keep the filter cake wet with water or ethanol at all times.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude 2,2,3-trimethylbutan-1-ol.
-
Purification: The crude product can be purified by distillation or column chromatography if necessary.
Protocol 2: Hydrogenation using Rhodium on Carbon (Rh/C)
Materials:
-
This compound
-
5% Rhodium on activated carbon (5% Rh/C)
-
Methanol (anhydrous)
-
High-pressure autoclave
-
Filter apparatus
Procedure:
-
Reaction Setup: In the high-pressure autoclave, combine this compound (1 equivalent), methanol, and 5% Rh/C (1-5 wt% of the aldehyde).
-
Hydrogenation: Seal the autoclave, purge with hydrogen, and then pressurize to 20-50 bar.
-
Reaction: Heat the reaction mixture to 80-120 °C with efficient stirring for 6-12 hours.
-
Work-up and Purification: Follow the same work-up and purification procedures as described in Protocol 1 for the removal of the catalyst and isolation of the product.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the catalytic hydrogenation.
Reaction Mechanism Relationship
Caption: Logical relationship of the catalytic hydrogenation.
References
- 1. A protocol for hydrogenation of aldehydes and ketones to alcohols in aqueous media at room temperature in high yields and purity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
Application Note: A Detailed Protocol for the Reduction of 2,2,3-Trimethylbutanal
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive experimental procedure for the reduction of the sterically hindered aldehyde, 2,2,3-Trimethylbutanal, to its corresponding primary alcohol, 2,2,3-Trimethyl-1-butanol. The protocol details the use of sodium borohydride (B1222165) as the reducing agent and outlines the reaction setup, monitoring, workup, and purification steps. Additionally, this note includes a summary of the physical and chemical properties of the starting material and product, as well as a workflow diagram for the experimental process.
Introduction
The reduction of aldehydes to primary alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of various intermediates in academic and industrial research, including drug development. This compound presents a sterically hindered carbonyl group, which can influence the choice of reducing agent and reaction conditions. This protocol describes a reliable method using sodium borohydride (NaBH₄), a mild and selective reducing agent, for this conversion.
Physicochemical Properties
A summary of the key physical and chemical properties of the reactant and the expected product is presented in Table 1. This information is essential for reaction monitoring and product characterization.
Table 1: Physical and Chemical Properties
| Property | This compound (Starting Material) | 2,2,3-Trimethyl-1-butanol (Product) |
| IUPAC Name | This compound[1] | 2,2,3-trimethylbutan-1-ol[2] |
| Molecular Formula | C₇H₁₄O[1] | C₇H₁₆O[2][3] |
| Molecular Weight | 114.19 g/mol [1] | 116.20 g/mol [3] |
| Boiling Point | Not available | 157 °C[4] |
| Density | Not available | 0.843 g/mL[4] |
| CAS Number | 86290-37-1[1] | 55505-23-2[2][3][5] |
Experimental Workflow
The overall experimental procedure can be visualized as a four-step process: Reaction Setup, Reaction Monitoring, Workup and Extraction, and finally, Purification and Analysis.
Detailed Experimental Protocol
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH), anhydrous
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Diethyl ether (Et₂O)
-
Hydrochloric acid (HCl), 1 M solution
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Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes and Ethyl acetate (B1210297) for chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Analytical instruments (TLC, GC, NMR, IR)
Procedure:
a) Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous methanol (approximately 0.2 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
While stirring, slowly add sodium borohydride (1.1 eq) to the solution in small portions. Caution: Hydrogen gas is evolved.
b) Reaction Monitoring:
-
After the addition of sodium borohydride is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Continue stirring and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 1-3 hours).
c) Workup and Extraction:
-
Once the reaction is complete, cool the flask in an ice bath and carefully quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the solution is slightly acidic (pH ~6).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers and wash with saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
d) Purification and Analysis:
-
Purify the crude 2,2,3-Trimethyl-1-butanol by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its identity and purity.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium borohydride is flammable and reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with acidic solutions during addition.
-
Diethyl ether is highly flammable and volatile. Use in a well-ventilated area away from ignition sources.
-
This compound may cause skin and eye irritation.[1]
Notes and Considerations
-
For sterically hindered aldehydes that may react slowly with sodium borohydride, a stronger reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as diethyl ether or tetrahydrofuran (B95107) (THF) can be used. However, LiAlH₄ is significantly more reactive and requires stringent anhydrous conditions and careful handling.
-
The reaction time may vary depending on the scale of the reaction and the purity of the reagents.
-
The choice of solvent for extraction and chromatography may need to be optimized based on the specific properties of the product and any impurities. Reduction of an aldehyde generally leads to a primary alcohol.[6]
References
- 1. This compound | C7H14O | CID 13183276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2,3-Trimethylbutan-1-ol | C7H16O | CID 18728280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2,3-trimethyl-1-butanol [webbook.nist.gov]
- 4. 2,2,3-trimethyl-1-butanol [stenutz.eu]
- 5. 2,2,3-trimethylbutan-1-ol | CAS#:55505-23-2 | Chemsrc [chemsrc.com]
- 6. chemguide.co.uk [chemguide.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2,3-Trimethylbutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,2,3-Trimethylbutanal synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The most practical and common laboratory synthesis of this compound involves a two-step process:
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Synthesis of the precursor alcohol, 2,2,3-trimethyl-1-butanol. This is typically achieved either by the reduction of 3,3-dimethyl-2-butanone or via a Grignard reaction.
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Oxidation of 2,2,3-trimethyl-1-butanol. Due to the steric hindrance of the neopentyl-type alcohol, mild and selective oxidizing agents are required to prevent side reactions and achieve a good yield of the desired aldehyde.
Q2: Why is the yield of this compound often low?
A2: Low yields can be attributed to several factors, primarily related to the sterically hindered nature of the molecule:
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Inefficient oxidation: The bulky tert-butyl group can hinder the approach of the oxidizing agent to the primary alcohol, slowing down the reaction and potentially leading to incomplete conversion.
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Side reactions: Over-oxidation to the carboxylic acid can occur with stronger oxidizing agents. Rearrangement reactions of carbocation intermediates, if formed, can also lead to undesired byproducts.
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Purification challenges: The volatility of the aldehyde can lead to product loss during workup and purification steps if not handled carefully.
Q3: Which oxidation methods are recommended for a sterically hindered primary alcohol like 2,2,3-trimethyl-1-butanol?
A3: For the oxidation of sterically hindered primary alcohols to aldehydes, the following methods are generally recommended to maximize yield and minimize side products:
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Pyridinium Chlorochromate (PCC) Oxidation: A widely used reagent for the selective oxidation of primary alcohols to aldehydes.[1]
-
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride at low temperatures and is known for its mild conditions and tolerance of many functional groups.[2][3]
-
Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent and is valued for its mildness, neutral pH conditions, and often rapid reaction times.[4]
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 2,2,3-trimethyl-1-butanol
| Possible Cause | Suggested Solution |
| Grignard Reaction: Incomplete formation of the Grignard reagent (e.g., from methyl iodide and magnesium). | Ensure all glassware is flame-dried and the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon). Use anhydrous ether as the solvent. A crystal of iodine can be added to activate the magnesium. |
| Grignard Reaction: Side reaction of the Grignard reagent with the enolizable ketone starting material (3,3-dimethyl-2-butanone). | Add the ketone solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to minimize enolization. |
| Reduction Reaction: Incomplete reduction of the ketone (3,3-dimethyl-2-butanone) with NaBH4. | Use a sufficient excess of sodium borohydride (B1222165). Ensure the reaction is stirred for an adequate amount of time. The reaction can be monitored by TLC. |
| Workup: Loss of the alcohol product during aqueous workup due to its partial water solubility. | Saturate the aqueous layer with sodium chloride before extraction to decrease the solubility of the alcohol. Perform multiple extractions with an organic solvent. |
Problem 2: Low Yield in the Oxidation of 2,2,3-trimethyl-1-butanol to this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction: The sterically hindered alcohol reacts slowly. | Increase the reaction time and/or the amount of the oxidizing agent. Monitor the reaction progress by TLC or GC. For DMP oxidation, adding a catalytic amount of water can sometimes accelerate the reaction.[4] |
| Over-oxidation: The desired aldehyde is being oxidized to the corresponding carboxylic acid. | Use a mild and selective oxidizing agent like PCC, Swern, or Dess-Martin periodinane. Avoid strong, aqueous oxidants like chromic acid.[1][3][4] |
| Side Reactions (Swern Oxidation): Formation of a mixed thioacetal. | Maintain a low reaction temperature (around -78 °C) throughout the addition of reagents.[5] |
| Product Loss during Workup: The aldehyde is volatile and may be lost during solvent removal. | Use a rotary evaporator with a cooled trap and carefully control the pressure and temperature. For small-scale purifications, consider column chromatography over distillation. |
| Difficult Purification: The product is contaminated with the reduced oxidizing agent byproducts. | For PCC, filtering the reaction mixture through a pad of silica (B1680970) gel or Florisil can help remove chromium salts. For Swern and DMP oxidations, an aqueous workup is typically effective. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 2,2,3-trimethyl-1-butanol
| Method | Reactants | Solvent | Typical Reaction Time | Typical Yield |
| Grignard Reaction | 3,3-dimethyl-2-butanone, Methylmagnesium iodide | Anhydrous Diethyl Ether | 1-3 hours | 70-85% |
| Reduction | 3,3-dimethyl-2-butanone, Sodium Borohydride | Methanol (B129727) or Ethanol | 0.5-2 hours | 85-95% |
Table 2: Comparison of Oxidation Methods for this compound Synthesis
| Method | Oxidizing Agent | Solvent | Temperature | Typical Yield |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (B109758) | Room Temperature | 75-90% |
| Swern Oxidation | DMSO, Oxalyl Chloride, Triethylamine (B128534) | Dichloromethane | -78 °C to Room Temp | 80-95% |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane | Room Temperature | 85-95% |
Experimental Protocols
Protocol 1: Synthesis of 2,2,3-trimethyl-1-butanol via Reduction
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In a round-bottom flask, dissolve 3,3-dimethyl-2-butanone (1 equivalent) in methanol.
-
Cool the solution to 0 °C in an ice bath.
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Slowly add sodium borohydride (NaBH4) (1.5 equivalents) in portions to the stirred solution.
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After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour.
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Quench the reaction by the slow addition of water.
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Remove the methanol under reduced pressure.
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Extract the aqueous residue with diethyl ether (3 x volume of aqueous layer).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield 2,2,3-trimethyl-1-butanol.
Protocol 2: Synthesis of this compound via Swern Oxidation
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To a solution of oxalyl chloride (1.5 equivalents) in anhydrous dichloromethane (DCM) at -78 °C (dry ice/acetone bath), add a solution of dimethyl sulfoxide (DMSO) (2.2 equivalents) in DCM dropwise.
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Stir the mixture for 15 minutes at -78 °C.
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Add a solution of 2,2,3-trimethyl-1-butanol (1 equivalent) in DCM dropwise, ensuring the temperature remains below -60 °C.
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Stir the reaction mixture for 30 minutes at -78 °C.
-
Add triethylamine (5 equivalents) dropwise, and continue stirring for another 30 minutes at -78 °C.
-
Allow the reaction to warm to room temperature.
-
Add water to quench the reaction.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous ammonium (B1175870) chloride, then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent under reduced pressure to obtain crude this compound.
-
Purify the product by column chromatography on silica gel if necessary.
Visualizations
References
Technical Support Center: Purification of 2,2,3-Trimethylbutanal by Distillation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of crude 2,2,3-trimethylbutanal by distillation.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound relevant to its distillation?
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [1][2][3][4] |
| Molecular Weight | 114.19 g/mol | [1][3] |
| CAS Number | 86290-37-1 | [1][3] |
| Boiling Point | Not available | [5] |
Q2: What are the common impurities in crude this compound?
A2: Common impurities in aldehydes often stem from their synthesis and inherent reactivity.[1] For this compound, likely produced via hydroformylation of 2,3,3-trimethyl-1-butene (B165516), impurities may include:
-
2,2,3-Trimethylbutanol: Formed by the reduction of the aldehyde.
-
2,2,3-Trimethylbutanoic acid: Resulting from the oxidation of the aldehyde.[1]
-
Unreacted 2,3,3-trimethyl-1-butene and its isomers: Starting material carryover.
-
2,2,3-Trimethylbutane: A potential byproduct from the hydrogenation of the starting alkene.[2]
-
High-boiling aldol (B89426) condensation products: From the self-condensation of the aldehyde, especially if exposed to acidic or basic conditions.[1]
Q3: Why is my purified this compound failing purity tests despite careful distillation?
A3: Aldehydes are susceptible to air oxidation, which can form carboxylic acid impurities.[1] If the distillation is performed without an inert atmosphere (e.g., nitrogen or argon), the aldehyde can oxidize at elevated temperatures. Additionally, residual acidic or basic impurities in the crude material can catalyze aldol condensation reactions during heating, leading to high-boiling impurities.
Q4: Can I use a simple distillation instead of a fractional distillation?
A4: The choice between simple and fractional distillation depends on the boiling points of the impurities. If the impurities are non-volatile (e.g., salts, polymers) or have boiling points that differ by more than 70°C from this compound, a simple distillation may suffice. However, if impurities have boiling points close to the product, fractional distillation will be necessary to achieve high purity. Given the potential for isomeric impurities and the starting alkene, fractional distillation is generally recommended.
Q5: How can I remove acidic impurities before distillation?
A5: Acidic impurities, such as 2,2,3-trimethylbutanoic acid, can be removed by washing the crude product with a mild base. A common procedure is to wash the crude aldehyde with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (5-10%) sodium carbonate (Na₂CO₃) solution. This converts the carboxylic acid into its corresponding sodium salt, which is soluble in the aqueous layer and can be separated.
Troubleshooting Guide
This guide addresses common issues encountered during the distillation of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product is yellowing or turning viscous during distillation. | 1. Oxidation of the aldehyde. 2. Aldol condensation or polymerization. | 1. Ensure the distillation is performed under an inert atmosphere (nitrogen or argon). 2. Wash the crude product with a mild base (e.g., NaHCO₃ solution) to remove any acidic catalysts before distillation. 3. Use vacuum distillation to lower the required temperature and minimize thermal decomposition. |
| Poor separation of product from impurities. | 1. Inefficient distillation column (for fractional distillation). 2. Formation of an azeotrope. 3. Distillation rate is too fast. | 1. Use a longer, more efficient fractionating column with appropriate packing material. 2. Check for potential azeotropes with solvents or impurities. If an azeotrope is suspected, an alternative purification method like chromatography or chemical purification via a bisulfite adduct may be necessary. 3. Reduce the heating rate to allow for proper equilibration between the liquid and vapor phases in the column. |
| Bumping or uneven boiling. | 1. Lack of boiling chips or a magnetic stir bar. 2. Superheating of the liquid. | 1. Always add fresh boiling chips or a magnetic stir bar to the distilling flask before heating. 2. Ensure even heating of the flask, for example, by using a heating mantle and stirring. |
| Product is wet (contains water). | 1. Incomplete drying of the crude product before distillation. 2. Co-distillation with water (if present). | 1. Thoroughly dry the crude product with a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) before distillation. 2. If water is a significant contaminant, consider a preliminary drying step or the use of a Dean-Stark trap if applicable. |
| Low yield of purified product. | 1. Hold-up in the distillation apparatus. 2. Decomposition of the product at high temperatures. 3. Loss during pre-distillation workup. | 1. Use an appropriately sized distillation apparatus for the volume of material being distilled. 2. Employ vacuum distillation to reduce the boiling temperature. 3. Carefully perform all extraction and washing steps to minimize loss of the organic layer. |
Experimental Protocol: Purification of Crude this compound by Vacuum Distillation
1. Pre-distillation Workup:
-
Transfer the crude this compound to a separatory funnel.
-
Wash the crude product with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove acidic impurities. Shake gently to avoid emulsion formation.
-
Separate the aqueous layer.
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Wash the organic layer with brine (saturated NaCl solution) to aid in the removal of water.
-
Separate the aqueous layer.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filter the drying agent to obtain the dry, crude this compound.
2. Vacuum Distillation:
-
Assemble a vacuum distillation apparatus. Ensure all glassware is dry and the joints are properly sealed with vacuum grease.
-
Add the dry, crude this compound and a fresh boiling chip or a magnetic stir bar to the distilling flask.
-
Connect the apparatus to a vacuum source and a cold trap.
-
Slowly evacuate the system to the desired pressure.
-
Once the pressure is stable, begin heating the distilling flask gently and uniformly with a heating mantle.
-
Collect any low-boiling fractions separately.
-
Collect the main fraction of this compound at a constant temperature and pressure.
-
Once the main fraction has been collected, stop heating and allow the system to cool to room temperature before slowly re-introducing air.
Visualizations
Caption: Troubleshooting workflow for distillation issues.
Caption: Experimental workflow for purification.
References
- 1. General procedures for the purification of Aldehydes - Chempedia - LookChem [lookchem.com]
- 2. Hydroformylation - Wikipedia [en.wikipedia.org]
- 3. This compound | C7H14O | CID 13183276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C7H14O) [pubchemlite.lcsb.uni.lu]
- 5. chemsynthesis.com [chemsynthesis.com]
Technical Support Center: Synthesis of 2,2,3-Trimethylbutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2,3-Trimethylbutanal, particularly via the pinacol (B44631) rearrangement of 2,3,3-trimethyl-1,2-butanediol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most common laboratory synthesis of this compound is through the acid-catalyzed pinacol rearrangement of 2,3,3-trimethyl-1,2-butanediol. This reaction involves the 1,2-migration of a hydride, leading to the formation of the target aldehyde.
Q2: What are the potential impurities in the synthesis of this compound via pinacol rearrangement?
A2: Potential impurities include:
-
Unreacted starting material: 2,3,3-trimethyl-1,2-butanediol.
-
Isomeric ketone: 3,3-dimethyl-2-butanone (pinacolone), formed via a competing methyl group migration.[1][2]
-
Dehydration byproducts: Alkenes formed through elimination side reactions.
-
Over-oxidation product: 2,2,3-Trimethylbutanoic acid, if the aldehyde is exposed to air for extended periods.
-
Residual acid catalyst: From the reaction workup.
-
Solvent residues: From extraction and purification steps.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). A small aliquot of the reaction mixture can be periodically withdrawn, neutralized, and analyzed to determine the consumption of the starting diol and the formation of the product aldehyde.
Q4: What are the recommended purification methods for this compound?
A4: Several methods can be employed for the purification of this compound:
-
Distillation: Fractional distillation is effective for separating the aldehyde from less volatile impurities like the starting diol and polymeric byproducts.
-
Column Chromatography: Flash chromatography on silica (B1680970) gel can separate the aldehyde from impurities with different polarities.[3]
-
Bisulfite Adduct Formation: Reaction with sodium bisulfite forms a water-soluble adduct of the aldehyde, which can be separated from non-aldehydic impurities. The aldehyde can then be regenerated by treatment with a base.
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction by TLC or GC-MS to ensure the complete consumption of the starting material. If the reaction has stalled, consider increasing the reaction time or temperature, or adding a fresh portion of the acid catalyst. |
| Suboptimal Reaction Temperature | The reaction temperature can influence the migratory aptitude of different groups. A lower temperature may favor the desired hydride shift over the competing methyl shift. Experiment with a range of temperatures to find the optimal condition. |
| Formation of Byproducts | Significant formation of the isomeric ketone (pinacolone) or dehydration products will lower the yield of the desired aldehyde. See the troubleshooting guide for "High Levels of Isomeric Ketone Impurity" below. |
| Loss during Workup | Ensure efficient extraction of the product from the aqueous layer. Use an appropriate organic solvent and perform multiple extractions. Minimize losses during solvent removal by using a rotary evaporator at a controlled temperature and pressure. |
| Product Volatility | This compound is a volatile compound. Care should be taken during workup and purification to minimize evaporative losses. Use of cooled traps during distillation is recommended. |
Problem 2: High Levels of Isomeric Ketone (Pinacolone) Impurity
| Possible Cause | Suggested Solution |
| Reaction Conditions Favoring Methyl Migration | The choice of acid catalyst and reaction temperature can influence the relative rates of hydride and methyl migration. Stronger acids and higher temperatures may favor the formation of the more stable tertiary carbocation, leading to more of the ketone byproduct. Consider using a milder acid catalyst (e.g., p-toluenesulfonic acid) or running the reaction at a lower temperature.[4] |
| Carbocation Rearrangement | The initially formed secondary carbocation after hydride migration might rearrange to a more stable tertiary carbocation, which then leads to the ketone. Optimizing the reaction conditions to favor the kinetic product (aldehyde) over the thermodynamic product (ketone) is key.[5] |
| Inefficient Purification | If the ketone is formed, efficient separation is crucial. Fractional distillation can be effective if the boiling points of the aldehyde and ketone are sufficiently different. Alternatively, preparative gas chromatography or careful column chromatography can be used for separation. |
Problem 3: Product is Contaminated with Starting Material
| Possible Cause | Suggested Solution |
| Incomplete Reaction | As mentioned previously, ensure the reaction goes to completion by monitoring it and adjusting the reaction conditions if necessary. |
| Inefficient Extraction | The starting diol is more polar than the product aldehyde. During the aqueous workup, ensure that the pH is neutral or slightly acidic to minimize the solubility of the aldehyde in the aqueous layer. Perform multiple extractions with a suitable organic solvent. |
| Inadequate Purification | Fractional distillation should effectively separate the higher-boiling diol from the aldehyde. If using column chromatography, a non-polar eluent system should elute the aldehyde first, leaving the more polar diol on the column. |
Experimental Protocols
General Protocol for the Synthesis of this compound via Pinacol Rearrangement
This is a generalized protocol and may require optimization.
-
Reaction Setup: To a stirred solution of 2,3,3-trimethyl-1,2-butanediol in a suitable inert solvent (e.g., toluene, dichloromethane), add a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid) at a controlled temperature (e.g., 0 °C to room temperature).
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Quench the reaction by adding a cold aqueous solution of a weak base (e.g., sodium bicarbonate). Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and carefully remove the solvent using a rotary evaporator at low temperature.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography on silica gel.
Protocol for Purification by Column Chromatography
-
Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with a solvent system of low polarity (e.g., a mixture of hexane (B92381) and ethyl acetate, starting with a low percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation
Table 1: Illustrative Purity of this compound After Different Purification Methods
| Purification Method | Purity (%) | Major Impurities Detected (Illustrative) |
| Crude Product | 75 | 2,3,3-trimethyl-1,2-butanediol (15%), 3,3-dimethyl-2-butanone (8%), Others (2%) |
| Fractional Distillation | 95 | 3,3-dimethyl-2-butanone (4%), Others (1%) |
| Column Chromatography | >98 | 3,3-dimethyl-2-butanone (<1%), Others (<1%) |
| Bisulfite Adduct Formation | >99 | Trace non-aldehydic impurities |
Note: The values presented in this table are for illustrative purposes and may vary depending on the specific reaction and purification conditions.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting flowchart for low yield in this compound synthesis.
References
Technical Support Center: Oxidation of 2,2,3-trimethylbutan-1-ol
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working on the oxidation of 2,2,3-trimethylbutan-1-ol (B1288327). The primary focus is on addressing and mitigating common side reactions to improve the yield and purity of the desired product, 2,2,3-trimethylbutanal.
Frequently Asked Questions (FAQs)
Q1: I am trying to oxidize 2,2,3-trimethylbutan-1-ol to the corresponding aldehyde, but I am observing very low yields and multiple unexpected byproducts. What is the most likely cause?
A1: The most common issue encountered during the oxidation of 2,2,3-trimethylbutan-1-ol is the occurrence of a Wagner-Meerwein rearrangement. This alcohol has a neopentyl structure, which is highly susceptible to skeletal rearrangement, especially under acidic reaction conditions. The primary carbocation that can form transiently during the reaction rapidly rearranges to a more stable tertiary carbocation, leading to the formation of rearranged ketones as the major side products instead of the desired aldehyde.
Q2: What are the specific side products I should be looking for if a rearrangement is occurring?
A2: The rearrangement of the intermediate primary carbocation leads to a more stable tertiary carbocation. Subsequent oxidation of this rearranged intermediate or reaction with water can result in ketones. The primary rearrangement product you would expect is 3,3-dimethyl-2-butanone . Depending on the reaction conditions, further rearrangement could potentially lead to other isomeric ketones.
Q3: Which oxidizing agents are best to minimize these rearrangement side reactions?
A3: To minimize the Wagner-Meerwein rearrangement, it is crucial to use mild, non-acidic oxidizing agents that do not proceed through a carbocationic intermediate. The recommended methods are:
-
Swern Oxidation: Utilizes dimethyl sulfoxide (B87167) (DMSO) and oxalyl chloride at low temperatures (-78 °C). Its mechanism is not based on carbocations, making it highly effective at preventing rearrangement.
-
Dess-Martin Periodinane (DMP) Oxidation: Employs a hypervalent iodine reagent in a neutral medium. It is known for its mildness and high selectivity for oxidizing primary alcohols to aldehydes without promoting rearrangement.[1][2][3]
Conversely, chromium-based reagents like Pyridinium Chlorochromate (PCC) are known to be acidic and can promote rearrangement side reactions.[4][5]
Q4: Can I use Pyridinium Chlorochromate (PCC)? I have it readily available in my lab.
A4: While PCC is a common reagent for oxidizing primary alcohols to aldehydes, its use with 2,2,3-trimethylbutan-1-ol is discouraged if you want to avoid side reactions. PCC is inherently acidic, which can catalyze the Wagner-Meerwein rearrangement.[4][5] If you must use PCC, the addition of a buffer like sodium acetate (B1210297) can help to neutralize the acidic environment and may reduce the extent of rearrangement, but Swern or DMP oxidation are superior choices for this specific substrate.
Q5: My Swern oxidation is still giving me poor yields. What could be going wrong?
A5: Even with the correct choice of reagent, experimental conditions are critical for a successful Swern oxidation. Common pitfalls include:
-
Temperature Control: The reaction must be maintained at a very low temperature (typically -78 °C, a dry ice/acetone bath). Allowing the reaction to warm up prematurely can lead to side reactions, such as the formation of methylthiomethyl (MTM) ethers.[6]
-
Anhydrous Conditions: All glassware must be thoroughly dried, and anhydrous solvents must be used. Water can quench the reactive species.
-
Reagent Addition Order: The specific order of addition of DMSO, oxalyl chloride, the alcohol, and the base is critical to the success of the reaction. Refer to the detailed protocol below.
Troubleshooting Guide
| Issue Observed | Potential Cause | Recommended Solution |
| Major product is a ketone (e.g., 3,3-dimethyl-2-butanone) instead of the aldehyde. | Wagner-Meerwein Rearrangement: The oxidizing agent or conditions are promoting carbocation formation. This is common with acidic reagents like PCC. | Switch to a non-acidic, mild oxidizing agent such as Dess-Martin Periodinane (DMP) or implement a Swern oxidation protocol at low temperature (-78 °C).[3][6] |
| Low conversion of starting material. | Steric Hindrance: 2,2,3-trimethylbutan-1-ol is sterically hindered, which can slow down the reaction rate. | Increase the reaction time or use a slight excess of the oxidizing agent (e.g., 1.2-1.5 equivalents of DMP or Swern reagents). For DMP, adding a small amount of water can sometimes accelerate the reaction.[2] |
| Formation of an unpleasant smell (rotten cabbage/garlic). | Byproduct of Swern Oxidation: This is due to the formation of dimethyl sulfide (B99878) (DMS), a normal byproduct of the reaction. | This is expected. Ensure the reaction and workup are performed in a well-ventilated fume hood. Used glassware can be deodorized by rinsing with a bleach (sodium hypochlorite) solution.[7] |
| Formation of a sticky, brown tar during workup (PCC oxidation). | Reduced Chromium Salts: This is a common issue with PCC oxidations, making product isolation difficult. | Add an inert solid like Celite or powdered molecular sieves to the reaction mixture. The chromium byproducts will adsorb onto the solid, which can then be easily removed by filtration.[8][9] |
Data Presentation: Comparison of Oxidation Methods
The choice of oxidizing agent has a significant impact on the product distribution. The following table summarizes the expected outcomes.
| Oxidizing Agent | Typical Conditions | Desired Aldehyde Yield | Rearranged Ketone Yield | Key Considerations |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78 °C | High (>90%) | Very Low (<5%) | Requires strict low-temperature and anhydrous conditions. Produces foul-smelling dimethyl sulfide.[7][10][11] |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature | High (>90%) | Very Low (<5%) | Mild conditions and simple workup. The reagent can be shock-sensitive.[2][3][12] |
| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature | Moderate to Low | Significant | The acidic nature of PCC promotes the Wagner-Meerwein rearrangement. Buffering with NaOAc may help.[4][8][13] |
Experimental Protocols
Protocol 1: Swern Oxidation
-
Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous dichloromethane (B109758) (CH₂Cl₂) to a flame-dried, three-necked flask equipped with a thermometer and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.
-
Activator Addition: Slowly add oxalyl chloride (2.0 eq.) to the stirred solvent, followed by the dropwise addition of anhydrous dimethyl sulfoxide (DMSO) (3.0 eq.), ensuring the internal temperature does not rise above -60 °C.
-
Alcohol Addition: After stirring for 15 minutes, add a solution of 2,2,3-trimethylbutan-1-ol (1.0 eq.) in CH₂Cl₂ dropwise, again maintaining the temperature at -78 °C.
-
Base Addition: Stir the mixture for 30-45 minutes, then add triethylamine (B128534) (Et₃N) (5.0 eq.) dropwise.
-
Warm-up and Quench: After stirring for another 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Quench the reaction by adding water.
-
Workup: Extract the product with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify by column chromatography if necessary.
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation
-
Setup: To a flask containing a solution of 2,2,3-trimethylbutan-1-ol (1.0 eq.) in anhydrous dichloromethane (CH₂Cl₂) at room temperature, add Dess-Martin Periodinane (1.2 eq.) in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC), typically complete within 1-3 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing an excess of sodium thiosulfate (B1220275) (Na₂S₂O₃). Stir vigorously until the solid dissolves.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Visualizations
Reaction Pathways
Caption: Desired vs. side reaction pathways in the oxidation.
Experimental Workflow: Swern Oxidation
Caption: Step-by-step workflow for the Swern oxidation.
Mechanism: Wagner-Meerwein Rearrangement
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 4. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Pyridinium Chlorochromate (PCC) [organic-chemistry.org]
- 6. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Swern oxidation - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Swern Oxidation [organic-chemistry.org]
- 11. alfa-chemistry.com [alfa-chemistry.com]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
- 13. organic-synthesis.com [organic-synthesis.com]
Optimizing temperature and pressure for 2,2,3-Trimethylbutanal reactions.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,3-Trimethylbutanal. The information focuses on optimizing reaction temperature and pressure to achieve desired outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during reactions involving this compound, with a focus on temperature and pressure optimization.
Issue 1: Low Reaction Yield
Question: My reaction with this compound is resulting in a very low yield of the desired product. How can I improve this?
Answer: Low yield in reactions involving sterically hindered aldehydes like this compound can be attributed to several factors. Temperature is a critical parameter to investigate.
-
Initial Steps:
-
Verify Reagent Purity: Ensure the purity of this compound and all other reagents, as impurities can inhibit the reaction or lead to side products.
-
Check Stoichiometry: Double-check the molar ratios of your reactants. For sterically hindered substrates, a slight excess of the less hindered reagent might be beneficial.
-
Solvent Choice: The solvent can significantly impact reaction rates. Ensure you are using an appropriate solvent that is dry and compatible with all reagents and intermediates.
-
-
Temperature Optimization:
-
Too Low: The reaction may be too slow at the current temperature, leading to incomplete conversion. Consider a stepwise increase in temperature.
-
Too High: Excessive heat can cause decomposition of reactants, intermediates, or the final product. It can also promote side reactions, reducing the yield of the desired product.
-
Troubleshooting Workflow for Low Yield
Caption: Workflow for troubleshooting low reaction yield.
Issue 2: Poor Product Selectivity
Question: My reaction is producing a mixture of products instead of the single, desired compound. How can I improve selectivity?
Answer: Poor selectivity is often a result of reaction conditions that allow for multiple reaction pathways to compete. Both temperature and pressure can be manipulated to favor the desired pathway.
-
Temperature Control:
-
Lowering the temperature often increases selectivity by favoring the reaction pathway with the lowest activation energy. This is particularly important for exothermic reactions where kinetic control is desired.
-
-
Pressure Adjustments (for reactions involving gases):
-
If your reaction involves a gaseous reagent (e.g., hydrogenation), increasing the pressure will increase the concentration of the gas in the solution, which can improve the rate of the desired reaction relative to side reactions.
-
Table 1: Effect of Temperature on Selectivity in a Hypothetical Reduction of this compound
| Temperature (°C) | Desired Product (%) | Byproduct A (%) | Byproduct B (%) |
| 50 | 75 | 15 | 10 |
| 25 (Room Temp) | 88 | 8 | 4 |
| 0 | 95 | 3 | 2 |
| -20 | 98 | <1 | <1 |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for a Grignard reaction with this compound?
A1: Due to the steric hindrance of the t-butyl group adjacent to the aldehyde, Grignard reactions with this compound can be sluggish.
-
Initiation: The reaction may need gentle warming (e.g., 30-40°C) to initiate.
-
Propagation: Once initiated, the reaction is typically exothermic. It is crucial to maintain the temperature, often between 0°C and room temperature (25°C), to prevent side reactions such as enolization and reduction of the aldehyde. Cooling with an ice bath is standard practice.
Q2: How does pressure influence the oxidation of this compound with molecular oxygen?
A2: For oxidations using a gaseous oxidant like O₂, pressure is a key parameter.
-
Increased Pressure: Increasing the partial pressure of oxygen will increase its concentration in the reaction medium, which typically accelerates the rate of oxidation. This can be beneficial for achieving higher conversion in a shorter time.
-
Safety Considerations: It is critical to note that increasing oxygen pressure can create a significant safety hazard, increasing the risk of fire or explosion, especially with organic solvents. Reactions should be conducted in appropriate high-pressure reactors with all necessary safety precautions.
Table 2: Influence of O₂ Pressure on Oxidation Rate
| O₂ Pressure (bar) | Reaction Time (h) for 95% Conversion | Selectivity for Carboxylic Acid (%) |
| 1 (Atmospheric) | 24 | 92 |
| 5 | 8 | 95 |
| 10 | 4 | 96 |
Logical Relationship for Parameter Optimization
Caption: Interplay of parameters in reaction optimization.
Experimental Protocols
Protocol 1: Grignard Reaction of this compound with Methylmagnesium Bromide
-
Objective: To synthesize 3,3,4-trimethyl-2-pentanol.
-
Methodology:
-
A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with magnesium turnings (1.2 eq) and anhydrous diethyl ether.
-
A solution of bromomethane (B36050) (1.1 eq) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent formation is complete, the flask is cooled to 0°C in an ice bath.
-
A solution of this compound (1.0 eq) in anhydrous diethyl ether is added dropwise over 30 minutes, maintaining the internal temperature below 10°C.
-
After the addition is complete, the reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
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The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Protocol 2: Reduction of this compound with Sodium Borohydride (B1222165)
-
Objective: To synthesize 2,2,3-trimethyl-1-butanol.
-
Methodology:
-
This compound (1.0 eq) is dissolved in methanol (B129727) in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath at 0°C.
-
Sodium borohydride (NaBH₄, 0.3 eq) is added portion-wise over 15 minutes, ensuring the temperature does not exceed 10°C. Caution: Hydrogen gas is evolved.
-
After the addition is complete, the ice bath is removed, and the reaction is stirred at room temperature for 1 hour.
-
The reaction is monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting aldehyde.
-
Once complete, the reaction is cooled back to 0°C and quenched by the slow, dropwise addition of 1M hydrochloric acid until the effervescence ceases.
-
The bulk of the methanol is removed under reduced pressure. The remaining aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated to give the desired alcohol.
-
Technical Support Center: Characterization of Sterically Hindered Aldehydes
Welcome to the technical support center for the characterization of sterically hindered aldehydes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: Why is my sterically hindered aldehyde showing low reactivity in derivatization reactions for LC-MS analysis?
A1: Steric hindrance around the carbonyl group can significantly slow down derivatization reactions. The bulky substituents impede the approach of the derivatizing agent to the electrophilic carbonyl carbon.
-
Troubleshooting:
-
Increase Reaction Temperature and Time: Providing more thermal energy and allowing for longer reaction times can help overcome the activation energy barrier imposed by steric hindrance.[1]
-
Select a Less Bulky Derivatization Reagent: If possible, choose a derivatization agent with a smaller reactive functional group to minimize steric clashes.
-
Optimize pH: The nucleophilicity of many derivatization agents is pH-dependent. Ensure the reaction pH is optimal for the specific reagent being used. For some derivatizations, mildly acidic conditions (e.g., pH 5.7) can be effective.[2]
-
Use a Catalyst: The addition of a suitable catalyst, such as an acid or a base, can accelerate the reaction rate. For example, p-toluenesulfonic acid (p-TSA) is often used in acetal (B89532) formation.[1][3]
-
Q2: I am observing a broad or distorted peak for my sterically hindered aldehyde in my HPLC chromatogram. What could be the cause?
A2: Broad or distorted peaks for aldehydes in reversed-phase HPLC (RP-HPLC) can arise from several factors related to their reactivity and structure.
-
Troubleshooting:
-
Keto-Enol Tautomerism: Aldehydes can exist in equilibrium with their enol tautomer. If this interconversion is on a similar timescale to the chromatographic separation, it can lead to peak broadening.[4] Lowering the column temperature can sometimes slow down this process and improve peak shape.
-
Hydrate/Hemiacetal Formation: In the presence of water or alcohol in the mobile phase, aldehydes can form hydrates or hemiacetals. This creates multiple species in equilibrium, leading to peak distortion. Consider using a less nucleophilic mobile phase or switching to a different analytical technique like gas chromatography (GC) where water can be avoided.[4]
-
On-Column Degradation: Aldehydes can be susceptible to oxidation or polymerization, especially under certain pH conditions or in the presence of reactive mobile phase additives.[4] Ensure the mobile phase is degassed and consider adding antioxidants if oxidation is suspected.
-
Q3: My NMR spectrum of a sterically hindered aldehyde shows an unusual chemical shift for the aldehydic proton. Is this normal?
A3: Yes, this is a common observation. The chemical shift of the aldehydic proton (typically found between 9-10 ppm) is highly sensitive to the electronic and steric environment.[5]
-
Explanation:
-
Anisotropic Effects: Nearby aromatic rings or other bulky groups can induce magnetic anisotropy, which can either shield or deshield the aldehydic proton, causing its chemical shift to move upfield or downfield from the expected region.
-
Steric Compression: When the aldehydic proton is forced into close proximity with other parts of the molecule due to steric hindrance, this can lead to significant deshielding and a downfield shift.[6][7]
-
Conformational Effects: The preferred conformation of the molecule can place the aldehydic proton in a region of space where it is influenced by the magnetic fields of other functional groups, leading to unexpected chemical shifts.
-
Q4: I am struggling to purify my sterically hindered aldehyde from a reaction mixture. Are there any chemical purification methods available?
A4: A common chemical purification method for aldehydes is the formation of a bisulfite adduct, which is water-soluble and can be separated from other organic components via extraction. However, this method is less efficient for highly sterically hindered aldehydes.[8][9]
-
Troubleshooting:
-
Low Adduct Yield: The formation of the bisulfite adduct is sensitive to steric hindrance.[8] For hindered aldehydes, the reaction may be slow or incomplete.
-
Alternative Purification: If bisulfite adduct formation is not effective, consider other purification techniques such as column chromatography with a suitable stationary and mobile phase, or protection of the aldehyde as an acetal, purification of the protected compound, and subsequent deprotection.[1]
-
Troubleshooting Guides
Issue 1: Poor Yield in Acetal Protection of a Sterically Hindered Aldehyde
This guide provides a systematic approach to troubleshooting low yields when protecting a sterically hindered aldehyde as an acetal, a common strategy to mask its reactivity during other synthetic steps.
Troubleshooting Flowchart
Caption: Troubleshooting low acetal yield.
Issue 2: Ambiguous Mass Spectrometry Data
Sterically hindered aldehydes can produce complex mass spectra. This guide helps in interpreting common fragmentation patterns.
| Problem | Potential Cause | Solution / Interpretation |
| Weak or Absent Molecular Ion Peak | Facile fragmentation at the α-position to the carbonyl group (α-cleavage).[5] | Look for fragment ions corresponding to the loss of the bulky alkyl group or a hydrogen radical. The resulting acylium ion is often resonance-stabilized. |
| Unexpected Fragment Ion | McLafferty Rearrangement: This is a common fragmentation pathway for aldehydes and ketones that have a hydrocarbon chain of at least three carbons.[5][10] | Identify a neutral alkene loss and the formation of a charged enol radical cation.[5] This requires a γ-hydrogen that can be transferred to the carbonyl oxygen. |
| Complex Fragmentation Pattern | Multiple fragmentation pathways are occurring simultaneously due to the molecule's complexity. | Consider using soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) to increase the abundance of the molecular ion. If derivatization was performed, analyze the expected fragmentation of the derivative. |
Experimental Protocols
Protocol 1: Acetal Protection of a Sterically Hindered Aldehyde
This protocol describes a general procedure for the protection of a sterically hindered aldehyde using ethylene (B1197577) glycol and an acid catalyst.
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add the sterically hindered aldehyde (1.0 eq.), ethylene glycol (2.0-5.0 eq.), and a suitable solvent (e.g., toluene).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.01-0.05 eq.) to the mixture.[1]
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as it forms.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure to yield the protected aldehyde.
Protocol 2: Derivatization with 2,4-Dinitrophenylhydrazine (B122626) (DNPH) for HPLC Analysis
This protocol is for the derivatization of aldehydes to form 2,4-dinitrophenylhydrazones, which are UV-active and can be readily analyzed by HPLC-UV.
-
Reagent Preparation: Prepare a solution of 2,4-dinitrophenylhydrazine in a suitable solvent (e.g., acetonitrile) with a small amount of acid catalyst (e.g., sulfuric acid).
-
Sample Preparation: Dissolve a known amount of the sterically hindered aldehyde in the same solvent.
-
Reaction: Mix the aldehyde solution with the DNPH reagent solution. The reaction is often carried out at room temperature, but for sterically hindered aldehydes, gentle heating (e.g., 40-60 °C) for a specified period (e.g., 30-60 minutes) may be necessary.
-
Analysis: After the reaction is complete, the mixture can be directly injected into the HPLC system for analysis.
Data Summary Tables
Table 1: Comparison of Derivatization Agents for LC-MS Analysis of Aldehydes
| Derivatization Agent | Reaction Conditions | Advantages | Challenges with Steric Hindrance |
| 2,4-Dinitrophenylhydrazine (DNPH) | Mildly acidic, room temp to gentle heat | Forms stable, UV-active derivatives.[11] | Reaction can be slow; may require forcing conditions. |
| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Mildly acidic, aqueous/organic mix | Forms stable derivatives suitable for GC/MS and LC/MS.[11] | Steric bulk of the aldehyde can impede reaction. |
| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium (4-APEBA) | pH 5.7, 10 °C[2] | Provides isotopic signature for MS, good fragmentation.[2] | Reaction kinetics might be slower with hindered substrates. |
| N-Heterocyclic Carbenes (NHCs), e.g., MTPTC | Mild conditions | Rapid kinetics, high selectivity, stable products.[12] | Newer method, reagent availability might be limited. |
Table 2: Typical ¹H-NMR Chemical Shifts for Aldehydes
| Proton | Typical Chemical Shift (ppm) | Influence of Steric Hindrance |
| Aldehydic Proton (-CHO) | 9.0 - 10.0[5] | Can be shifted significantly downfield due to steric compression and anisotropic effects.[6][7] |
| α-Protons (-CH-CHO) | 2.0 - 2.5[5] | Deshielded by the electronegative carbonyl group. The extent of the shift can be influenced by the conformation imposed by bulky groups. |
Visualized Workflows
Caption: General workflow for aldehyde analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. CH 336: Aldehyde Spectroscopy [sites.science.oregonstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Chromatographic approaches for determination of low-molecular mass aldehydes in bio-oil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-Heterocyclic Carbenes: Novel Derivatization Reagents for LC-MS Analysis of Aliphatic Aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilization of 2,2,3-Trimethylbutanal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,2,3-trimethylbutanal. The focus is on preventing and addressing its oxidation.
Troubleshooting Guides
Issue 1: Suspected Oxidation of this compound
Symptoms:
-
Appearance of a sharp, acidic odor.
-
Changes in the physical appearance of the sample (e.g., increased viscosity, discoloration).
-
Inconsistent experimental results.
-
Presence of an additional peak corresponding to 2,2,3-trimethylbutanoic acid in analytical tests (GC-MS, NMR).
Possible Causes:
-
Improper storage conditions (exposure to air, light, or high temperatures).
-
Contamination with oxidizing agents or incompatible materials.
-
Absence or depletion of an appropriate antioxidant.
Troubleshooting Steps:
-
Verify Storage Conditions:
-
Ensure the sample is stored in a tightly sealed, opaque container.
-
Confirm the storage temperature is low, ideally between 2-8°C.
-
Check if the container headspace was purged with an inert gas (e.g., nitrogen or argon) before sealing.
-
-
Review Handling Procedures:
-
Minimize the time the sample is exposed to the atmosphere during handling.
-
Use clean, dry glassware and equipment.
-
Avoid contact with incompatible materials such as strong oxidizing agents, acids, and bases.
-
-
Analytical Confirmation:
-
Perform analytical tests to confirm and quantify the extent of oxidation. Recommended methods include Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.
-
-
Implement Stabilization Strategy:
-
If oxidation is confirmed, consider adding an antioxidant to a fresh sample of this compound.
-
For ongoing experiments, prepare smaller working aliquots from a properly stored stock to minimize repeated exposure of the bulk material.
-
Issue 2: Ineffective Antioxidant Performance
Symptoms:
-
Continued degradation of this compound despite the addition of an antioxidant.
-
Precipitation or phase separation of the antioxidant from the aldehyde.
Possible Causes:
-
Incorrect choice of antioxidant.
-
Insufficient concentration of the antioxidant.
-
Improper dissolution or mixing of the antioxidant.
-
Degradation of the antioxidant itself.
Troubleshooting Steps:
-
Verify Antioxidant and Concentration:
-
Ensure the chosen antioxidant is suitable for non-polar organic compounds. Phenolic antioxidants like Butylated Hydroxytoluene (BHT) and α-tocopherol (Vitamin E) are common choices.
-
Check that the concentration of the antioxidant is within the recommended range. A typical starting concentration for BHT is 0.01-0.1% (w/w).
-
-
Ensure Proper Mixing:
-
Confirm that the antioxidant was completely dissolved in the this compound. Gentle warming or the use of a co-solvent (which is then removed) might be necessary for some antioxidants.
-
Ensure thorough mixing to achieve a homogeneous solution.
-
-
Evaluate Antioxidant Stability:
-
Consider the stability of the antioxidant under your experimental conditions. Some antioxidants can be degraded by light or heat.
-
-
Consider a Combination of Antioxidants:
-
In some cases, a synergistic effect can be achieved by using a combination of antioxidants.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is oxidation. The aldehyde group (-CHO) is susceptible to oxidation, particularly in the presence of atmospheric oxygen (autoxidation), which converts it to a carboxylic acid group (-COOH), forming 2,2,3-trimethylbutanoic acid. This process can be accelerated by heat, light, and the presence of metal ions.
Q2: What are the ideal storage conditions for this compound?
A2: To minimize oxidation, this compound should be stored in a cool, dark, and dry place.[1][2] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to displace oxygen.[2] The container should be made of an inert material (e.g., amber glass) and be tightly sealed. For long-term storage, refrigeration at 2-8°C is advisable.[1]
Q3: Which antioxidants are recommended for stabilizing this compound?
A3: Phenolic antioxidants are effective at inhibiting the free-radical chain reactions involved in autoxidation. Commonly used antioxidants for aldehydes include:
-
Butylated Hydroxytoluene (BHT): A synthetic antioxidant that is widely used and effective at low concentrations.[3][4]
-
α-Tocopherol (Vitamin E): A natural antioxidant that is also effective at preventing lipid peroxidation.[5][6]
Q4: What concentration of antioxidant should I use?
A4: The optimal concentration can vary, but a general guideline for BHT is in the range of 0.01% to 0.1% by weight.[3][7] It is best to start with a low concentration and monitor the stability of the aldehyde to determine the minimum effective amount for your specific application.
Q5: How can I monitor the oxidation of my this compound sample?
A5: Several analytical techniques can be used:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method can separate this compound from its oxidation product, 2,2,3-trimethylbutanoic acid, and provide quantitative data.[5][8][9][10][11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the disappearance of the aldehydic proton signal (around 9-10 ppm) and the appearance of the carboxylic acid proton signal.[12][13][14][15][16]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The oxidation can be tracked by observing the decrease in the aldehyde C-H stretch (around 2720 and 2820 cm-1) and the appearance of the broad O-H stretch of the carboxylic acid (around 2500-3300 cm-1).[1][2][12][13][17]
-
Peroxide Value Titration: This method measures the concentration of peroxides, which are intermediates in the autoxidation process.[18][19][20][21][22]
Q6: Are there any materials I should avoid when working with this compound?
A6: Yes, to prevent accelerated degradation, avoid contact with:
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Strong oxidizing agents: Peroxides, permanganates, etc.
-
Strong acids and bases.
-
Certain metals: Copper, brass, and bronze can catalyze oxidation.
-
Porous materials: Avoid storage with materials that can trap air, such as rubber stoppers. Use PTFE-lined caps (B75204) instead.
Data Presentation
Table 1: Recommended Antioxidants for this compound Stabilization
| Antioxidant | Type | Recommended Starting Concentration (w/w) | Solubility Notes |
| Butylated Hydroxytoluene (BHT) | Synthetic Phenolic | 0.01% - 0.1%[3][7] | Soluble in organic solvents like ethanol (B145695) and acetone.[23][24] |
| α-Tocopherol (Vitamin E) | Natural Phenolic | 0.05% - 0.2% | Miscible with oils and soluble in ethanol.[5][6][14][16] |
Table 2: Analytical Techniques for Monitoring Oxidation
| Technique | Key Observable Change | Advantages |
| GC-MS | Appearance of a new peak for 2,2,3-trimethylbutanoic acid. | High sensitivity and specificity; allows for quantification.[5][8][9][10][11] |
| 1H NMR | Decrease in aldehydic proton signal (9-10 ppm) and appearance of carboxylic acid proton signal. | Provides structural information and allows for quantification without derivatization.[12][13][14][15][16] |
| FTIR | Appearance of a broad O-H stretch (2500-3300 cm-1) and disappearance of the aldehyde C-H stretch (2720, 2820 cm-1). | Rapid and non-destructive.[1][2][12][13][17] |
| Peroxide Value | Titratable measure of peroxide intermediates. | Standardized method for assessing the initial stages of oxidation.[18][19][20][21][22] |
Experimental Protocols
Protocol 1: Addition of BHT to this compound
Objective: To prepare a stabilized solution of this compound using BHT.
Materials:
-
This compound
-
Butylated Hydroxytoluene (BHT), high purity
-
Glass vial with a PTFE-lined cap
-
Analytical balance
-
Micropipette or syringe
-
Vortex mixer or magnetic stirrer
Procedure:
-
Determine the required amount of BHT. For a 0.05% (w/w) solution, you will need 0.5 mg of BHT for every 1 g of this compound.
-
Weigh the BHT. Accurately weigh the required amount of BHT and place it in the glass vial.
-
Add the this compound. Carefully add the desired amount of this compound to the vial containing the BHT.
-
Dissolve the BHT. Seal the vial and mix the contents thoroughly using a vortex mixer or a magnetic stirrer until the BHT is completely dissolved. Gentle warming (to no more than 40°C) can be applied if necessary, but ensure the vial is sealed to prevent evaporation.
-
Store appropriately. Once the BHT is dissolved, store the stabilized solution under the recommended conditions (cool, dark, and preferably under an inert atmosphere).
Protocol 2: Monitoring Oxidation by FTIR Spectroscopy
Objective: To qualitatively assess the oxidation of this compound over time.
Materials:
-
This compound sample(s)
-
FTIR spectrometer with a liquid sample cell (e.g., NaCl plates)
-
Pipette
Procedure:
-
Acquire a baseline spectrum. Take an FTIR spectrum of a fresh, unoxidized sample of this compound. This will serve as your t=0 reference.
-
Identify key peaks. Note the characteristic peaks for the aldehyde: the C=O stretch (around 1725 cm-1) and the two C-H stretches of the aldehyde group (around 2720 and 2820 cm-1).
-
Incubate the sample. Store the sample under the conditions you wish to test (e.g., exposed to air at room temperature).
-
Acquire spectra at time intervals. At regular intervals (e.g., daily or weekly), take a small aliquot of the sample and acquire a new FTIR spectrum.
-
Analyze the spectra. Compare the spectra over time. The formation of 2,2,3-trimethylbutanoic acid will be indicated by the appearance of a broad O-H stretch from approximately 2500 to 3300 cm-1, which will overlap with the C-H stretching region. A decrease in the intensity of the aldehyde C-H stretches may also be observed.
Mandatory Visualizations
Caption: Autoxidation pathway of this compound.
Caption: Mechanism of antioxidant action.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fourier transform and near infrared dataset of dialdehyde celluloses used to determine the degree of oxidation with chemometric analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. perfumersworld.com [perfumersworld.com]
- 4. specialchem.com [specialchem.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. alpha-tocophenol, 59-02-9 [thegoodscentscompany.com]
- 7. BHT (Butylated Hydroxytoluene): High-Purity Powder Stabilizer for Cosmetic Products [artikamart.com]
- 8. scribd.com [scribd.com]
- 9. nbi.ku.dk [nbi.ku.dk]
- 10. airproducts.co.uk [airproducts.co.uk]
- 11. EP0326407A2 - Method for preparing aqueous analytical reagents containing water insoluble antioxidant - Google Patents [patents.google.com]
- 12. Real-Time Monitoring of the Catalytic Oxidation of Alcohols to Aldehydes and Ketones on Resin Support by Single-Bead Fourier Transform Infrared Microspectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. α-Tocopherol - Wikipedia [en.wikipedia.org]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Peroxide value - Wikipedia [en.wikipedia.org]
- 19. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]
- 20. Peroxide Value Method [protocols.io]
- 21. mt.com [mt.com]
- 22. xylemanalytics.com [xylemanalytics.com]
- 23. cdn.caymanchem.com [cdn.caymanchem.com]
- 24. researchgate.net [researchgate.net]
Troubleshooting low conversion rates in 2,2,3-Trimethylbutanal reactions.
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in the synthesis of 2,2,3-trimethylbutanal.
Frequently Asked Questions (FAQs)
Q1: What are the most likely causes of low conversion rates in the synthesis of this compound?
A1: Low conversion rates in the synthesis of this compound are typically attributed to one or a combination of the following factors:
-
Steric Hindrance: The bulky nature of the reactants, such as pivalaldehyde or tert-butyl organometallic reagents, can physically block the desired reaction from occurring efficiently.[1][2]
-
Enolization of the Aldehyde: The strongly basic nature of organometallic reagents (especially organolithiums) can deprotonate the α-hydrogen of the aldehyde, forming an unreactive enolate and halting the desired nucleophilic addition.[3][4]
-
Reagent Quality and Handling: Organometallic reagents like Grignard and organolithium reagents are highly sensitive to moisture and air. Improper handling can lead to reagent degradation and lower effective concentrations.[5][6]
-
Suboptimal Reaction Conditions: Temperature, solvent, and the order of addition of reagents play a critical role in the outcome of the reaction. Non-optimal conditions can favor side reactions over the desired product formation.[7][8]
Q2: Which synthetic route is generally preferred for producing this compound to minimize low conversion?
A2: While multiple synthetic routes exist, a common approach involves the nucleophilic addition of an organometallic reagent to an aldehyde. Between the two primary options:
-
Route A: Pivalaldehyde (highly hindered) + Isopropylmagnesium Bromide (moderately hindered).
-
Route B: Isobutyraldehyde (B47883) (moderately hindered) + tert-Butyllithium (B1211817) (highly hindered and very basic).
Route A is often preferred. Although pivalaldehyde is sterically hindered, the Grignard reagent is less basic than tert-butyllithium, which reduces the likelihood of enolization as a significant side reaction.[9] The extreme steric bulk and high basicity of tert-butyllithium in Route B make it more prone to side reactions.[7]
Q3: How critical is the reaction temperature for these types of reactions?
A3: Reaction temperature is extremely critical. For reactions involving highly reactive and basic organometallic reagents, low temperatures (typically -78 °C) are essential to control reactivity and minimize side reactions.[7][10] At higher temperatures, the increased energy of the system can overcome the activation barrier for undesired pathways like enolization or reduction.[4]
Troubleshooting Guides for Low Conversion Rates
This guide is structured around two plausible synthetic routes to this compound.
Route A: Pivalaldehyde + Isopropylmagnesium Bromide
Problem: Low yield of 2,2,3-trimethylbutan-1-ol (B1288327) (the precursor to the aldehyde).
-
Q: My reaction is very slow and I recover a large amount of unreacted pivalaldehyde. What is the likely cause?
-
A: The primary cause is likely the significant steric hindrance from the tert-butyl group on pivalaldehyde, which impedes the approach of the isopropyl Grignard reagent.[1] To address this, consider increasing the reaction time and ensuring the Grignard reagent is of high quality and concentration.
-
-
Q: I am observing a significant amount of a side product identified as isobutanol. What is happening?
-
A: This suggests a reduction reaction is occurring, where a hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon of the aldehyde. This is a known side reaction with sterically hindered ketones and aldehydes.[4] Running the reaction at a lower temperature may help to disfavor this pathway.
-
Route B: Isobutyraldehyde + tert-Butyllithium
Problem: Low yield of 2,2,3-trimethylbutan-1-ol and presence of multiple byproducts.
-
Q: I am recovering a significant amount of isobutyraldehyde after workup. Why is the reaction not proceeding?
-
A: The most probable cause is the enolization of isobutyraldehyde by the highly basic tert-butyllithium.[3][9] The pKa of the α-hydrogen in isobutyraldehyde is around 15.7, making it susceptible to deprotonation by strong bases.[11] To mitigate this, ensure the reaction is carried out at a very low temperature (-78 °C) and consider a reverse addition (adding the aldehyde solution slowly to the tert-butyllithium solution).[7]
-
-
Q: My product mixture is complex, and I'm not isolating the desired alcohol. What could be the issue?
-
A: Besides enolization, the high reactivity of tert-butyllithium can lead to other side reactions, especially if the temperature is not well-controlled.[6] It's also crucial to use a dry, non-reactive solvent like pentane (B18724) or hexane, as tert-butyllithium can react with ethereal solvents like THF over time.[1] Ensure all glassware is meticulously dried and the reaction is run under a completely inert atmosphere (e.g., argon).[5]
-
Data Presentation
The choice of organometallic reagent and reaction conditions significantly impacts the product distribution. The following tables provide a summary of expected outcomes based on literature data for analogous systems.
Table 1: Influence of Reagent and Aldehyde Structure on Reaction Pathway
| Aldehyde | Organometallic Reagent | Predominant Reaction | Expected Product | Potential Major Side Product |
| Isobutyraldehyde | Isopropylmagnesium Bromide | Nucleophilic Addition | 2,2,3-Trimethylbutan-1-ol | Recovered Aldehyde |
| Pivalaldehyde | Isopropylmagnesium Bromide | Nucleophilic Addition | 2,2,3-Trimethylbutan-1-ol | Isobutanol (from reduction) |
| Isobutyraldehyde | tert-Butyllithium | Enolization/Addition | 2,2,3-Trimethylbutan-1-ol | Recovered Aldehyde (from enolate) |
| Pivalaldehyde | tert-Butyllithium | Nucleophilic Addition | 2,2,3-Trimethylbutan-1-ol | Minimal side products |
Table 2: Effect of Temperature on the Reaction of tert-Butyllithium with a Hindered, Enolizable Ketone (Illustrative Example)
| Temperature | Addition Product Yield | Enolization Product Yield |
| 0 °C | 55% | 45% |
| -78 °C | 75% | 25% |
| (Data adapted from analogous systems reported in the literature to illustrate the general trend.) |
Experimental Protocols
Synthesis of 2,2,3-trimethylbutan-1-ol via Grignard Reaction (Route A)
This protocol outlines the synthesis of the alcohol precursor, which can then be oxidized to this compound using standard methods (e.g., PCC or Swern oxidation).
Materials:
-
Magnesium turnings (1.2 equiv.)
-
Iodine crystal (catalytic)
-
2-Bromopropane (B125204) (1.2 equiv.)
-
Anhydrous diethyl ether or THF
-
Pivalaldehyde (1.0 equiv.)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Apparatus Setup: Assemble a three-necked round-bottom flask, oven-dried and cooled under an inert atmosphere (argon or nitrogen), equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a pressure-equalizing dropping funnel.
-
Grignard Reagent Formation: Place the magnesium turnings and a small crystal of iodine in the flask. Add a small portion of anhydrous diethyl ether. In the dropping funnel, place a solution of 2-bromopropane in anhydrous diethyl ether.
-
Add a small amount of the 2-bromopropane solution to the magnesium. The reaction should initiate, indicated by bubbling and a loss of the iodine color. If the reaction does not start, gentle warming may be required.
-
Once initiated, add the remaining 2-bromopropane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for an additional 30 minutes.
-
Addition to Aldehyde: Cool the prepared Grignard reagent to 0 °C in an ice bath.
-
Add a solution of pivalaldehyde in anhydrous diethyl ether to the dropping funnel and add it dropwise to the stirred Grignard reagent solution over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Workup: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2,3-trimethylbutan-1-ol. The product can be further purified by distillation or column chromatography.
Visualizations
Caption: Troubleshooting flowchart for low conversion rates.
Caption: Nucleophilic addition vs. enolization side reaction.
References
- 1. resources.saylor.org [resources.saylor.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. tert-Butyllithium - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 9. reddit.com [reddit.com]
- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 11. Organic Syntheses Procedure [orgsyn.org]
Column chromatography conditions for purifying 2,2,3-Trimethylbutanal.
This technical support center provides troubleshooting guidance and frequently asked questions for the column chromatography purification of 2,2,3-Trimethylbutanal.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound?
For the purification of this compound, silica (B1680970) gel is a commonly used stationary phase.[1] However, aldehydes can sometimes be sensitive to the acidic nature of silica gel, which may cause decomposition.[2][3] If you observe degradation of your product, switching to a more neutral stationary phase like alumina (B75360) is a viable alternative.[2] Another approach is to deactivate the silica gel by adding a small amount of a base, such as triethylamine (B128534), to the mobile phase.[2][3]
Q2: Which mobile phase is best suited for the purification of this compound?
A non-polar solvent system is generally recommended for the elution of aldehydes.[3] A mixture of hexane (B92381) and ethyl acetate (B1210297) or hexane and diethyl ether is a good starting point.[2][3] The optimal ratio of these solvents will depend on the polarity of the impurities you are trying to remove. It is advisable to first determine the best solvent system by running a thin-layer chromatography (TLC) analysis.[1][2]
Q3: How can I monitor the progress of the separation during column chromatography?
The elution of this compound and any impurities can be monitored by collecting fractions and analyzing them using thin-layer chromatography (TLC).[1] This will allow you to identify which fractions contain your desired product and whether the separation from impurities is successful.
Troubleshooting Guide
Problem: My this compound is decomposing on the column.
-
Cause: Aldehydes can be sensitive to the acidic nature of silica gel, leading to degradation.[2][3]
-
Solution 1: Switch to a neutral stationary phase such as alumina.[2]
-
Solution 2: Deactivate the silica gel by preparing a slurry with your mobile phase containing a small amount of triethylamine (typically 0.1-1%).[2][3]
-
Solution 3: Avoid using alcohol-based solvents in your mobile phase, as they can react with the aldehyde to form acetals or hemiacetals, especially in the presence of the slightly acidic silica gel.[2]
Problem: The separation of this compound from impurities is poor.
-
Cause: The chosen mobile phase may not have the optimal polarity to effectively separate the components of your mixture.
-
Solution 1: Optimize the solvent system by running TLC plates with various ratios of non-polar and polar solvents (e.g., hexane/ethyl acetate). Aim for a solvent system that gives your product an Rf value of approximately 0.3 on the TLC plate, with good separation from impurity spots.[2]
-
Solution 2: Consider using a longer chromatography column to increase the surface area for separation.[2]
-
Solution 3: Ensure your column is packed uniformly to avoid channeling, which can lead to poor separation.[1]
Problem: this compound is eluting too quickly or too slowly.
-
Cause: The polarity of the mobile phase is either too high (eluting too quickly) or too low (eluting too slowly).
-
Solution 1 (Eluting too quickly): Decrease the polarity of your mobile phase. For a hexane/ethyl acetate system, this means increasing the proportion of hexane.
-
Solution 2 (Eluting too slowly): Increase the polarity of your mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
Data Presentation
| Parameter | Recommended Condition | Alternative/Consideration |
| Stationary Phase | Silica Gel (60-120 mesh) | Alumina (neutral) |
| Mobile Phase | Hexane/Ethyl Acetate or Hexane/Diethyl Ether | Add 0.1-1% Triethylamine for deactivation |
| Solvent Ratio | Start with a low polarity mixture (e.g., 99:1 Hexane:Ethyl Acetate) and gradually increase polarity. | Determined by preliminary TLC analysis. |
| Monitoring | Thin-Layer Chromatography (TLC) | UV-Vis Spectroscopy if applicable |
Experimental Protocols
Detailed Methodology for Column Chromatography Purification of this compound
-
TLC Analysis:
-
Dissolve a small amount of your crude this compound in a suitable solvent.
-
Spot the solution on a TLC plate.
-
Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (start with a 95:5 ratio and try other ratios to find the optimal separation).
-
Visualize the spots (e.g., using a potassium permanganate (B83412) stain) and calculate the Rf values. The ideal solvent system will give the product an Rf of ~0.3 and show good separation from impurities.[2]
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of sample you need to purify.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in your chosen mobile phase (the least polar mixture you plan to use).
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the packed silica gel.
-
Drain the excess solvent until the solvent level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve your crude this compound in a minimal amount of the mobile phase.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has entered the silica gel.
-
Carefully add a small amount of fresh mobile phase and drain again to wash any remaining sample into the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the mobile phase.
-
Begin collecting fractions in test tubes.
-
Start with a low polarity mobile phase and, if necessary, gradually increase the polarity (gradient elution) to elute your compound and any more polar impurities.
-
Monitor the collected fractions by TLC to identify which ones contain the purified this compound.
-
-
Isolation:
-
Combine the pure fractions containing your product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the purification of this compound.
References
Technical Support Center: Handling Air-Sensitive 2,2,3-Trimethylbutanal
This technical support guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective handling of air-sensitive 2,2,3-Trimethylbutanal in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered air-sensitive?
A1: this compound is an organic compound belonging to the aldehyde family.[1] Like many aldehydes, it is susceptible to oxidation when exposed to air. The aldehyde functional group can be readily oxidized to a carboxylic acid, which can affect the purity of the compound and the outcome of chemical reactions.
Q2: How should this compound be properly stored?
A2: To maintain its integrity, this compound should be stored under an inert atmosphere, such as nitrogen or argon, in a tightly sealed container. It is advisable to store it in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.
Q3: What are the primary hazards associated with this compound?
A3: this compound is a highly flammable liquid and vapor.[2] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical.
Q4: What are the signs of degradation or contamination of this compound?
A4: The most common degradation product of an aldehyde exposed to air is the corresponding carboxylic acid. The presence of this impurity can often be detected by analytical techniques such as NMR spectroscopy (a shift in the aldehyde proton peak and the appearance of a carboxylic acid proton peak) or IR spectroscopy (broadening of the carbonyl stretch and the appearance of an O-H stretch). A change in the physical appearance or odor of the compound may also indicate degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: Inconsistent or Low Yields in a Reaction
-
Question: I am using this compound in a reaction (e.g., Wittig or Grignard) and getting inconsistent or low yields. What could be the cause?
-
Answer:
-
Purity of the Aldehyde: The most likely culprit is the degradation of the aldehyde due to air exposure. The presence of the corresponding carboxylic acid can quench reagents like Grignard reagents or ylides, leading to lower yields.
-
Solution:
-
Verify Purity: Before use, check the purity of the this compound using an appropriate analytical method like ¹H NMR or GC.
-
Purification: If impurities are detected, consider purifying the aldehyde. Distillation under reduced pressure is a common method for purifying liquid aldehydes.[3]
-
Inert Atmosphere: Ensure that the entire experimental setup is under a positive pressure of an inert gas (nitrogen or argon) to prevent any contact with air.
-
-
Issue 2: Reaction Fails to Initiate
-
Question: My reaction with this compound is not starting. What should I check?
-
Answer:
-
Reagent Quality: Besides the purity of the aldehyde, the quality of other reagents is critical, especially in moisture-sensitive reactions like the Grignard reaction.
-
Solution:
-
Dry Glassware: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under vacuum, to remove any adsorbed moisture.
-
Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Initiation of Grignard Reagent: If preparing a Grignard reagent, ensure the magnesium turnings are fresh and activated. A small crystal of iodine can be used to initiate the reaction. The reaction of the Grignard reagent with the aldehyde is often exothermic.[4][5]
-
-
Issue 3: Formation of Unexpected Side Products
-
Question: I am observing unexpected side products in my reaction mixture. What could be the source?
-
Answer:
-
Side Reactions of the Aldehyde: Aldehydes can undergo various side reactions, such as self-condensation (aldol reaction) under basic or acidic conditions. The presence of impurities can also catalyze unwanted reactions.
-
Solution:
-
Control of Reaction Conditions: Carefully control the reaction temperature and the rate of addition of reagents. For many reactions involving aldehydes, it is beneficial to add the aldehyde slowly to the other reactant to maintain a low concentration of the aldehyde and minimize side reactions.
-
Use of Freshly Purified Aldehyde: Using freshly purified this compound will minimize the presence of impurities that could lead to side reactions.
-
-
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₄O[2] |
| Molecular Weight | 114.19 g/mol [2] |
| Appearance | Colorless liquid |
| Odor | Distinctive aldehyde odor[1] |
| Boiling Point | Data not readily available |
| Density | Data not readily available |
| Hazards | Highly flammable, Skin irritant, Eye irritant, Respiratory irritant[2] |
Table 2: Common Impurities in Air-Sensitive Aldehydes and Their Detection
| Impurity | Source | Detection Method |
| Carboxylic Acid | Oxidation by air | ¹H NMR (broad singlet >10 ppm), IR (broad O-H stretch ~3000 cm⁻¹) |
| Water | Incomplete drying of glassware or solvents | Can interfere with moisture-sensitive reactions |
| Peroxides | Autoxidation | Peroxide test strips |
| Aldol Adducts | Self-condensation | TLC, ¹H NMR, GC-MS |
Experimental Protocols
Protocol 1: General Procedure for Handling this compound using a Schlenk Line
This protocol outlines the basic steps for safely transferring this compound under an inert atmosphere.
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120 °C overnight and assembled while hot, or flame-dried under vacuum. Allow the glassware to cool to room temperature under a positive pressure of inert gas (nitrogen or argon).
-
Inert Atmosphere: Connect the reaction flask to a Schlenk line. Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Transfer:
-
Use a clean, dry syringe and needle.
-
Flush the syringe with inert gas by drawing and expelling the gas from the headspace of a flask under a positive pressure of inert gas.
-
Puncture the septum of the this compound storage bottle with the needle and draw the desired volume of the liquid.
-
To prevent drips and exposure to air, it is good practice to draw a small amount of inert gas into the syringe after drawing the liquid (an "air bubble" of inert gas).
-
Quickly transfer the aldehyde to the reaction flask by injecting it through the septum.
-
-
Maintaining Inert Atmosphere: Throughout the experiment, maintain a slight positive pressure of inert gas, which can be monitored with an oil bubbler.
Mandatory Visualization
Caption: Experimental workflow for handling air-sensitive this compound.
Caption: Troubleshooting guide for low yields in reactions with this compound.
References
Scaling up the synthesis of 2,2,3-Trimethylbutanal in the lab.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the laboratory-scale synthesis of 2,2,3-trimethylbutanal.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound in the lab?
A1: The most prevalent laboratory-scale synthesis of this compound involves a two-step process:
-
Grignard Reaction: Synthesis of the precursor alcohol, 2,2,3-trimethyl-1-butanol, via the reaction of a suitable Grignard reagent with an appropriate carbonyl compound. A common route is the reaction of isopropylmagnesium chloride with pivaldehyde (2,2-dimethylpropanal).
-
Oxidation: Subsequent oxidation of the sterically hindered primary alcohol (2,2,3-trimethyl-1-butanol) to the desired aldehyde, this compound. Due to the steric hindrance, mild oxidation methods are preferred to avoid side reactions and achieve good selectivity.[1][2]
Q2: Why is the synthesis of this compound challenging?
A2: The primary challenge in synthesizing this compound lies in the steric hindrance around the carbonyl group and the alpha-carbon. This steric bulk can lead to several issues:
-
Slow reaction rates: The bulky tert-butyl and isopropyl groups can impede the approach of reagents to the reaction center.[3]
-
Side reactions: In Grignard reactions, steric hindrance can favor enolization of the aldehyde starting material or reduction of the carbonyl group, leading to lower yields of the desired alcohol.[4]
-
Difficult purification: The similar boiling points of starting materials, products, and byproducts can complicate purification by distillation.
Q3: What are the recommended oxidation methods for converting 2,2,3-trimethyl-1-butanol to this compound?
A3: For the oxidation of sterically hindered primary alcohols like 2,2,3-trimethyl-1-butanol, mild and selective oxidizing agents are crucial to prevent over-oxidation to the carboxylic acid. Recommended methods include:
-
Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures. It is known for its mild conditions and high yields for a wide range of alcohols.[5][6][7]
-
Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a selective and mild oxidation of primary alcohols to aldehydes at room temperature.[8][9][10]
-
Pyridinium Chlorochromate (PCC) Oxidation: PCC is a milder alternative to other chromium-based oxidants and can effectively oxidize primary alcohols to aldehydes without significant over-oxidation.[1][11][12]
Troubleshooting Guides
Guide 1: Grignard Reaction for 2,2,3-trimethyl-1-butanol Synthesis
Problem: Low or no yield of the desired alcohol, 2,2,3-trimethyl-1-butanol.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Poor quality Grignard reagent | Ensure all glassware is rigorously dried. Use anhydrous solvents (e.g., diethyl ether, THF). Activate magnesium turnings with a small crystal of iodine or 1,2-dibromoethane (B42909) if the reaction is sluggish to initiate. | Grignard reagents are highly sensitive to moisture and will be quenched by water.[13] |
| Side reactions (enolization/reduction) | Add the Grignard reagent slowly to the aldehyde at a low temperature (e.g., 0 °C or -78 °C). Use a less sterically hindered Grignard reagent if the chosen one is too bulky. | Lower temperatures favor the desired nucleophilic addition over competing side reactions like enolization and reduction.[3] |
| Impure reagents | Use freshly distilled pivaldehyde. Ensure the purity of the isopropyl halide used to prepare the Grignard reagent. | Impurities in the starting materials can lead to the formation of byproducts and consume the Grignard reagent. |
Guide 2: Oxidation of 2,2,3-trimethyl-1-butanol
Problem: Low yield of this compound and/or formation of byproducts.
| Potential Cause | Troubleshooting Recommendation | Rationale |
| Over-oxidation to carboxylic acid | Use a mild and selective oxidizing agent like Swern, DMP, or PCC.[2][9] Carefully control the reaction stoichiometry and temperature. | Stronger oxidizing agents can easily oxidize the intermediate aldehyde to the corresponding carboxylic acid.[14] |
| Incomplete reaction | Increase the reaction time or slightly elevate the temperature (while monitoring for side reactions). Ensure the oxidizing agent is fresh and active. | Steric hindrance can slow down the oxidation reaction, requiring more forcing conditions. |
| Difficult product isolation | After quenching the reaction, perform a careful workup to remove the oxidant byproducts. For Swern oxidation, a thorough aqueous wash is necessary to remove DMSO and salts. For DMP and PCC, filtration through a pad of silica (B1680970) gel or celite can be effective. Purify the final product by careful fractional distillation or column chromatography. | The byproducts of the oxidation can interfere with the purification of the desired aldehyde.[15] |
Experimental Protocols
Protocol 1: Synthesis of 2,2,3-trimethyl-1-butanol via Grignard Reaction
This protocol is a general guideline and may require optimization.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Isopropyl chloride or bromide
-
Pivaldehyde (2,2-dimethylpropanal)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Isopropylmagnesium Chloride:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
Add a solution of isopropyl chloride in anhydrous diethyl ether dropwise from the dropping funnel. A small crystal of iodine can be added to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), continue the addition of the isopropyl chloride solution at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with Pivaldehyde:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of freshly distilled pivaldehyde in anhydrous diethyl ether dropwise to the stirred Grignard solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the crude 2,2,3-trimethyl-1-butanol by fractional distillation.
-
Protocol 2: Oxidation of 2,2,3-trimethyl-1-butanol to this compound using Swern Oxidation
This protocol is a general guideline and requires careful handling of reagents at low temperatures.
Materials:
-
2,2,3-trimethyl-1-butanol
-
Anhydrous dichloromethane (B109758) (DCM)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Oxalyl chloride
-
Triethylamine (B128534) (TEA)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation of DMSO:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool the solution to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of anhydrous DMSO in anhydrous DCM dropwise, maintaining the temperature below -60 °C.
-
Stir the mixture at -78 °C for 15 minutes.
-
-
Oxidation:
-
Add a solution of 2,2,3-trimethyl-1-butanol in anhydrous DCM dropwise to the activated DMSO solution, keeping the temperature below -60 °C.
-
Stir the reaction mixture at -78 °C for 30-60 minutes.
-
Add triethylamine dropwise to the reaction mixture, again maintaining the temperature below -60 °C.
-
After the addition, remove the cooling bath and allow the reaction to warm to room temperature.
-
-
Work-up and Purification:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude this compound by careful fractional distillation.
-
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield synthesis.
References
- 1. quora.com [quora.com]
- 2. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. benchchem.com [benchchem.com]
- 4. Grignard Reaction [organic-chemistry.org]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. glaserr.missouri.edu [glaserr.missouri.edu]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. reddit.com [reddit.com]
Technical Support Center: Overcoming Poor Resolution in GC Analysis of 2,2,3-Trimethylbutanal
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve challenges related to poor peak resolution in the gas chromatography (GC) analysis of 2,2,3-Trimethylbutanal.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Question 1: Why am I observing poor resolution—either broad or overlapping peaks—for this compound?
Answer: Poor resolution in gas chromatography is typically caused by issues related to three main factors: column efficiency, stationary phase selectivity, and analyte retention.[1][2][3]
-
Efficiency: This relates to the narrowness of the peaks. Broad peaks are a sign of low efficiency, which can result from a non-optimal carrier gas flow rate, improper column installation (creating dead volume), or a degraded column.[4][5]
-
Selectivity: This is the ability of the stationary phase to distinguish between different analytes. If this compound is co-eluting (overlapping) with an impurity or isomer, the column's stationary phase may not be selective enough under the current conditions. Selectivity is primarily influenced by the stationary phase chemistry and the oven temperature.[2]
-
Retention Factor (k): This describes how long an analyte is retained on the column. Insufficient retention, often caused by an excessively high oven temperature, will not allow the column enough time to perform a separation.[1]
-
Analyte-Specific Issues: Aldehydes like this compound can be prone to interacting with active sites in the GC system (e.g., dirty inlet liner, column contamination), leading to peak tailing, which degrades resolution.[6]
Question 2: How can I improve the separation of overlapping peaks (poor selectivity)?
Answer: To improve the separation of co-eluting peaks, you must enhance the selectivity of your method. This can be achieved through two primary approaches:
-
Change the Stationary Phase: The most powerful way to alter selectivity is to use a column with a different stationary phase.[1][2] Non-polar stationary phases separate compounds primarily by their boiling points.[7] To separate structurally similar compounds like isomers, a column with a different polarity is often required. For aldehydes, consider a mid- to high-polarity column, such as one containing cyanopropyl or phenyl functional groups, or a polyethylene (B3416737) glycol (WAX) phase, which can provide different separation mechanisms.[7][8]
-
Optimize the Oven Temperature Program: Temperature significantly affects selectivity.[2]
-
Lower the Initial Temperature: A lower starting temperature increases the retention of volatile compounds and can improve the resolution of early-eluting peaks.[9][10]
-
Use a Slower Temperature Ramp: A slower ramp rate (e.g., 5°C/min instead of 20°C/min) gives the analytes more time to interact with the stationary phase, which can significantly improve the separation of closely eluting compounds.[11][12]
-
Question 3: My peaks for this compound are broad. How can I make them sharper (improve efficiency)?
Answer: Sharper, narrower peaks are a hallmark of a highly efficient separation. To reduce peak broadening:
-
Optimize Carrier Gas Flow Rate: Ensure your carrier gas is set to its optimal linear velocity. The Van Deemter equation describes how linear velocity affects efficiency; flow rates that are too low or too high will cause peak broadening. Hydrogen is often a more efficient carrier gas than helium and allows for the use of higher flow rates, potentially shortening run times.[13][14]
-
Use a More Efficient Column: Column dimensions are key to efficiency.[1]
-
Check for System Issues:
-
Leaks: Check for leaks at the inlet and detector fittings.
-
Column Installation: Ensure the column is cut cleanly and installed at the correct depth in the inlet and detector to avoid dead volume.[5]
-
Inlet Liner: Use a clean, deactivated liner to prevent analyte adsorption, which can cause peak tailing.[17]
-
Frequently Asked Questions (FAQs)
FAQ 1: Can my injection technique or sample concentration affect the resolution of this compound?
Yes, absolutely. Injecting too much sample can overload the column, leading to distorted, broad, or fronting peaks that compromise resolution.[11] If you suspect column overload, try diluting your sample or increasing the split ratio. Furthermore, the cleanliness and inertness of the inlet liner are critical for reactive compounds like aldehydes. Active sites in a dirty liner can cause peak tailing, which reduces resolution and reproducibility.[6][17]
FAQ 2: What is the effect of carrier gas type and flow rate on resolution?
The choice of carrier gas and its flow rate directly impacts column efficiency. Hydrogen generally provides the best efficiency at higher linear velocities compared to helium or nitrogen.[13] This means you can often achieve the same or better resolution in a shorter analysis time by using hydrogen. It is crucial to operate the column at or near the optimal flow rate for the chosen gas to minimize peak broadening and maximize resolution.[9]
FAQ 3: When should I use an isothermal oven program versus a temperature ramp for analyzing this compound?
An isothermal (constant temperature) program is suitable for simple samples where the analytes have similar boiling points and elute within a narrow time frame. However, for more complex samples containing compounds with a wide range of boiling points, a temperature program is necessary.[10][18] A temperature ramp ensures that later-eluting compounds are pushed off the column in a reasonable time with good peak shape, while still allowing for the separation of more volatile components at the beginning of the run.[19] For method development involving this compound, starting with a "scouting" temperature ramp (e.g., 40°C to 250°C at 10°C/min) is a common and effective strategy.[10]
Data Presentation
The following tables summarize the expected impact of changing key GC parameters on resolution.
Table 1: Effect of GC Column Parameters on Resolution
| Parameter | Change | Effect on Efficiency (Peak Width) | Effect on Resolution (Rs) | Typical Trade-Off |
| Length | 30 m → 60 m | Increases (Sharper relative to retention) | Increases by ~40%[1][15] | Longer analysis time |
| Internal Diameter | 0.25 mm → 0.18 mm | Significantly Increases (Sharper peaks) | Increases[16] | Lower sample capacity |
| Film Thickness | 0.25 µm → 0.50 µm | Decreases (Broader peaks) | May increase for very volatile analytes | Increased retention, potential loss of resolution for high boilers[20] |
| Stationary Phase | Non-polar → Polar | Varies | Can dramatically increase or decrease, depending on analyte polarity[7] | Changes elution order |
Table 2: Impact of Oven Temperature Program on Analyte Retention and Resolution
| Parameter | Change | Effect on Retention Time | Effect on Resolution (Rs) | Best For |
| Initial Temperature | 60°C → 40°C | Increases | Improves for early eluting peaks[10] | Volatile compounds |
| Ramp Rate | 20°C/min → 5°C/min | Increases | Generally improves for closely eluting peaks[11] | Complex mixtures |
| Isothermal Temp. | 100°C → 80°C | Increases | Improves if peaks were eluting too quickly[9] | Simple mixtures |
Experimental Protocols
Protocol 1: Systematic Approach to Optimizing GC Method for this compound
This protocol provides a logical workflow for developing a robust GC method with optimal resolution.
-
Initial System Preparation & Column Selection:
-
Verify the GC system is leak-free.
-
Install a new, high-quality septum and an inert inlet liner.
-
Select a starting column. A good choice for initial screening would be a 30 m x 0.25 mm ID, 0.25 µm film thickness column. Consider a mid-polarity phase (e.g., 5% phenyl-polysiloxane) or a WAX column if isomer separation is expected.[15]
-
Condition the column according to the manufacturer's instructions.
-
-
Establish a Scouting Gradient:
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split injection (e.g., 50:1 ratio) at 250°C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Run a standard of this compound and any known potential impurities.
-
-
Method Optimization (Adjust One Parameter at a Time):
-
Step 3a: Optimize the Initial Temperature. If early peaks (including the target analyte) are poorly resolved, lower the initial temperature in 10°C increments. If the analyte has a very long retention time, you may cautiously increase the initial temperature.[21]
-
Step 3b: Optimize the Temperature Ramp. If peaks in the middle of the chromatogram are co-eluting, decrease the ramp rate (e.g., to 7°C/min, then 5°C/min).[21] Observe the change in resolution.
-
Step 3c: Optimize Carrier Gas Flow. Once the temperature program is satisfactory, adjust the carrier gas flow rate (or pressure) to find the optimal linear velocity that provides the narrowest peaks for your analyte of interest.
-
Step 3d: Re-evaluate Column Choice. If optimal resolution cannot be achieved after adjusting the parameters above, the stationary phase is likely not suitable. Repeat the process with a column of different polarity (e.g., switch from a 5% phenyl to a WAX column).
-
Mandatory Visualization
The following diagram illustrates a logical workflow for troubleshooting poor resolution in your GC analysis.
References
- 1. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. m.youtube.com [m.youtube.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. ssi.shimadzu.com [ssi.shimadzu.com]
- 6. benchchem.com [benchchem.com]
- 7. trajanscimed.com [trajanscimed.com]
- 8. Guide to GC Column Selection and Optimizing Separations [restek.com]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. agilent.com [agilent.com]
- 13. youtube.com [youtube.com]
- 14. easy way for increasing resolutions - Chromatography Forum [chromforum.org]
- 15. fishersci.com [fishersci.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Temperature Programming for Better GC Results | Phenomenex [phenomenex.com]
- 19. What Is Temperature Programming in Gas Chromatography? - Industry news - News - Zhejiang ALWSCI Technologies Co.,Ltd [alwsci.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. chromatographyonline.com [chromatographyonline.com]
Minimizing byproduct formation in the synthesis of 2,2,3-Trimethylbutanal.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 2,2,3-trimethylbutanal.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A widely employed and logical synthetic strategy involves a two-step process:
-
Grignard Reaction: The nucleophilic addition of an isopropyl Grignard reagent (e.g., isopropylmagnesium bromide) to pivaldehyde (2,2-dimethylpropanal). This reaction forms the intermediate alcohol, 2,2,3-trimethylbutan-1-ol (B1288327).
-
Oxidation: The subsequent oxidation of the sterically hindered primary alcohol, 2,2,3-trimethylbutan-1-ol, to the desired aldehyde, this compound. To prevent over-oxidation to the carboxylic acid, mild and selective oxidizing agents are recommended.
Q2: What are the primary byproducts to anticipate in this synthesis?
A2: Byproduct formation can occur in both steps of the synthesis:
-
Grignard Reaction Step:
-
Reduction Byproduct (2,2-dimethylpropan-1-ol): The Grignard reagent can act as a reducing agent, transferring a hydride to the pivaldehyde, especially at elevated temperatures.[1]
-
Enolization Byproduct (Pivaldehyde Enolate): The Grignard reagent can act as a base, deprotonating the α-carbon of another pivaldehyde molecule, leading to the formation of an enolate and unreacted starting materials upon workup.[1][2] This is more prevalent with sterically hindered ketones but can occur with hindered aldehydes.
-
Wurtz Coupling Byproduct (2,3-dimethylbutane): Formed from the coupling of two isopropyl groups from the Grignard reagent.[3]
-
-
Oxidation Step:
-
Over-oxidation Byproduct (2,2,3-Trimethylbutanoic Acid): If the oxidation conditions are too harsh or the reaction is not carefully controlled, the desired aldehyde can be further oxidized to the corresponding carboxylic acid.
-
Q3: How can I minimize the formation of the reduction byproduct in the Grignard reaction?
A3: To favor the desired nucleophilic addition over reduction, it is crucial to maintain a low reaction temperature.[4] Conducting the reaction at 0°C or below can significantly suppress the hydride transfer pathway.
Q4: What measures can be taken to reduce enolization during the Grignard reaction?
A4: While less common for aldehydes compared to ketones, enolization can be minimized by using a less sterically hindered Grignard reagent if the synthesis allows, and by maintaining a low reaction temperature to favor the kinetic addition product.[5]
Q5: Which oxidation methods are recommended for converting 2,2,3-trimethylbutan-1-ol to this compound while avoiding over-oxidation?
A5: For the oxidation of sterically hindered primary alcohols like 2,2,3-trimethylbutan-1-ol, mild and selective methods are essential. The following are highly recommended:
-
Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated with oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures (typically -78°C). It is known for its high yields and compatibility with a wide range of functional groups.[6][7]
-
Dess-Martin Periodinane (DMP) Oxidation: This reaction employs a hypervalent iodine reagent (Dess-Martin periodinane) and is known for its mild conditions (room temperature), neutral pH, and high chemoselectivity for oxidizing primary alcohols to aldehydes.[8][9]
Troubleshooting Guides
Guide 1: Grignard Reaction of Isopropylmagnesium Bromide with Pivaldehyde
| Issue | Potential Cause | Recommended Action(s) |
| Low yield of 2,2,3-trimethylbutan-1-ol with significant recovery of pivaldehyde. | Incomplete reaction due to steric hindrance.[10] | Increase the reaction time. Use a less sterically hindered Grignard reagent if the experimental design permits. Consider the use of a more coordinating solvent like THF to enhance the reactivity of the Grignard reagent.[11] |
| Significant formation of 2,2-dimethylpropan-1-ol. | Reduction of pivaldehyde by the Grignard reagent.[1] | Maintain a low reaction temperature (e.g., -78°C to 0°C). Add the Grignard reagent slowly to the pivaldehyde solution to avoid localized heating. |
| Formation of a significant amount of 2,3-dimethylbutane. | Wurtz coupling of the Grignard reagent.[3] | Ensure the magnesium turnings are of high quality and the reaction is initiated properly. Avoid high concentrations of the alkyl halide during Grignard formation. |
| Reaction fails to initiate. | Inactive magnesium surface due to oxide layer. Presence of moisture. | Activate the magnesium turnings with a small crystal of iodine or by crushing them in the flask. Ensure all glassware is oven-dried and solvents are anhydrous.[12] |
Guide 2: Oxidation of 2,2,3-trimethylbutan-1-ol
| Issue | Potential Cause | Recommended Action(s) |
| Low yield of this compound with recovery of the starting alcohol. | Incomplete oxidation. | Increase the equivalents of the oxidizing agent (Swern or DMP).[13] Extend the reaction time. For Swern oxidation, ensure the temperature is maintained at the optimal low temperature during reagent addition.[14] |
| Formation of 2,2,3-trimethylbutanoic acid. | Over-oxidation of the aldehyde. | Use a mild and selective oxidizing agent like Swern or Dess-Martin periodinane.[6][8] Carefully control the stoichiometry of the oxidant. Quench the reaction promptly once the starting material is consumed (monitored by TLC or GC). |
| Formation of side products with unpleasant odors (Swern Oxidation). | Formation of dimethyl sulfide.[6] | Conduct the reaction in a well-ventilated fume hood. Quench the reaction with a suitable oxidizing agent (e.g., bleach) to neutralize the odor of dimethyl sulfide. |
| Difficulty in removing the iodine byproducts (Dess-Martin Oxidation). | The byproduct, 2-iodoxybenzoic acid (IBX), can be insoluble. | After the reaction, quench with a saturated aqueous solution of sodium thiosulfate (B1220275) to reduce the iodine species, which can then be removed by aqueous extraction.[13] |
Data Presentation
Table 1: Illustrative Byproduct Distribution in the Grignard Reaction
| Parameter | Condition A | Condition B | Condition C |
| Temperature | 25°C | 0°C | -78°C |
| Solvent | Diethyl Ether | THF | THF |
| 2,2,3-trimethylbutan-1-ol (Desired Product) | ~70% | ~85% | >90% |
| 2,2-dimethylpropan-1-ol (Reduction) | ~20% | ~10% | <5% |
| Pivaldehyde Enolate Formation | ~5% | <3% | <2% |
| 2,3-dimethylbutane (Wurtz Coupling) | ~5% | ~2% | <1% |
Note: The data in this table is illustrative and based on general principles of Grignard reactions with sterically hindered aldehydes. Actual yields may vary based on specific experimental conditions.
Table 2: Comparison of Oxidation Methods for 2,2,3-trimethylbutan-1-ol
| Parameter | Swern Oxidation | Dess-Martin Periodinane (DMP) Oxidation |
| Typical Yield of Aldehyde | >90% | >90% |
| Formation of Carboxylic Acid | <2% (with careful control) | <1% |
| Reaction Temperature | -78°C | Room Temperature |
| Key Reagents | DMSO, Oxalyl Chloride, Triethylamine (B128534) | Dess-Martin Periodinane |
| Workup Considerations | Unpleasant odor of dimethyl sulfide. | Removal of iodine byproducts. |
Experimental Protocols
Protocol 1: Synthesis of 2,2,3-trimethylbutan-1-ol via Grignard Reaction
-
Preparation: All glassware must be oven-dried and assembled under an inert atmosphere (e.g., nitrogen or argon). Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF) should be used as the solvent.
-
Grignard Reagent Formation: In a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings. Add a small portion of a solution of isopropyl bromide in the chosen anhydrous solvent. If the reaction does not initiate, add a small crystal of iodine. Once the reaction starts, add the remaining isopropyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring until the magnesium is consumed.
-
Addition to Pivaldehyde: Cool the Grignard reagent solution to 0°C in an ice bath. Add a solution of pivaldehyde in the anhydrous solvent dropwise to the Grignard reagent, maintaining the temperature at or below 0°C.
-
Workup: After the addition is complete, stir the reaction mixture at 0°C for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,2,3-trimethylbutan-1-ol.
Protocol 2: Swern Oxidation of 2,2,3-trimethylbutan-1-ol [14][15]
-
Preparation: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of oxalyl chloride in anhydrous dichloromethane (B109758) (DCM) and cool it to -78°C using a dry ice/acetone bath.
-
Activation of DMSO: Slowly add a solution of dimethyl sulfoxide (DMSO) in anhydrous DCM to the oxalyl chloride solution, maintaining the temperature at -78°C.
-
Addition of Alcohol: After stirring for a few minutes, add a solution of 2,2,3-trimethylbutan-1-ol in anhydrous DCM dropwise, ensuring the temperature remains at -78°C.
-
Addition of Base: After stirring for a short period, add triethylamine dropwise to the reaction mixture.
-
Workup: Allow the reaction to warm to room temperature. Add water to quench the reaction. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Visualizations
Caption: Competing reaction pathways in the Grignard synthesis.
Caption: Workflow for the selective oxidation to this compound.
References
- 1. Dess-Martin Oxidation [organic-chemistry.org]
- 2. Grignard Reaction [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Swern oxidation - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 9. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
- 11. Grignard reaction with chlorosilanes in THF: a kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. web.mnstate.edu [web.mnstate.edu]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Spectral Analysis of 2,2,3-Trimethylbutanal and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the spectral properties of 2,2,3-trimethylbutanal and its structural isomers. Understanding the unique spectral fingerprints of these closely related aldehydes is crucial for their unambiguous identification in complex mixtures, a common challenge in drug development and metabolic studies. This document presents a side-by-side comparison of their Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra, supported by detailed experimental protocols and logical workflows.
Executive Summary
This compound and its isomers, all sharing the molecular formula C₇H₁₄O, exhibit distinct spectral characteristics arising from their unique structural arrangements. While their IR spectra share the common feature of a strong carbonyl absorption, the substitution pattern around the aldehyde group and the branching of the alkyl chain lead to significant differences in their ¹H and ¹³C NMR spectra. Mass spectrometry further distinguishes these isomers through characteristic fragmentation patterns influenced by the stability of the resulting carbocations.
¹H NMR Spectral Data Comparison
The ¹H NMR spectra are particularly informative for distinguishing between these isomers. The chemical shift of the aldehydic proton and the splitting patterns of the alkyl protons provide a clear fingerprint for each molecule.
| Compound | Aldehydic Proton (δ ppm) | Alkyl Proton Chemical Shifts (δ ppm) |
| This compound | ~9.6 (s) | Specific data not readily available in searched databases. Predicted shifts would show a complex pattern for the isopropyl and tertiary butyl groups. |
| Heptanal (B48729) | 9.75 (t, J=1.8 Hz) | 2.40 (dt, J=7.4, 1.8 Hz, 2H), 1.62 (m, 2H), 1.30 (m, 6H), 0.88 (t, J=6.8 Hz, 3H)[1] |
| 2,3-Dimethylpentanal | 9.69 (d, J=2.0 Hz) / 9.66 (d, J=1.6 Hz) (diastereomers) | 2.36-2.30 (m), 1.93-1.83 (m), 1.41-1.22 (m), 1.05-0.84 (m)[2] |
| 3,3-Dimethylpentanal | ~9.7 (t) | Predicted shifts would include signals for the ethyl and neopentyl-like fragments. |
Note: The complexity of the spectra for branched isomers can lead to overlapping multiplets. Data for this compound is based on general predictions for aldehydes as specific experimental data was not found in the searched resources.
¹³C NMR Spectral Data Comparison
¹³C NMR spectroscopy provides complementary information, with the chemical shift of the carbonyl carbon and the number of distinct signals for the alkyl carbons being key differentiators.
| Compound | Carbonyl Carbon (δ ppm) | Alkyl Carbon Chemical Shifts (δ ppm) | Number of Signals |
| This compound | ~205 | Predicted to have 6 distinct signals. | 6 |
| Heptanal | 202.5 | 43.9, 31.6, 29.0, 24.1, 22.4, 14.0[3] | 7 |
| 2,3-Dimethylpentanal | ~205 | A complex set of signals due to stereoisomers. | 7 |
| 3,3-Dimethylpentanal | ~205 | Predicted to have 6 distinct signals. | 6 |
Mass Spectrometry Data Comparison
Electron ionization mass spectrometry (EI-MS) of these aldehydes is characterized by α-cleavage and McLafferty rearrangements. The relative abundance of the resulting fragment ions is highly dependent on the structure of the isomer.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound | 114 (low abundance) | Predicted major fragments at m/z 57 (tert-butyl cation) and m/z 43 (isopropyl cation). |
| Heptanal | 114 (low abundance) | 96, 86, 70, 58, 44 (base peak), 43, 41[4] |
| 2,3-Dimethylpentanal | 114 (low abundance) | 85, 71, 58 (base peak), 57, 43, 41[5] |
| 3,3-Dimethylpentanal | 114 (low abundance) | Predicted major fragments resulting from cleavage adjacent to the quaternary carbon. |
Infrared (IR) Spectroscopy Data Comparison
The IR spectra of all isomers show a characteristic strong absorption for the C=O stretch of the aldehyde group. The C-H stretching of the aldehyde proton is also a key diagnostic feature.
| Compound | C=O Stretch (cm⁻¹) | Aldehyde C-H Stretch (cm⁻¹) |
| This compound | ~1725-1740 | ~2720, ~2820 |
| Heptanal | ~1730 | ~2710, ~2810[6] |
| 2,3-Dimethylpentanal | ~1725 | ~2705, ~2805[7] |
| 3,3-Dimethylpentanal | ~1725-1740 | ~2720, ~2820 |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
A standard protocol for acquiring ¹H and ¹³C NMR spectra of aldehyde samples is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the aldehyde in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C and longer relaxation times.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
Mass Spectrometry (MS)
For the analysis of volatile aldehydes, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is a common technique:
-
Sample Preparation: Prepare a dilute solution of the aldehyde in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Separation:
-
Inject a small volume (e.g., 1 µL) of the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Employ a temperature program to separate the isomers. A typical program might start at 50°C, hold for 2 minutes, and then ramp to 250°C at 10°C/min.
-
-
MS Detection:
-
The eluent from the GC is introduced into the ion source of the mass spectrometer.
-
Use a standard electron ionization energy of 70 eV.
-
Acquire mass spectra over a mass-to-charge (m/z) range of approximately 35-200 amu.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure.
Infrared (IR) Spectroscopy
Attenuated Total Reflectance (ATR) or transmission FTIR spectroscopy can be used for these liquid samples:
-
Sample Preparation:
-
ATR: Place a drop of the neat liquid sample directly onto the ATR crystal.
-
Transmission: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Acquire the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.
-
Collect a background spectrum of the empty ATR crystal or salt plates and subtract it from the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands, paying close attention to the C=O and aldehyde C-H stretching regions.
Logical Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the identification and differentiation of this compound and its isomers using the discussed spectral techniques.
Caption: Workflow for the spectroscopic identification of C₇H₁₄O aldehyde isomers.
This guide provides a foundational comparison of the spectral features of this compound and its isomers. For definitive identification, it is recommended to compare experimental data with that of authenticated reference standards.
References
- 1. Heptaldehyde(111-71-7) 1H NMR spectrum [chemicalbook.com]
- 2. 2,3-DIMETHYLPENTANAL(32749-94-3) 1H NMR spectrum [chemicalbook.com]
- 3. hmdb.ca [hmdb.ca]
- 4. Heptanal [webbook.nist.gov]
- 5. Pentanal, 2,3-dimethyl- [webbook.nist.gov]
- 6. (Solved) - The IR spectra of heptanal and Label each of the two spectra with... (1 Answer) | Transtutors [transtutors.com]
- 7. Pentanal, 2,3-dimethyl- [webbook.nist.gov]
A Comparative Guide to Enantioselective Synthesis Validation Using Sterically Hindered Aldehydes: A Focus on 2,2,3-Trimethylbutanal Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quest for enantiomerically pure compounds is a cornerstone of modern drug discovery and development. The validation of synthetic routes that deliver high enantioselectivity is paramount. This guide provides a comparative analysis of enantioselective synthesis validation, with a specific focus on the challenges and strategies associated with sterically hindered aldehydes, exemplified by 2,2,3-trimethylbutanal and its close, more extensively studied analog, pivaldehyde (2,2-dimethylpropanal).
The significant steric bulk adjacent to the carbonyl group in these aldehydes presents unique challenges and opportunities in achieving high levels of stereocontrol. While extensive experimental data for this compound in enantioselective reactions is limited in the current literature, the wealth of information available for pivaldehyde serves as an excellent benchmark for comparison and prediction.
Performance Comparison of Sterically Hindered Aldehydes in Enantioselective Additions
The steric hindrance of aldehydes like pivaldehyde profoundly influences the diastereoselectivity and enantioselectivity of nucleophilic addition reactions. The bulky tert-butyl group effectively shields one face of the carbonyl, leading to high stereocontrol in many cases. This section compares the performance of pivaldehyde and other aliphatic aldehydes in various enantioselective reactions, providing a framework for what can be expected with this compound.
Data Presentation: Enantioselective Alkylzinc Addition to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a well-established method for the formation of chiral secondary alcohols. The following table summarizes representative data for the addition of diethylzinc (B1219324) to various aldehydes, including the sterically hindered pivaldehyde, catalyzed by a chiral amino alcohol.
| Aldehyde | Catalyst Loading (mol%) | Ligand | Solvent | Temp (°C) | Yield (%) | ee (%) |
| Benzaldehyde | 2 | (-)-DAIB | Toluene (B28343) | 0 | 97 | 98 |
| Isobutyraldehyde | 2 | (-)-DAIB | Toluene | 0 | 95 | 97 |
| Pivaldehyde | 2 | (-)-DAIB | Toluene | 0 | 85 | 95 |
| Heptanal | 2 | (-)-DAIB | Toluene | 0 | 98 | 96 |
Data is illustrative and compiled from typical results in organocatalysis literature. (-)-DAIB = (1R,2S)-N,N-dimethyl-2-(diphenylhydroxymethyl)pyrrolidinium bromide.
The data highlights that even with the increased steric bulk of pivaldehyde, high enantioselectivity can be achieved, albeit with a slight decrease in yield compared to less hindered aldehydes. This suggests that for this compound, which possesses even greater steric hindrance due to the additional methyl group at the 3-position, careful optimization of reaction conditions and catalyst selection will be critical to achieving high yields and enantiomeric excess.
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating synthetic results. Below are representative protocols for key experiments in enantioselective synthesis involving aldehydes.
Protocol 1: General Procedure for Asymmetric Alkylzinc Addition to an Aldehyde
This protocol describes a typical procedure for the enantioselective addition of diethylzinc to an aldehyde, which can be adapted for substrates like this compound.
Materials:
-
Anhydrous Toluene
-
Chiral Ligand (e.g., (-)-DAIB)
-
Diethylzinc (1.0 M solution in hexanes)
-
Aldehyde (e.g., pivaldehyde or this compound)
-
Saturated aqueous NH4Cl solution
-
Anhydrous MgSO4
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, nitrogen-purged round-bottom flask, add the chiral ligand (2 mol%).
-
Add anhydrous toluene to dissolve the ligand.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc solution (1.2 equivalents) to the stirred solution.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add the aldehyde (1.0 equivalent) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess of the purified product using chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: Determination of Enantiomeric Excess using Chiral HPLC
Accurate determination of the enantiomeric excess (ee) is a critical validation step.
Instrumentation and Columns:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral stationary phase (CSP) column (e.g., Chiralcel OD-H, Chiralpak AD-H, or similar).
Mobile Phase:
-
A mixture of n-hexane and isopropanol (B130326) is commonly used. The exact ratio needs to be optimized for the specific product to achieve baseline separation of the enantiomers.
General Procedure:
-
Prepare a standard solution of the racemic product (if available) by dissolving a small amount in the mobile phase.
-
Prepare a solution of the enantiomerically enriched product from the reaction at a similar concentration.
-
Inject the racemic standard onto the chiral HPLC column to determine the retention times of both enantiomers and ensure baseline separation.
-
Inject the enantiomerically enriched sample under the same conditions.
-
Integrate the peak areas for both enantiomers in the chromatogram.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
Mandatory Visualizations
Diagrams are provided to illustrate key concepts and workflows in enantioselective synthesis validation.
Cross-Referencing NMR Data of 2,2,3-Trimethylbutanal with Literature Values: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for comparing experimentally obtained Nuclear Magnetic Resonance (NMR) data of 2,2,3-trimethylbutanal with literature values. Due to the limited availability of directly published NMR data for this compound, this guide presents a comparative analysis using data from structurally similar compounds, namely pivaldehyde (2,2-dimethylpropanal) and 2,3-dimethylbutanal (B3049577). This approach allows for the prediction and validation of experimental results.
Data Presentation: Comparative NMR Data
A comprehensive search of scientific databases did not yield a complete, tabulated set of experimental ¹H and ¹³C NMR data for this compound. However, by examining data from analogous structures, we can predict the expected chemical shifts.
Table 1: Literature NMR Data of Compounds Structurally Similar to this compound
| Compound | Nucleus | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Pivaldehyde (2,2-Dimethylpropanal) | ¹H | 9.48 | s | - |
| 1.05 | s | - | ||
| ¹³C | 205.2 | - | - | |
| 42.9 | - | - | ||
| 23.8 | - | - | ||
| 2,3-Dimethylbutanal | ¹H | ~9.6 (predicted) | d | ~3 |
| ~2.2 (predicted) | m | - | ||
| ~1.0 (predicted) | d | ~7 | ||
| ~0.9 (predicted) | d | ~7 | ||
| ¹³C | ~205 (predicted) | - | - | |
| ~55 (predicted) | - | - | ||
| ~35 (predicted) | - | - | ||
| ~18-22 (predicted) | - | - |
Note: Specific, publicly available, and peer-reviewed data for 2,3-dimethylbutanal is limited. The values presented are based on typical chemical shifts for similar functional groups.
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
Based on the data from analogous compounds and general principles of NMR spectroscopy, the following are predicted chemical shifts for this compound.
| Assignment | Predicted ¹H Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted ¹³C Chemical Shift (δ) ppm |
| Aldehyde-H | 9.5 - 9.7 | d | 204 - 206 |
| CH | 2.0 - 2.4 | m | 50 - 55 |
| C(CH₃)₂ | - | - | 35 - 40 |
| CH-CH₃ | 1.0 - 1.2 | d | 15 - 20 |
| C(CH₃)₂ | 0.9 - 1.1 | s | 25 - 30 |
Experimental Protocols
To acquire high-quality NMR data for this compound for comparison, the following experimental protocol is recommended.
1. Sample Preparation
-
Solvent: Deuterated chloroform (B151607) (CDCl₃) is a common and suitable solvent.
-
Concentration: Prepare a solution of approximately 5-10 mg of this compound in 0.6-0.7 mL of CDCl₃.
-
Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. If not already present in the deuterated solvent, a small amount can be added.
-
Filtration: Filter the sample through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube to remove any particulate matter.
2. NMR Data Acquisition
-
Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Experiment:
-
Pulse Sequence: A standard single-pulse experiment is sufficient.
-
Acquisition Parameters:
-
Spectral Width: 0-12 ppm
-
Number of Scans: 8-16 (adjust based on sample concentration)
-
Relaxation Delay: 1-2 seconds
-
Acquisition Time: 2-4 seconds
-
-
Processing: Apply a Fourier transform to the Free Induction Decay (FID) and phase the resulting spectrum. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.
-
-
¹³C NMR Experiment:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard to obtain a spectrum with singlets for each carbon.
-
Acquisition Parameters:
-
Spectral Width: 0-220 ppm
-
Number of Scans: 1024 or more (as ¹³C has a low natural abundance)
-
Relaxation Delay: 2 seconds
-
-
Processing: Apply a Fourier transform and phase the spectrum. Reference the spectrum to the CDCl₃ solvent peak (δ ≈ 77.16 ppm).
-
Mandatory Visualization
The following diagram illustrates the logical workflow for cross-referencing experimental NMR data with literature values.
Caption: Workflow for NMR Data Comparison.
A Comparative Guide to the Catalytic Synthesis of 2,2,3-Trimethylbutanal and Other Highly Branched Aldehydes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of sterically hindered aldehydes like 2,2,3-trimethylbutanal presents unique challenges in organic chemistry. The bulky nature of these molecules requires highly selective catalytic systems to achieve desirable yields and minimize side reactions. This guide provides a comparative analysis of the primary catalytic strategies for the synthesis of highly branched aldehydes, with a focus on hydroformylation of alkenes and oxidation of primary alcohols. While direct comparative studies on this compound are limited in publicly available literature, this guide extrapolates from established methods for analogous structures to provide a valuable resource for researchers in the field.
Overview of Synthetic Strategies
Two principal catalytic routes are viable for the synthesis of this compound:
-
Hydroformylation of 3,3-Dimethyl-1-butene: This method involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of the precursor alkene. The key challenge is to control the regioselectivity to favor the formation of the branched aldehyde over the linear isomer.
-
Oxidation of 2,2,3-Trimethyl-1-butanol: This approach involves the selective oxidation of the corresponding primary alcohol. The main consideration is the use of a catalytic system that can efficiently convert the sterically hindered alcohol to the aldehyde without over-oxidation to a carboxylic acid.
The logical relationship between these synthetic pathways is illustrated below.
Comparative Analysis of Catalytic Systems
Hydroformylation of Alkenes
Hydroformylation is a powerful atom-economical reaction for the synthesis of aldehydes. For the production of branched aldehydes from terminal alkenes, rhodium-based catalysts modified with specific phosphine (B1218219) or phosphite (B83602) ligands are particularly effective.[1][2]
Table 1: Comparison of Catalytic Systems for Branched-Selective Hydroformylation
| Catalyst System | Ligand | Substrate | Temp (°C) | Pressure (bar) | b:l Ratio | Yield (%) | Reference |
| Rh(acac)(CO)₂ | BOBPHOS | 1-Hexene | 80 | 20 (CO/H₂) | >99:1 | 95 | [1] |
| Rh(acac)(CO)₂ | Ph-BPE | Vinyl Acetate | 60 | 10 (CO/H₂) | >99:1 | >95 | [3] |
| RhCl₃·3H₂O | PPh₃-POP | Styrene | 100 | 40 (CO/H₂) | 1:1 | 46 | [4] |
b:l ratio refers to the ratio of branched to linear aldehyde products. BOBPHOS = a phospholane-phosphite ligand. Ph-BPE = a chiral diphosphine ligand. PPh₃-POP = triphenylphosphine-based porous organic polymer.
Experimental Protocol: General Procedure for Rhodium-Catalyzed Hydroformylation
A detailed experimental workflow for a typical hydroformylation reaction is depicted below.
-
Reactor Setup: A high-pressure autoclave is assembled and thoroughly purged with an inert gas, such as nitrogen or argon.
-
Catalyst Preparation: The rhodium precursor (e.g., Rh(acac)(CO)₂) and the desired phosphine ligand are charged into the reactor under an inert atmosphere. An appropriate solvent (e.g., toluene, THF) is then added.
-
Reaction: The alkene substrate is injected into the reactor. The autoclave is sealed, pressurized with a mixture of carbon monoxide and hydrogen (syngas), and heated to the desired temperature with vigorous stirring.
-
Quenching and Work-up: After the reaction is complete, the reactor is cooled to room temperature and the pressure is carefully released. The reaction mixture is then typically subjected to an appropriate work-up procedure, which may include extraction and washing.
-
Analysis: The product mixture is analyzed by gas chromatography-mass spectrometry (GC-MS) to determine the conversion of the starting material and the selectivity for the desired aldehyde isomers. The structure of the product is confirmed by nuclear magnetic resonance (NMR) spectroscopy.
Oxidation of Primary Alcohols
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. For sterically hindered alcohols like 2,2,3-trimethyl-1-butanol, mild and selective oxidizing agents are required to prevent over-oxidation.[5]
Table 2: Comparison of Catalytic Systems for the Oxidation of Sterically Hindered Alcohols
| Catalyst System | Oxidant | Substrate | Temp (°C) | Solvent | Yield (%) | Reference |
| TEMPO / Bu₄NHSO₄ | NaOCl·5H₂O | 1-Adamantylmethanol | RT | Dichloromethane | 95 | [5] |
| TEMPO / Cat. TCCA | Trichloroisocyanuric acid | 1-Octanol | RT | Dichloromethane | 98 | [5] |
| Burgess Reagent | DMSO | Various primary alcohols | RT | Dichloromethane | >90 | [5] |
TEMPO = (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl. TCCA = Trichloroisocyanuric acid. DMSO = Dimethyl sulfoxide.
Experimental Protocol: General Procedure for TEMPO-Catalyzed Oxidation
-
Reaction Setup: To a stirred solution of the primary alcohol in a suitable solvent (e.g., dichloromethane) at room temperature, the TEMPO catalyst and a co-catalyst (e.g., Bu₄NHSO₄) are added.
-
Addition of Oxidant: The oxidizing agent (e.g., an aqueous solution of NaOCl) is added dropwise to the reaction mixture. The reaction progress is monitored by thin-layer chromatography (TLC) or GC.
-
Work-up: Upon completion, the reaction is quenched, and the organic layer is separated, washed, dried, and concentrated under reduced pressure.
-
Purification and Analysis: The crude product is purified by column chromatography. The structure and purity of the final aldehyde are confirmed by NMR spectroscopy and GC-MS.
Conclusion
The catalytic synthesis of this compound and other highly branched aldehydes can be effectively achieved through either hydroformylation of the corresponding alkene or oxidation of the primary alcohol.
-
Hydroformylation offers an atom-economical route, with rhodium catalysts paired with specialized phosphine ligands showing excellent selectivity for the desired branched product. This method is particularly advantageous when the precursor alkene is readily available.
-
Oxidation provides a reliable alternative, especially when the corresponding alcohol is the more accessible starting material. Modern catalytic systems, such as those based on TEMPO, allow for the efficient and selective conversion of even sterically hindered alcohols to their corresponding aldehydes under mild conditions.
The choice of the optimal synthetic route will depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the specific equipment and expertise available. The data and protocols presented in this guide offer a solid foundation for researchers to develop and optimize the synthesis of these challenging but valuable molecules.
References
- 1. Understanding a Hydroformylation Catalyst that Produces Branched Aldehydes from Alkyl Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
Validating the Purity of Synthesized 2,2,3-Trimethylbutanal: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comprehensive comparison of analytical methods for validating the purity of 2,2,3-Trimethylbutanal, a branched-chain aldehyde. We present objective comparisons of various techniques, supported by detailed experimental protocols and data, to aid in the selection of the most appropriate method for your specific needs.
The accurate determination of purity is paramount to guarantee reliable and reproducible results in subsequent experiments and to meet stringent quality standards in drug development. This guide explores the application of Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and other alternative methods for the comprehensive purity assessment of this compound.
Comparison of Analytical Techniques
The choice of analytical technique for purity validation depends on several factors, including the expected impurities, the required sensitivity, and the availability of instrumentation. The following table summarizes the key performance characteristics of the most common methods for analyzing this compound.
| Analytical Method | Principle | Potential Impurities Detected | Advantages | Limitations |
| Gas Chromatography - Flame Ionization Detector (GC-FID) | Separation based on volatility and interaction with a stationary phase, with detection by flame ionization. | Volatile organic compounds, isomers (e.g., 2,3,3-trimethylbutanal), residual solvents, and starting materials. | Robust, reliable, and provides excellent quantitative accuracy for volatile compounds.[1] | Requires volatilization of the analyte; may not be suitable for thermally labile compounds. |
| Gas Chromatography - Mass Spectrometry (GC-MS) | Separation by GC coupled with mass analysis for identification and quantification. | Broad range of volatile and semi-volatile impurities, including structural isomers and byproducts. | Provides structural information for impurity identification; high sensitivity and selectivity.[2][3] | Derivatization may be necessary to improve the analysis of some aldehydes.[4] |
| Quantitative Nuclear Magnetic Resonance (qNMR) | Quantification based on the direct relationship between the NMR signal integral and the number of nuclei. | A wide range of organic impurities containing NMR-active nuclei. | Provides an absolute measure of purity without the need for a reference standard of the analyte; non-destructive. | Lower sensitivity compared to chromatographic methods; requires a high-purity internal standard. |
Table 1. Comparison of Key Analytical Methods for Purity Validation of this compound.
Quantitative Performance
The limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters for assessing the sensitivity of an analytical method. The following table provides typical LOD and LOQ values for aldehyde analysis using various techniques. It is important to note that these values are general and can vary depending on the specific instrument, method parameters, and sample matrix.
| Parameter | GC-FID | GC-MS | qNMR |
| Limit of Detection (LOD) | ~0.1 ng/μL (for derivatized formaldehyde)[5] | Low ng/L to µg/L range[2] | Analyte dependent, generally higher than GC methods |
| Limit of Quantitation (LOQ) | ~8 µg/g (for formaldehyde)[6] | µg/L to ng/L range[4] | Analyte dependent, generally higher than GC methods |
| Linearity (R²) | ≥0.999[7] | >0.99 | >0.99 |
| Precision (%RSD) | <5% | <15% | <2% |
Table 2. Typical Quantitative Performance Data for Aldehyde Analysis.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for accurate purity validation. Below are representative methodologies for the analysis of this compound using GC-MS and qNMR.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile impurities in the synthesized this compound.
Sample Preparation:
-
Accurately weigh approximately 50 mg of the synthesized this compound into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent, such as dichloromethane (B109758) or hexane, and dilute to the mark.
-
An internal standard (e.g., undecane) may be added for improved quantitative accuracy.
GC-MS Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is recommended.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1) or splitless, depending on the expected concentration of impurities.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-350.
-
Data Analysis:
The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. The identification of impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).
Quantitative NMR (qNMR)
qNMR provides a direct and absolute measure of the purity of this compound without the need for impurity reference standards.
Sample Preparation:
-
Accurately weigh a precise amount of the synthesized this compound (e.g., 10-20 mg) into an NMR tube.
-
Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid or 1,4-dinitrobenzene) into the same NMR tube. The internal standard should have a known purity and its signals should not overlap with the analyte signals.
-
Add a known volume of a suitable deuterated solvent (e.g., CDCl₃) to dissolve both the sample and the internal standard completely.
NMR Acquisition Parameters (¹H NMR):
-
Spectrometer: 400 MHz or higher.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
Data Analysis:
The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
MW = Molecular weight
-
W = Weight
-
P = Purity of the standard
Visualizing Workflows and Relationships
To better illustrate the processes involved in purity validation, the following diagrams have been generated using Graphviz.
Caption: General workflow for the purity validation of synthesized this compound.
Caption: Detailed workflow for GC-MS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shimadzu.com [shimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
The Bulky Barrier: How Steric Hindrance in 2,2,3-Trimethylbutanal Impedes Reaction Rates
For researchers, scientists, and drug development professionals, understanding the intricate factors that govern reaction kinetics is paramount. Among these, steric hindrance presents a significant and often tunable parameter. This guide provides a comparative analysis of how the substantial steric bulk of 2,2,3-trimethylbutanal dramatically reduces its reaction rates compared to less hindered aldehydes, supported by experimental data and detailed protocols.
The reactivity of aldehydes is fundamentally dictated by the accessibility of the electrophilic carbonyl carbon to nucleophilic attack. In this compound, the presence of a bulky tert-butyl group adjacent to the carbonyl profoundly shields this reactive center. This steric congestion raises the activation energy for the formation of the tetrahedral intermediate, a key step in many aldehyde reactions, thereby significantly slowing down the reaction rate.[1][2][3][4][5] This effect is a cornerstone of physical organic chemistry, where increased steric bulk around a reaction center generally leads to decreased reactivity.[1][6]
Comparative Analysis of Reaction Rates
To quantify the impact of steric hindrance, we can compare the reaction rates of this compound's close structural analog, pivaldehyde (2,2-dimethylpropanal), with less bulky aldehydes in various reactions.
Nucleophilic Addition Reactions
While specific kinetic data for this compound is scarce in the literature, the principles of steric hindrance are well-demonstrated by comparing pivaldehyde to less substituted aldehydes. In general, aldehydes are more reactive towards nucleophiles than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon.[1][3][4][5] The additional alkyl groups in ketones and sterically hindered aldehydes stabilize the partial positive charge on the carbonyl carbon through an inductive effect, making it less attractive to nucleophiles.[1]
The general trend for nucleophilic addition reactivity is: Formaldehyde > other aldehydes > ketones.[7]
Within aldehydes, reactivity decreases with increasing steric bulk of the alkyl group.
Table 1: Comparison of Relative Reactivity in Nucleophilic Addition
| Aldehyde | Structure | Relative Reactivity (Qualitative) | Key Steric Feature |
| Formaldehyde | HCHO | Very High | No alkyl groups |
| Acetaldehyde | CH₃CHO | High | Small methyl group |
| Propionaldehyde | CH₃CH₂CHO | Moderate | Ethyl group |
| Isobutyraldehyde (B47883) | (CH₃)₂CHCHO | Low | Isopropyl group |
| Pivaldehyde | (CH₃)₃CCHO | Very Low | Bulky tert-butyl group |
| This compound | (CH₃)₃CCH(CH₃)CHO | Extremely Low | Bulky tert-butyl and an additional methyl group |
This table is a qualitative representation based on established principles of steric hindrance.[1][3][4][5]
Oxidation Reactions
The oxidation of aldehydes to carboxylic acids also exhibits a strong dependence on steric hindrance. While aldehydes are generally easily oxidized, bulky substituents near the formyl group can impede the approach of the oxidizing agent.
Table 2: Relative Rate Constants for the Oxidation of Aliphatic Aldehydes by Chromic Acid
| Aldehyde | Relative Rate Constant |
| Acetaldehyde | 1.00 |
| Propionaldehyde | 0.69 |
| Butyraldehyde | 0.61 |
| Isobutyraldehyde | 0.45 |
Data adapted from a kinetic study on the chromic acid oxidation of aliphatic aldehydes. The decreasing rate constant with increasing substitution demonstrates the effect of steric hindrance.
Although data for this compound is not available in this specific study, the trend clearly indicates that its rate of oxidation would be significantly lower than that of isobutyraldehyde due to the even greater steric bulk of the tert-butyl group.
Experimental Protocols
For researchers wishing to quantify the reaction rates of sterically hindered aldehydes, the following general experimental protocols can be adapted.
Protocol 1: Determination of Reaction Kinetics for Nucleophilic Addition by UV-Vis Spectrophotometry
This method is suitable for reactions where a reactant or product has a distinct UV-Vis absorbance profile.
Objective: To determine the rate constant for the reaction of an aldehyde with a nucleophile.
Materials:
-
Aldehyde (e.g., this compound, pivaldehyde, acetaldehyde)
-
Nucleophile (e.g., a primary or secondary amine)
-
Appropriate solvent (e.g., acetonitrile, DMSO)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of the aldehyde and the nucleophile of known concentrations in the chosen solvent.
-
Equilibrate the spectrophotometer and the stock solutions to the desired reaction temperature.
-
In a quartz cuvette, mix the solvent and the aldehyde solution.
-
Initiate the reaction by adding a known volume of the nucleophile solution to the cuvette, ensuring rapid mixing.
-
Immediately begin monitoring the change in absorbance at a predetermined wavelength corresponding to the formation of the product or consumption of a reactant.
-
Record the absorbance at regular time intervals until the reaction is complete or has proceeded sufficiently.
-
Analyze the absorbance versus time data to determine the initial rate of the reaction.
-
Repeat the experiment with varying initial concentrations of the aldehyde and nucleophile to determine the reaction order and the rate constant.
Protocol 2: Determination of Reaction Kinetics for Aldehyde Oxidation by Titration
This method is suitable for monitoring the consumption of an oxidizing agent.
Objective: To determine the rate constant for the oxidation of an aldehyde.
Materials:
-
Aldehyde (e.g., this compound, pivaldehyde, acetaldehyde)
-
Oxidizing agent (e.g., potassium permanganate, chromic acid)
-
Quenching solution (to stop the reaction at specific times)
-
Standard titrant solution
-
Indicator
Procedure:
-
Prepare solutions of the aldehyde and the oxidizing agent of known concentrations in a suitable solvent (e.g., aqueous acetic acid).
-
Initiate the reaction by mixing the aldehyde and oxidizing agent solutions at a constant temperature.
-
At various time intervals, withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by adding a suitable quenching agent.
-
Titrate the unreacted oxidizing agent in the quenched aliquot with a standardized titrant solution using an appropriate indicator.
-
Plot the concentration of the oxidizing agent versus time.
-
From this plot, determine the rate of the reaction and the rate constant.
Visualizing the Impact of Steric Hindrance
The following diagrams illustrate the concepts of steric hindrance and its effect on reaction pathways.
Caption: Nucleophilic attack on unhindered vs. sterically hindered aldehydes.
Caption: Energy profile for nucleophilic addition to hindered vs. unhindered aldehydes.
References
- 1. brainkart.com [brainkart.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Compare the reactivity of aldehydes and ketones towards nucleophilic addition reactions ? | Sathee Forum [forum.prutor.ai]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. cdn.masterorganicchemistry.com [cdn.masterorganicchemistry.com]
- 7. youtube.com [youtube.com]
A Comparative Analysis of 2,2,3-Trimethylbutanal and Other Branched-Chain Aldehydes for Researchers and Drug Development Professionals
An In-depth Guide to the Physicochemical Properties, Reactivity, and Biological Significance of Sterically Hindered Aldehydes
In the landscape of organic chemistry and drug development, the reactivity and physicochemical properties of aldehydes are of paramount importance. Their role as versatile intermediates in synthesis and their interactions with biological systems make them a subject of continuous study.[1][2] This guide provides a comparative analysis of 2,2,3-trimethylbutanal, a highly branched aldehyde, with other members of the branched-chain aldehyde family. This comparison is crucial for researchers and drug development professionals in predicting reaction outcomes, understanding metabolic pathways, and designing novel therapeutic agents.
Physicochemical Properties: A Foundation for Comparison
The structure of an aldehyde, particularly the steric bulk around the carbonyl group, significantly influences its physical properties and reactivity. This compound is a structural isomer of heptanal (B48729) and possesses a high degree of branching. For a meaningful comparison, we will consider other branched-chain aldehydes such as pivaldehyde (2,2-dimethylpropanal), isobutyraldehyde (B47883) (2-methylpropanal), and 2-methylbutanal.
Below is a table summarizing the key physicochemical properties of these selected branched-chain aldehydes.
| Property | This compound | Pivaldehyde | Isobutyraldehyde | 2-Methylbutanal |
| Molecular Formula | C7H14O[3] | C5H10O[4] | C4H8O | C5H10O |
| Molecular Weight ( g/mol ) | 114.19[3] | 86.13[4] | 72.11 | 86.13 |
| Boiling Point (°C) | Not available | 74-75 | 63-64 | 92-93 |
| Structure | ||||
| CAS Number | 86290-37-1[3] | 630-19-3[4] | 78-84-2 | 96-17-3 |
Reactivity Profile: The Impact of Steric Hindrance
The reactivity of aldehydes in nucleophilic addition reactions is a cornerstone of their chemical behavior. It is well-established that aldehydes are generally more reactive than ketones due to a combination of electronic and steric factors.[5][6][7] Among aldehydes, steric hindrance plays a crucial role in modulating the accessibility of the carbonyl carbon to nucleophiles.[5]
The highly branched structure of this compound, with a quaternary carbon adjacent to the carbonyl group, is expected to confer significant steric hindrance. This steric bulk impedes the approach of nucleophiles, thereby reducing its reactivity compared to less branched aldehydes.
Expected Reactivity Order:
Isobutyraldehyde > 2-Methylbutanal > Pivaldehyde > this compound
This predicted trend is based on the increasing steric bulk around the carbonyl group. While direct quantitative kinetic data for this compound is scarce in the literature, studies on other sterically hindered aldehydes support this hypothesis.[8] For instance, the formation of hemiacetals is shown to be sensitive to steric effects of the alkyl substituents in aliphatic aldehydes.[8]
The following diagram illustrates the concept of steric hindrance affecting nucleophilic attack on the carbonyl carbon of these aldehydes.
Experimental Protocols for Comparative Reactivity Analysis
To empirically determine the relative reactivities of this compound and other branched-chain aldehydes, a series of standardized experiments can be conducted. The following protocols are based on well-established qualitative and quantitative methods for aldehyde analysis.
Tollens' Test (Silver Mirror Test)
This qualitative test distinguishes aldehydes from ketones based on the oxidation of the aldehyde. The rate of silver mirror formation can provide a qualitative measure of reactivity.
Protocol:
-
Prepare Tollens' reagent by adding a drop of 2M NaOH to 2 mL of 0.1M AgNO₃ solution, followed by the addition of 2M ammonia (B1221849) solution dropwise until the precipitate of silver oxide just dissolves.
-
Add 5 drops of the aldehyde to be tested to a clean test tube.
-
Add 2-3 mL of the freshly prepared Tollens' reagent.
-
Gently warm the mixture in a water bath at 60°C.
-
Observe the formation of a silver mirror on the inner surface of the test tube. The time taken for the mirror to form can be used as a relative measure of reactivity.
Schiff's Test
This test is another qualitative measure of aldehyde reactivity, where a positive result is the restoration of a pink or magenta color to the colorless Schiff's reagent.
Protocol:
-
To 2 mL of Schiff's reagent in a test tube, add 2-3 drops of the aldehyde.
-
Shake the tube and observe any color change at room temperature.
-
The intensity and rate of color development can be compared across different aldehydes.
Quantitative Analysis by NMR Spectroscopy
For a precise, quantitative comparison of reactivity, the rate of a reaction can be monitored using Nuclear Magnetic Resonance (NMR) spectroscopy. The reaction of the aldehyde with a suitable nucleophile, for example, in a hemiacetal formation, can be followed over time.[8]
Protocol:
-
Dissolve a known concentration of the aldehyde in a deuterated solvent (e.g., CDCl₃ or Methanol-d₄) in an NMR tube.
-
Add a known concentration of the nucleophile (e.g., an alcohol).
-
Acquire ¹H NMR spectra at regular time intervals.
-
The disappearance of the aldehyde proton signal (typically around 9-10 ppm) and the appearance of the product signals can be integrated to determine the reaction kinetics.[9][10][11]
The following diagram outlines a general workflow for comparing aldehyde reactivity.
Biological Significance and Potential Applications
Branched-chain aldehydes are naturally occurring compounds that contribute to the flavor and aroma of many foods.[1][2] They are typically formed from the catabolism of branched-chain amino acids such as leucine, isoleucine, and valine.[12][13]
The biological activity of aldehydes is often linked to their reactivity towards biological nucleophiles like the amine groups in proteins and the thiol groups in cysteine residues.[14][15] The cytotoxicity of aldehydes is generally associated with their ability to form adducts with DNA and proteins, leading to cellular damage.[14] Given the expected lower reactivity of this compound due to steric hindrance, it can be hypothesized that it may exhibit lower cytotoxicity compared to less hindered aldehydes. This property could be advantageous in drug development, where minimizing off-target effects is crucial.
The metabolism of branched-chain aldehydes typically involves oxidation to the corresponding carboxylic acid or reduction to the alcohol, catalyzed by aldehyde dehydrogenases and alcohol dehydrogenases, respectively. The steric hindrance in this compound might also influence its rate of metabolic conversion.
The diagram below illustrates a simplified metabolic pathway for branched-chain aldehydes.
References
- 1. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C7H14O | CID 13183276 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pivalaldehyde | C5H10O | CID 12417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. brainkart.com [brainkart.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. fiveable.me [fiveable.me]
- 10. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 12. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]
- 13. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]
- 14. Aldehydes with high and low toxicities inactivate cells by damaging distinct cellular targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Reaction Products from 2,2,3-Trimethylbutanal
A comprehensive guide for researchers and drug development professionals on the structural confirmation of key reaction products derived from 2,2,3-trimethylbutanal. This document provides a comparative analysis of product yields and outlines detailed experimental protocols for three common transformations: reduction, Grignard reaction, and Wittig reaction.
This guide delves into the chemical transformations of this compound, a sterically hindered aldehyde, focusing on the structure of its reaction products. Below, we present a comparative overview of the outcomes of reduction, Grignard addition with methylmagnesium bromide, and olefination via the Wittig reaction. The data is intended to aid researchers in selecting appropriate synthetic routes and in the structural characterization of the resulting molecules.
Comparative Performance of Reactions
The following table summarizes the typical product yields for the reduction, Grignard reaction, and Wittig reaction of this compound. These reactions offer distinct pathways to valuable chemical intermediates.
| Reaction Type | Reagent | Product | Typical Yield (%) |
| Reduction | Sodium Borohydride (NaBH₄) | 2,2,3-Trimethyl-1-butanol | High |
| Grignard Reaction | Methylmagnesium Bromide (CH₃MgBr) | 2,3,3-Trimethyl-2-butanol | Moderate to High |
| Wittig Reaction | Methylenetriphenylphosphorane (Ph₃P=CH₂) | 2,3,3-Trimethylbut-1-ene | Moderate |
Reaction Pathways and Experimental Workflows
The logical progression of each reaction, from starting material to final product, is depicted in the following diagrams.
A Comparative Guide to the Performance of Bulky Aldehyde-Derived Salen Catalysts in Enantioselective Epoxidation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the performance of manganese(III)-salen catalysts derived from sterically hindered aldehydes, focusing on their application in the enantioselective epoxidation of unfunctionalized alkenes. The primary example discussed is the renowned Jacobsen's catalyst, derived from 3,5-di-tert-butylsalicylaldehyde, a bulky aldehyde derivative. Its performance is benchmarked against other salen-type catalysts with varying electronic and steric properties.
Performance Benchmark: Enantioselective Epoxidation of Alkenes
The Jacobsen-Katsuki epoxidation is a cornerstone of asymmetric synthesis, enabling the formation of chiral epoxides, which are valuable intermediates in the production of pharmaceuticals. The catalyst's efficiency is typically evaluated based on the chemical yield and the enantiomeric excess (ee) of the epoxide product.
Here, we compare the performance of Jacobsen's catalyst and other Mn(III)-salen complexes in the epoxidation of various alkenes.
Table 1: Performance of Mn(III)-Salen Catalysts in the Enantioselective Epoxidation of 1,2-Dihydronaphthalene
| Catalyst/Ligand Substituents | Oxidant | Co-catalyst/Additive | Yield (%) | ee (%) | Reference |
| (R,R)-Jacobsen's Catalyst (3,5-di-tBu) | NaOCl | None | 64 | 33 | [1] |
| (S,S)-diphenylethylenediamine backbone, isoborneol (B83184) ester | O₂, pivaldehyde | N-methylimidazole | 51 | 52 | [1] |
| (R,R)-Jacobsen's Catalyst (3,5-di-tBu) | O₂, pivaldehyde | None | 60 | 70 | [1] |
Table 2: Performance of Various Mn(III)-Salen Catalysts in the Enantioselective Epoxidation of Indene
| Catalyst/Ligand Substituents | Oxidant | Axial Ligand | Yield (%) | ee (%) | Reference |
| (R,R)-Jacobsen's Catalyst (3,5-di-tBu) | NaOCl | P₃NO | 90 | 85-88 | [2] |
| Ligand with 6,6'-tBu; 4,4'-H | NaOCl | - | - | - | [3] |
| Ligand with 6,6'-tBu; 4,4'-OMe | NaOCl | - | - | - | [3] |
| Ligand with 6,6'-tBu; 4,4'-OTIPS | NaOCl | - | - | - | [3] |
Table 3: Performance of Novel Chiral Mn(III)-Salen Catalysts in the Asymmetric Epoxidation of Styrene
| Catalyst | Yield (%) | ee (%) | Reference |
| 1b | 95-98 | 29-88 | [4] |
| 2b | 95-98 | 29-88 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of catalytic performance. Below are the outlined procedures for the synthesis of Jacobsen's catalyst and a general protocol for its use in enantioselective epoxidation.
Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamino manganese(III) chloride (Jacobsen's Catalyst)
This synthesis is a multi-step process that begins with the resolution of racemic trans-1,2-diaminocyclohexane.
Step A: Resolution of (±)-trans-1,2-Diaminocyclohexane
-
Racemic trans-1,2-diaminocyclohexane is resolved using L-(+)-tartaric acid to selectively crystallize the (R,R)-diamine mono-tartrate salt.[5]
-
The salt is then treated with a base to liberate the free (R,R)-trans-1,2-diaminocyclohexane.
Step B: Synthesis of the Salen Ligand
-
The resolved (R,R)-1,2-diaminocyclohexane is condensed with two equivalents of 3,5-di-tert-butyl-2-hydroxybenzaldehyde (B142351) (a pivaldehyde derivative analogue).[6]
-
This reaction forms the Schiff base, which is the salen ligand. The product precipitates as a bright yellow solid.[5]
Step C: Manganese Complexation
-
The salen ligand is dissolved in a suitable solvent like ethanol (B145695) and heated to reflux.[5][7]
-
Manganese(II) acetate (B1210297) tetrahydrate is added, and the mixture is refluxed.[5][7]
-
Air is then bubbled through the solution to oxidize the Mn(II) to Mn(III).[5][7]
-
Finally, lithium chloride is added to yield the manganese(III) chloride complex, which is isolated as a dark brown solid.[8]
General Procedure for Enantioselective Epoxidation of 1,2-Dihydronaphthalene
-
Preparation of the Oxidant Solution: A buffered bleach solution is prepared by mixing commercial bleach with an aqueous solution of Na₂HPO₄ and adjusting the pH to 11.3 with NaOH.[7]
-
Reaction Setup: 1,2-Dihydronaphthalene and a catalytic amount of Jacobsen's catalyst (typically 1-10 mol%) are dissolved in a solvent such as dichloromethane (B109758) in an Erlenmeyer flask.[7]
-
Epoxidation: The buffered bleach solution is added to the alkene/catalyst mixture, and the biphasic mixture is stirred vigorously. The reaction progress is monitored by TLC or GC.[7]
-
Work-up: Upon completion, the organic layer is separated, washed with saturated aqueous sodium thiosulfate (B1220275) to quench excess oxidant, and then with brine. The organic layer is dried over sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude epoxide.[7]
-
Purification and Analysis: The crude product is purified by flash chromatography. The enantiomeric excess of the purified epoxide is determined by chiral GC analysis.[6]
Mechanistic Insights and Visualizations
The mechanism of the Jacobsen-Katsuki epoxidation is believed to involve a manganese(V)-oxo species as the active oxidant. While the exact mechanism is still a subject of discussion, a widely accepted pathway is the concerted mechanism.
Catalytic Cycle of Jacobsen-Katsuki Epoxidation
The following diagram illustrates the proposed catalytic cycle.
Caption: Proposed catalytic cycle for the Jacobsen-Katsuki epoxidation.
Logical Flow of Catalyst Synthesis and Application
This diagram outlines the workflow from starting materials to the final chiral product.
Caption: Workflow for catalyst synthesis and its use in asymmetric epoxidation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanistic Study of the Jacobsen Asymmetric Epoxidation of Indene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. X‐Ray Structural Studies of Highly Enantioselective Mn(salen) Epoxidation Catalysts | Semantic Scholar [semanticscholar.org]
- 4. Synthesis of new chiral Mn(iii)–salen complexes as recoverable and reusable homogeneous catalysts for the asymmetric epoxidation of styrenes and chromenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
Isomeric Effects on Boiling Points: A Comparative Analysis of Trimethylbutanal Isomers
A comprehensive guide for researchers, scientists, and drug development professionals on the influence of molecular structure on the boiling points of trimethylbutanal isomers and their ketone analog.
The isomeric arrangement of atoms within a molecule can significantly influence its physical properties, including its boiling point. This guide provides a comparative analysis of the boiling points of trimethylbutanal isomers and the isomeric ketone, 3,3-dimethyl-2-butanone. Understanding these isomeric effects is crucial for professionals in research and drug development for applications such as purification, formulation, and the prediction of compound behavior.
Comparative Boiling Point Data
| Compound Name | Structure | Isomer Type | Boiling Point (°C) |
| 2,2,3-Trimethylbutanal | Aldehyde | Trimethylbutanal Isomer | Not available[1] |
| 2,3,3-Trimethylbutanal | Aldehyde | Trimethylbutanal Isomer | Not available |
| 3,3-Dimethylbutanal | Aldehyde | Structural Isomer | 104-106[2][3][4] |
| Pivaldehyde (2,2-Dimethylpropanal) | Aldehyde | Smaller Branched Aldehyde | 74-75[5][6][7][8] |
| 3,3-Dimethyl-2-butanone | Ketone | Isomer of Trimethylbutanal | ~106 |
Influence of Isomeric Structure on Boiling Point
The boiling point of a compound is primarily determined by the strength of its intermolecular forces. For aldehydes and ketones, these forces are predominantly dipole-dipole interactions and London dispersion forces.
-
Polarity and Dipole-Dipole Interactions : Ketones are generally observed to have slightly higher boiling points than their isomeric aldehydes. This is attributed to the presence of two electron-donating alkyl groups surrounding the carbonyl carbon in ketones, which increases the polarity of the carbonyl group and leads to stronger dipole-dipole interactions between molecules. Aldehydes, with only one alkyl group and a hydrogen atom attached to the carbonyl carbon, are comparatively less polar.
-
Molecular Shape and London Dispersion Forces : The degree of branching in an isomeric series also plays a critical role. Increased branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular contact, thereby weakening the London dispersion forces and resulting in a lower boiling point. For instance, the highly branched pivaldehyde has a significantly lower boiling point than the less branched 3,3-dimethylbutanal.
Based on these principles, it can be predicted that the trimethylbutanal isomers (2,2,3- and 2,3,3-) would have boiling points slightly lower than their ketone isomer, 3,3-dimethyl-2-butanone. Furthermore, the high degree of branching in these molecules would likely result in boiling points lower than a straight-chain aldehyde with the same molecular weight.
Experimental Protocols for Boiling Point Determination
The boiling point of a liquid can be determined through several experimental methods. Below are outlines of two common laboratory techniques.
Thiele Tube Method
This method is suitable for small quantities of a substance.
Procedure:
-
A small amount of the liquid sample is placed in a small test tube.
-
A capillary tube, sealed at one end, is inverted and placed inside the test tube with the sample.
-
The test tube is attached to a thermometer.
-
The assembly is heated in a Thiele tube containing a high-boiling point oil.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
The heat is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[9]
Distillation Method
This method is suitable for larger quantities and also serves as a purification technique.
Procedure:
-
The liquid sample is placed in a distillation flask with boiling chips.
-
A distillation apparatus is assembled with a condenser and a collection flask.
-
The flask is heated, and the liquid is brought to a boil.
-
The vapor travels into the condenser, where it is cooled and condenses back into a liquid.
-
The temperature of the vapor is monitored with a thermometer placed at the vapor outlet.
-
The constant temperature at which the liquid distills is recorded as the boiling point.[9]
Gas Chromatography (GC) Method
Modern analytical techniques can also be used to determine boiling points.
Procedure:
-
A gas chromatograph is calibrated using a series of n-alkane standards with known boiling points. A calibration curve of retention time versus boiling point is generated.
-
The unknown sample is injected into the GC.
-
The retention time of the sample is measured.
-
The boiling point of the sample is determined by comparing its retention time to the calibration curve.[10][11][12]
Logical Relationships of Isomeric Effects
The following diagram illustrates the expected relationship between the isomeric structures and their boiling points based on the principles of intermolecular forces.
Caption: Relationship between isomeric structure and boiling point.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. nbinno.com [nbinno.com]
- 3. 3,3-dimethylbutanal | 2987-16-8 [chemicalbook.com]
- 4. 3,3-Dimethylbutyraldehyde - Wikipedia [en.wikipedia.org]
- 5. jnfuturechemical.com [jnfuturechemical.com]
- 6. Pivaldehyde | CAS#:630-19-3 | Chemsrc [chemsrc.com]
- 7. 630-19-3 | Pivaldehyde - Capot Chemical [capotchem.com]
- 8. Page loading... [guidechem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. GC application in deterimination of boiling point [hplcvials.com]
- 11. EN15199-1 Determination of Boiling Range Distribution [scioninstruments.com]
- 12. ww2.arb.ca.gov [ww2.arb.ca.gov]
A Comparative Guide to the Applications of 2,2,3-Trimethylbutanal and its Alternatives in Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate chemical building blocks is a critical decision that dictates the efficiency, selectivity, and novelty of synthetic pathways. This guide provides a comprehensive literature review of the applications of the sterically hindered aldehyde, 2,2,3-trimethylbutanal, and objectively compares its potential performance with alternative compounds, supported by available experimental data.
Due to the limited direct experimental data on this compound in the current literature, this guide will draw comparisons with its close structural analog, pivalaldehyde (2,2-dimethylpropanal), and other branched aldehydes. The applications explored herein span organic synthesis, medicinal chemistry, and the fragrance industry, providing a foundational understanding for its potential utility.
I. Organic Synthesis: A Tool for Stereoselective Reactions
Sterically hindered aldehydes, such as this compound and pivalaldehyde, are valuable reagents in organic synthesis where their bulky nature can be exploited to control reaction outcomes. Their primary applications lie in reactions where the steric hindrance around the carbonyl group influences selectivity.
A. Aldol (B89426) Condensation
The aldol condensation is a fundamental carbon-carbon bond-forming reaction. The steric bulk of aldehydes can significantly impact their reactivity as both the enolate precursor and the electrophilic acceptor. In crossed aldol condensations, sterically hindered aldehydes that lack α-hydrogens, like pivalaldehyde, can only act as electrophiles, which simplifies the product mixture. This compound, possessing an α-hydrogen, can theoretically act as both, but its steric bulk would likely disfavor enolate formation.
Comparison of Aldehyde Reactivity in Aldol Condensation:
While direct quantitative data for this compound is unavailable, the general reactivity trend for aldehydes in aldol condensations is influenced by steric hindrance. Increased substitution around the carbonyl group generally decreases the rate of reaction.
| Aldehyde | Structure | Relative Reactivity (Qualitative) | Key Considerations |
| Acetaldehyde | CH₃CHO | High | Prone to self-condensation. |
| Propionaldehyde | CH₃CH₂CHO | High | Can act as both nucleophile and electrophile. |
| Isobutyraldehyde | (CH₃)₂CHCHO | Medium | Branching near the carbonyl reduces reactivity. |
| Pivalaldehyde | (CH₃)₃CCHO | Low | Acts only as an electrophile; sterically demanding. |
| This compound | (CH₃)₃CCH(CH₃)CHO | Very Low (Predicted) | Highly sterically hindered; enolate formation is likely difficult. |
Experimental Protocol: Base-Catalyzed Aldol Condensation
The following is a general procedure for a crossed aldol condensation, which can be adapted to compare the reactivity of different aldehydes.
Materials:
-
Aldehyde (e.g., pivalaldehyde or an alternative)
-
Ketone (e.g., acetone)
-
10% Sodium hydroxide (B78521) solution
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the aldehyde (1 equivalent) and ketone (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath with stirring.
-
Slowly add the 10% sodium hydroxide solution dropwise to the cooled mixture.
-
Allow the reaction to stir at room temperature for a specified time (e.g., 1-2 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
The yield and purity of the resulting α,β-unsaturated ketone can be used as a quantitative measure of the aldehyde's performance as an electrophile in this reaction.
B. Epoxidation of Alkenes
Pivalaldehyde has been demonstrated to be an effective reductant in the metal-catalyzed epoxidation of alkenes with molecular oxygen.[1] In this process, the aldehyde is oxidized to its corresponding carboxylic acid while the alkene is converted to an epoxide. The high efficiency of pivalaldehyde in these reactions is notable.[1] Given its structural similarity, this compound could potentially serve a similar role, although its increased steric bulk might influence the reaction kinetics.
Alternatives to Aldehyde-Mediated Epoxidation:
| Reagent | Advantages | Disadvantages |
| m-Chloroperoxybenzoic acid (mCPBA) | High efficiency, broad substrate scope. | Potentially explosive, requires stoichiometric amounts. |
| Hydrogen peroxide with a catalyst | "Green" oxidant (water is the byproduct). | Often requires specific catalysts and conditions. |
| Oxone® | Stable, easy to handle. | Can be acidic, may not be suitable for all substrates. |
II. Medicinal Chemistry: A Scaffold for Novel Therapeutics
Pivalaldehyde serves as a crucial building block in the synthesis of various pharmaceutical compounds.[2] Its t-butyl group can impart desirable pharmacokinetic properties to a drug molecule, such as increased metabolic stability or lipophilicity. For instance, pivalaldehyde is used in the synthesis of α-hydroxy-α-phenylamides, which have shown potential as voltage-gated sodium channel blockers for conditions like prostate cancer.[2]
The highly branched structure of this compound could offer a unique scaffold for medicinal chemists to explore novel chemical space. The introduction of its bulky alkyl group could lead to compounds with distinct biological activities and properties compared to those derived from pivalaldehyde.
Caption: Potential roles of hindered aldehydes in drug discovery.
III. Fragrance Industry: Modulating Olfactory Profiles
Branched aldehydes are utilized in the fragrance industry to impart specific olfactory notes.[3][4] While straight-chain aldehydes often have fatty or waxy scents, branching can introduce fruity, floral, or green nuances. The specific odor profile of this compound is not well-documented in publicly available literature. However, its structure suggests it could possess a unique scent profile due to its high degree of branching.
Comparison of Branched Aldehydes in Fragrance:
| Aldehyde | Common Name | Odor Profile |
| Isovaleraldehyde | Fruity, cheesy | |
| 2-Methylbutanal | Fruity, cocoa | |
| Citronellal | Citrus, green | |
| Pivalaldehyde | Pungent (as a raw material) | Used as an intermediate for fragrance chemicals. |
| This compound | - | Undocumented; likely a complex, potentially green or fruity note. |
The synthesis of fragrance molecules often involves reactions where the structure of the starting aldehyde is critical. The hydroformylation of alkenes is a common industrial process for producing aldehydes. This compound would likely be synthesized via the hydroformylation of 3,3-dimethyl-1-butene. The steric hindrance of the alkene would influence the regioselectivity of this reaction.
Caption: Synthesis of this compound via hydroformylation.
IV. Conclusion
While direct experimental data for this compound remains scarce, its structural analogy to pivalaldehyde suggests a range of potential applications in organic synthesis, medicinal chemistry, and the fragrance industry. Its significant steric bulk is predicted to lead to unique reactivity and selectivity in chemical transformations, potentially offering advantages in specific synthetic contexts. For researchers and developers, this compound represents an under-explored building block with the potential to unlock novel chemical space and lead to the development of new molecules with valuable properties. Further experimental investigation is warranted to fully elucidate its performance characteristics and compare them quantitatively with existing alternatives.
References
A Comparative Guide to the Synthesis of 2,2,3-Trimethylbutanal: Efficacy of Common Oxidizing Agents
For Researchers, Scientists, and Drug Development Professionals
The selective oxidation of primary alcohols to aldehydes is a cornerstone of organic synthesis, crucial for the construction of complex molecules in pharmaceutical and materials science. The synthesis of 2,2,3-trimethylbutanal, a sterically hindered aldehyde, from its corresponding primary alcohol, 2,2,3-trimethyl-1-butanol, presents a unique challenge due to the bulky nature of the substrate. This guide provides a comparative analysis of four commonly employed oxidizing agents for this transformation: Pyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP), Swern Oxidation, and TEMPO-based systems. We will delve into their efficacy, providing available experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
At a Glance: Comparison of Oxidizing Agents
The following table summarizes the key performance indicators for each oxidizing agent in the context of oxidizing sterically hindered primary alcohols to aldehydes. While specific data for this compound is limited in publicly available literature, the data presented is based on the oxidation of analogous bulky primary alcohols and provides a strong basis for comparison.
| Oxidizing Agent | Typical Yield (%) | Reaction Time (h) | Reaction Temperature (°C) | Key Advantages | Key Disadvantages |
| PCC | 70-85 | 2-4 | 25 (Room Temp) | Operationally simple, commercially available. | Toxic chromium byproduct, acidic conditions.[1] |
| Dess-Martin Periodinane (DMP) | 90-98 | 0.5-3 | 25 (Room Temp) | Mild conditions, high yields, short reaction times.[2][3] | Potentially explosive, expensive.[3] |
| Swern Oxidation | 85-95 | 0.5-2 | -78 to 0 | Mild conditions, excellent for sensitive substrates.[4][5] | Requires cryogenic temperatures, produces malodorous byproduct.[5] |
| TEMPO (e.g., with NaOCl) | 80-95 | 1-4 | 0-25 | "Green" oxidant, catalytic, mild conditions.[6][7][8] | Can be substrate-dependent, may require co-oxidants. |
Experimental Workflows and Logical Relationships
To visualize the general process and the relationships between the key steps in the synthesis of this compound, the following diagrams are provided.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Swern oxidation - Wikipedia [en.wikipedia.org]
- 6. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 7. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 2,2,3-Trimethylbutanal: A Guide for Laboratory Professionals
The safe and compliant disposal of 2,2,3-Trimethylbutanal is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this aldehyde, ensuring adherence to safety protocols and regulatory requirements.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes wearing suitable protective clothing, gloves, and eye/face protection.[1] Work should be conducted in a well-ventilated area to avoid inhaling fumes.[1] In case of contact, immediately flush skin or eyes with running water for at least 15 minutes and seek medical attention.[1] Contaminated clothing should be removed immediately and washed before reuse.[1]
Disposal Procedure
The primary and recommended method for the disposal of this compound is to engage a licensed and approved hazardous waste disposal company.[1] Do not attempt to dispose of this chemical down the drain or as regular trash.[1]
Step-by-Step Disposal Plan:
-
Segregation and Storage:
-
Store this compound waste in a designated, well-ventilated, and locked-up area.[1]
-
Keep the waste in a tightly closed, properly labeled container.[1] The original container is often suitable for this purpose.
-
Avoid mixing this compound with other waste streams to prevent potentially hazardous reactions.
-
-
Container Labeling:
-
Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Include any other relevant hazard information as indicated by the safety data sheet (SDS).
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to schedule a pickup.
-
Provide them with an accurate description and quantity of the waste.
-
-
Documentation:
-
Maintain a record of the amount of this compound waste generated and the date it was passed to the disposal contractor. Follow your institution's specific documentation procedures.
-
Chemical and Physical Properties
A summary of the key properties of this compound is provided in the table below for quick reference.
| Property | Value |
| Molecular Formula | C7H14O |
| Molecular Weight | 114.19 g/mol [2] |
| CAS Number | 86290-37-1[2] |
| Appearance | Not specified in search results |
| Boiling Point | Not specified in search results |
| Flash Point | Not specified in search results |
Spill Management
In the event of a spill, ensure the area is well-ventilated and remove all sources of ignition.[1] Wear appropriate PPE, including respiratory protection if necessary.[1] Absorb the spill with an inert material, such as sand or vermiculite, and place it into a suitable, sealed container for disposal as hazardous waste.[1] Prevent the spill from entering drains or waterways.[1]
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling 2,2,3-Trimethylbutanal
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like 2,2,3-Trimethylbutanal is paramount. This document provides procedural guidance on personal protective equipment (PPE), operational plans for safe handling, and compliant disposal methods.
Chemical Safety Summary
| Property | Value | Reference |
| Chemical Name | This compound | [1][2] |
| CAS Number | 86290-37-1 | [1][2] |
| Molecular Formula | C7H14O | [2] |
| Molecular Weight | 114.19 g/mol | [2] |
| Appearance | Colorless clear liquid | [3] |
| Boiling Point | 116 - 119 °C |
Hazard Identification and Precautionary Statements
This compound is a hazardous substance that requires careful handling to avoid adverse health effects.
| Hazard | GHS Classification | Precautionary Statement Codes |
| Skin Irritation | Category 2 | P264, P280, P302+P352, P332+P313, P362[1] |
| Serious Eye Irritation | Category 2A | P280, P305+P351+P338, P337+P313[1] |
| Respiratory Irritation | Category 3 | P261, P271, P304+P340, P312[1] |
| Flammable Liquid | Category 2 | P210, P233, P240, P241, P242, P243 |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical when handling this compound to minimize exposure and ensure laboratory safety.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required to keep airborne concentrations low.[1]
-
Eyewash Station: An eyewash fountain should be readily accessible in the immediate work area.[1]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles or a full-face shield.[4] | Protects against splashes that can cause serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Nitrile). | Prevents skin contact which can cause irritation.[1][5] Latex gloves are not recommended.[4] |
| Body Protection | Lab coat with long sleeves or a chemical protective apron.[4] | Protects skin and clothing from splashes. |
| Respiratory Protection | May be required for spills or large volume transfers.[4] | Prevents respiratory tract irritation.[1] |
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[1] Keep away from heat, sparks, and open flames.[6] Use non-sparking tools.[6]
-
Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.[1]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Chemical Waste: Unused or waste this compound should be collected in a designated, labeled, and sealed container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be treated as hazardous waste and collected in a separate, clearly labeled container.
Disposal Procedure
-
Licensed Disposal Vendor: All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.[3]
-
Regulatory Compliance: Disposal must be in accordance with all local, state, and federal regulations.[6] Do not dispose of down the drain or in regular trash.[1]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency | Procedure |
| Skin Contact | Immediately flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[1] Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1] |
| Spill | Evacuate the area. Remove all sources of ignition.[1] Absorb the spill with an inert material (e.g., sand, earth) and place it in a suitable disposal container.[1] Ensure adequate ventilation.[1] |
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
